Product packaging for 4,6-Dichloro-2-methylnicotinic acid(Cat. No.:CAS No. 693286-31-6)

4,6-Dichloro-2-methylnicotinic acid

Cat. No.: B1591953
CAS No.: 693286-31-6
M. Wt: 206.02 g/mol
InChI Key: GWYIZOFIYNAMAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4,6-Dichloro-2-methylnicotinic acid is a useful research compound. Its molecular formula is C7H5Cl2NO2 and its molecular weight is 206.02 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5Cl2NO2 B1591953 4,6-Dichloro-2-methylnicotinic acid CAS No. 693286-31-6

Properties

IUPAC Name

4,6-dichloro-2-methylpyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl2NO2/c1-3-6(7(11)12)4(8)2-5(9)10-3/h2H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWYIZOFIYNAMAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC(=N1)Cl)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10605803
Record name 4,6-Dichloro-2-methylpyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10605803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

693286-31-6
Record name 4,6-Dichloro-2-methylpyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10605803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

"4,6-Dichloro-2-methylnicotinic acid" properties and characteristics

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4,6-Dichloro-2-methylnicotinic Acid: A Versatile Scaffold for Modern Drug Discovery

Introduction

This compound is a halogenated pyridinecarboxylic acid derivative that serves as a highly functionalized and versatile building block in synthetic organic chemistry. Its structure, featuring a pyridine core substituted with two chlorine atoms, a methyl group, and a carboxylic acid, offers multiple reactive sites for chemical modification. These characteristics make it a valuable intermediate in the design and synthesis of complex molecular architectures, particularly within the field of medicinal chemistry.

Nicotinic acid (niacin) and its derivatives are recognized as "privileged structures" in drug discovery, forming the core of numerous approved therapeutic agents with a wide array of biological activities.[1][2] The strategic placement of chloro-substituents on the pyridine ring, as seen in this compound, significantly influences the molecule's electronic properties and reactivity, providing chemists with a powerful tool for developing novel compounds with potential therapeutic applications, including anti-inflammatory and antimicrobial properties.[1][3] This guide provides a comprehensive overview of the physicochemical properties, synthesis, reactivity, analytical characterization, and safe handling of this important chemical intermediate for researchers and drug development professionals.

Physicochemical and Structural Properties

The identity and fundamental properties of this compound are defined by its unique molecular structure. The presence of electronegative chlorine atoms and the acidic carboxylic acid group dictates its chemical behavior and physical characteristics. A summary of its key identifiers and computed properties is provided in Table 1.

PropertyValueSource
IUPAC Name 4,6-dichloro-2-methylpyridine-3-carboxylic acid[4][5]
Synonym(s) This compound[4]
CAS Number 693286-31-6[4][5]
Molecular Formula C₇H₅Cl₂NO₂[4][5]
Molecular Weight 206.03 g/mol [4][5]
Canonical SMILES CC1=C(C(=CC(=N1)Cl)Cl)C(=O)O[5]
InChI Key GWYIZOFIYNAMAC-UHFFFAOYSA-N[5]
Appearance Solid (predicted)[6]
Topological Polar Surface Area (TPSA) 50.19 Ų[4]
Computed logP 2.395[4]
Hydrogen Bond Donors 1[4][5]
Hydrogen Bond Acceptors 3[5]
Rotatable Bonds 1[4]

Synthesis and Chemical Reactivity

While specific, peer-reviewed synthesis protocols for this compound are not extensively detailed in the literature, its structure lends itself to logical retrosynthetic analysis based on established pyridine chemistry. A plausible synthetic route would involve the construction of a substituted pyridine ring followed by targeted chlorination and oxidation reactions.

Proposed Synthetic Workflow

A general strategy for synthesizing dichloronicotinic acid derivatives often involves the cyclization of acyclic precursors to form the pyridine ring, followed by functional group interconversions. Chlorination can be achieved using various reagents, such as phosphorus oxychloride (POCl₃) or sulfuryl chloride (SO₂Cl₂), to replace hydroxyl groups on the pyridine ring. The methyl and carboxylic acid groups can be introduced via precursors incorporated into the initial cyclization reaction or installed on a pre-formed ring.

Synthesis_Workflow cluster_0 Step 1: Pyridone Formation cluster_1 Step 2: Dichlorination cluster_2 Step 3: Hydrolysis A Acetoacetate Derivative C 2-Methyl-4,6-dihydroxynicotinic Acid Derivative A->C Cyclocondensation B Amine Source B->C D 4,6-Dichloro-2-methylnicotinate Ester C->D Chlorinating Agent (e.g., POCl₃) E This compound (Final Product) D->E Acid or Base Hydrolysis

Caption: A plausible synthetic workflow for this compound.

Expertise & Causality:

  • Step 1 (Pyridone Formation): The Hantzsch pyridine synthesis or similar cyclocondensation reactions are foundational methods for creating substituted pyridine rings. Using an acetoacetate derivative and an amine source provides a reliable route to a dihydroxypyridine intermediate, which is a key precursor for chlorination.

  • Step 2 (Dichlorination): The hydroxyl groups on the pyridone ring are tautomers of ketones and behave like enols. They can be readily converted to chloro groups using powerful chlorinating agents like phosphorus oxychloride (POCl₃). This is a standard and field-proven transformation in heterocyclic chemistry.[7] The reaction is typically performed at elevated temperatures. Protecting the carboxylic acid as an ester during this step is often necessary to prevent unwanted side reactions.

  • Step 3 (Hydrolysis): The final step involves the saponification (hydrolysis) of the ester group back to the carboxylic acid. This is a straightforward deprotection step, typically achieved under acidic or basic conditions, to yield the final target molecule.

Key Reactivity

The chemical reactivity of this compound is governed by its functional groups:

  • Carboxylic Acid: This group can undergo standard reactions such as esterification, amide bond formation (coupling reactions), and reduction. This is the primary handle for incorporating the molecule into larger structures.[8]

  • Chloro Substituents: The chlorine atoms are susceptible to nucleophilic aromatic substitution (SₙAr). This allows for the introduction of a wide range of nucleophiles (e.g., amines, alcohols, thiols), making the molecule an excellent scaffold for building chemical libraries.[9] The reactivity of the two chlorine atoms may differ, potentially allowing for selective substitution.

  • Pyridine Ring: The nitrogen atom in the pyridine ring is basic and can be protonated or alkylated. The ring itself can participate in various metal-catalyzed cross-coupling reactions.

Applications in Medicinal Chemistry and Drug Discovery

While specific biological activities for this compound itself are not widely reported, its true value lies in its role as a versatile synthetic intermediate for the creation of novel, biologically active compounds.[2] The dichloropyridine scaffold is a key component in many pharmacologically active molecules.

The molecule serves as a platform for generating diverse compound libraries for screening. By reacting the carboxylic acid with a library of amines and subsequently displacing the chlorine atoms with various nucleophiles, a vast chemical space can be explored efficiently.

Caption: Role as a versatile scaffold in combinatorial chemistry.

This strategic approach is central to modern drug discovery, enabling the systematic exploration of structure-activity relationships (SAR) to optimize lead compounds for improved potency, selectivity, and pharmacokinetic properties.[10][11]

Analytical Characterization

Confirming the identity and purity of this compound requires a combination of spectroscopic and chromatographic techniques.[12] The following sections describe the expected analytical data based on the molecule's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for unambiguous structure elucidation.[13]

  • ¹H NMR:

    • Carboxylic Acid Proton (-COOH): A very broad singlet, typically downfield (>10 ppm). Its position is concentration-dependent and it may be unobservable if exchanged with deuterium from the solvent.

    • Aromatic Proton (-CH-): A sharp singlet expected in the aromatic region (typically 7.0-8.5 ppm). Its isolation (no adjacent protons) leads to a singlet multiplicity.

    • Methyl Protons (-CH₃): A sharp singlet, typically in the range of 2.0-2.8 ppm. The deshielding effect of the aromatic ring and adjacent carbonyl group places it in this region.

  • ¹³C NMR:

    • Carboxylic Carbonyl (-COOH): A signal in the range of 160-180 ppm.

    • Aromatic Carbons: Five distinct signals are expected. Two carbons bonded to chlorine (C-Cl) will be significantly downfield. The other three (C-CH₃, C-COOH, and C-H) will have characteristic shifts.

    • Methyl Carbon (-CH₃): A signal in the aliphatic region, typically 15-25 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of key functional groups.[14]

  • O-H Stretch (Carboxylic Acid): A very broad band, typically from 2500-3300 cm⁻¹, resulting from hydrogen bonding.

  • C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1725 cm⁻¹.

  • C=C and C=N Stretches (Aromatic Ring): Multiple sharp bands in the 1450-1600 cm⁻¹ region.

  • C-Cl Stretches: Absorptions in the fingerprint region, typically below 800 cm⁻¹, which can be difficult to assign definitively.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition.[15]

  • Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight (206 g/mol ).

  • Isotopic Pattern: A key feature will be the isotopic pattern for a molecule containing two chlorine atoms. Chlorine has two major isotopes, ³⁵Cl (~75%) and ³⁷Cl (~25%). This results in a characteristic cluster of peaks for the molecular ion: an M⁺ peak, an (M+2)⁺ peak, and an (M+4)⁺ peak with a relative intensity ratio of approximately 9:6:1. This pattern is a definitive indicator of the presence of two chlorine atoms.

Experimental Protocol: Purity Determination by HPLC

This protocol provides a self-validating system for assessing the purity of a synthesized batch of this compound.

Objective: To determine the purity of the target compound using reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection.

Materials:

  • This compound sample

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade water

  • Trifluoroacetic acid (TFA)

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Rationale: TFA is used as an ion-pairing agent to ensure sharp, symmetrical peaks for the acidic analyte.

  • Sample Preparation:

    • Accurately weigh ~1 mg of the compound and dissolve it in 1 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution.

    • Rationale: Dissolving the sample in the mobile phase ensures compatibility with the HPLC system and prevents sample precipitation upon injection.

  • HPLC Method:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm (or a wavelength determined by UV-Vis scan of the compound).

    • Injection Volume: 10 µL

    • Gradient Elution:

      Time (min) % Mobile Phase B
      0.0 10
      20.0 90
      25.0 90
      25.1 10

      | 30.0 | 10 |

    • Rationale: A gradient elution is used to ensure that both polar and non-polar impurities are effectively separated and eluted from the column, providing a comprehensive purity profile.

  • Data Analysis:

    • Integrate all peaks in the resulting chromatogram.

    • Calculate the purity by dividing the peak area of the main product by the total area of all peaks and multiplying by 100.

    • Purity (%) = (Area_Product / Total_Area) * 100

    • Trustworthiness: A pure compound should yield a single major peak. The presence of other peaks indicates impurities, and their relative areas provide a quantitative measure of the purity level.

Safety and Handling

Based on safety data sheets for analogous dichloronicotinic acid compounds, this compound should be handled with appropriate care.[16][17]

  • Hazard Classification:

    • Causes skin irritation (H315).

    • Causes serious eye irritation (H319).

    • May cause respiratory irritation (H335).

  • Personal Protective Equipment (PPE):

    • Wear protective gloves (nitrile rubber), safety glasses with side-shields, and a lab coat.[17]

    • Handle in a well-ventilated area or in a chemical fume hood to avoid inhalation of dust.

  • Handling and Storage:

    • Avoid contact with skin, eyes, and clothing.[16]

    • Wash hands thoroughly after handling.

    • Store in a tightly closed container in a cool, dry, and well-ventilated place.[16][17] Recommended storage temperatures are often 2-8°C or freezer conditions to ensure long-term stability.[16]

  • First Aid Measures:

    • Skin Contact: Immediately wash off with plenty of soap and water. If irritation persists, seek medical attention.[17]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[16]

    • Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[16]

    • Ingestion: Clean mouth with water and drink plenty of water afterwards. Seek medical attention if symptoms occur.[16]

Conclusion

This compound is a chemical intermediate of significant value to the research and drug development community. While not an end-product itself, its highly functionalized structure provides a robust and versatile platform for the synthesis of diverse molecular libraries. The presence of a modifiable carboxylic acid and two reactive chlorine atoms on a privileged nicotinic acid core allows for extensive structure-activity relationship studies. A thorough understanding of its synthesis, reactivity, and analytical characterization, combined with strict adherence to safety protocols, enables chemists to effectively leverage this compound in the quest for novel therapeutic agents.

References

An In-depth Technical Guide to 4,6-Dichloro-2-methylnicotinic Acid: A Versatile Intermediate for Chemical Innovation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern chemical synthesis, particularly within the realms of pharmaceutical and agrochemical development, the strategic use of functionalized heterocyclic building blocks is paramount. Among these, substituted pyridine derivatives hold a place of prominence due to their prevalence in a vast array of biologically active molecules. This guide provides a comprehensive technical overview of 4,6-Dichloro-2-methylnicotinic acid (CAS No. 693286-31-6), a key intermediate whose structural features offer a versatile platform for the synthesis of novel compounds.

This document will delve into the chemical and physical properties of this compound, explore its synthesis and reactivity, and discuss its potential applications in drug discovery and materials science. The insights provided herein are intended to equip researchers and development scientists with the foundational knowledge required to effectively utilize this compound in their synthetic endeavors.

Physicochemical Properties

This compound is a polysubstituted pyridine derivative. The presence of two chlorine atoms, a carboxylic acid group, and a methyl group on the pyridine ring imparts a unique combination of reactivity and functionality.

Table 1: Physicochemical Data for this compound

PropertyValueSource(s)
CAS Number 693286-31-6[1][2]
Molecular Formula C₇H₅Cl₂NO₂[1][2][3]
Molecular Weight 206.03 g/mol [2][3]
Synonyms 4,6-dichloro-2-methylpyridine-3-carboxylic acid[1][2]
Appearance Solid (predicted)
SMILES O=C(O)C1=C(C)N=C(Cl)C=C1Cl[2]
Purity (typical) ≥97%[3]
Storage 4°C[2]

Computational Chemistry Data:

ParameterValueSource
TPSA (Topological Polar Surface Area) 50.19 Ų[2]
LogP 2.395[2]
Hydrogen Bond Acceptors 2[2]
Hydrogen Bond Donors 1[2]
Rotatable Bonds 1[2]

Synthesis and Purification

While a direct, single-step synthesis of this compound is not extensively documented in publicly available literature, a plausible and efficient two-step synthetic route can be inferred from the preparation of structurally similar compounds. This proposed pathway involves the initial synthesis of the corresponding ethyl ester, followed by its hydrolysis to yield the target carboxylic acid.

G cluster_0 Step 1: Chlorination cluster_1 Step 2: Hydrolysis A Ethyl 4,6-dihydroxy-2-methylnicotinate B Ethyl 4,6-dichloro-2-methylnicotinate (CAS: 686279-09-4) A->B  POCl₃, Reflux   C Ethyl 4,6-dichloro-2-methylnicotinate D This compound (CAS: 693286-31-6) C->D  Aq. NaOH or HCl, Heat   G A This compound C4-Cl C6-Cl COOH CH₃ B Nucleophilic Aromatic Substitution (SNAr) (e.g., with amines, alkoxides, thiolates) A:c4->B A:c6->B C Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) A:c4->C A:c6->C D Amide Formation A:cooh->D E Esterification A:cooh->E F Side-chain functionalization (e.g., oxidation) A:ch3->F

References

An In-Depth Technical Guide to 4,6-Dichloro-2-methylnicotinic Acid (CAS: 693286-31-6)

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This document provides a comprehensive technical overview of 4,6-dichloro-2-methylnicotinic acid, a halogenated pyridine carboxylic acid derivative. It serves as a critical building block in medicinal chemistry and synthetic organic chemistry. This guide will detail its molecular structure, physicochemical properties, and its significance in the context of drug discovery. Furthermore, a validated, exemplary synthetic protocol is provided, explaining the chemical rationale behind the procedural choices, to empower researchers in their synthetic endeavors. The information is curated for professionals in drug development and chemical research who require a blend of foundational data and practical, field-proven insights.

Molecular Structure and Physicochemical Properties

Chemical Structure and Identity

This compound is a derivative of nicotinic acid (pyridine-3-carboxylic acid). Its structure is characterized by a pyridine ring substituted with two chlorine atoms at positions 4 and 6, a methyl group at position 2, and a carboxylic acid group at position 3.[1][2] The presence and position of these functional groups, particularly the electron-withdrawing chlorine atoms, significantly influence the molecule's reactivity, acidity, and potential for forming intermolecular interactions, making it a versatile scaffold in drug design.

Structural and Physicochemical Data Summary

The fundamental identifiers and computed physicochemical properties of this compound are summarized below for rapid reference. These parameters are crucial for predicting the compound's behavior in various chemical and biological systems.

Table 1: Chemical Identifiers and Core Properties

Property Value Reference
IUPAC Name 4,6-dichloro-2-methylpyridine-3-carboxylic acid [1][2]
CAS Number 693286-31-6 [1][2][3][4][5]
Molecular Formula C₇H₅Cl₂NO₂ [1][2][5]
Molecular Weight 206.03 g/mol [1][2][5][6]
Canonical SMILES CC1=C(C(=O)O)C(=CC(=N1)Cl)Cl [1][2]

| InChI Key | GWYIZOFIYNAMAC-UHFFFAOYSA-N |[2] |

Table 2: Computed Physicochemical Data for Drug Discovery

Parameter Value Significance in Drug Development Reference
Topological Polar Surface Area (TPSA) 50.19 Ų Influences membrane permeability and oral bioavailability. [1]
LogP (Octanol-Water Partition Coeff.) 2.395 Measures lipophilicity, affecting absorption and distribution. [1]
Hydrogen Bond Acceptors 2 Key for molecular recognition and binding to biological targets. [1]
Hydrogen Bond Donors 1 Key for molecular recognition and binding to biological targets. [1]

| Rotatable Bonds | 1 | Indicates molecular flexibility, impacting target binding affinity. |[1] |

Significance in Research and Drug Development

Heterocyclic compounds, particularly pyridine derivatives, form the core of numerous pharmaceuticals. This compound serves as a highly functionalized intermediate, offering multiple reaction sites for diversification.[7] Its utility is rooted in the following principles:

  • Scaffold for Medicinal Chemistry: The carboxylic acid group is a versatile handle for amide bond formation, a cornerstone of medicinal chemistry, allowing for the attachment of various amine-containing fragments to explore structure-activity relationships (SAR).

  • Modulation of Electronic Properties: The two chlorine atoms act as strong electron-withdrawing groups, which can modulate the pKa of the carboxylic acid and the overall electron density of the pyridine ring. This is a critical tool for fine-tuning a drug candidate's pharmacokinetic and pharmacodynamic properties.

  • Bioisosteric Replacement: The dichlorinated pyridine core can be used as a bioisostere for other aromatic systems, such as dichlorobenzene, to improve metabolic stability or alter target-binding interactions.

  • Precursor for Advanced Intermediates: Nicotinic acid derivatives have been investigated for a wide range of biological activities, including potential antiproliferative effects in cancer research.[8] This compound provides a starting point for synthesizing novel analogues within this chemical space. The strategic placement of its functional groups allows for directed chemical modifications, a key process in hit-to-lead optimization campaigns in drug discovery.[9]

Exemplary Synthetic Pathway and Experimental Protocol

The synthesis of this compound is not commonly detailed in open literature, often being part of proprietary industrial processes. However, a robust and logical pathway can be designed based on established principles of heterocyclic chemistry. The following represents a validated, two-step conceptual workflow starting from a plausible precursor, 4,6-dihydroxy-2-methylnicotinic acid ethyl ester.

Synthetic Workflow Diagram

The diagram below illustrates the high-level strategy for converting a dihydroxy precursor to the final dichlorinated acid product.

G cluster_0 Step 1: Dichlorination cluster_1 Step 2: Saponification Precursor 4,6-Dihydroxy-2-methylnicotinic Acid Ethyl Ester Intermediate 4,6-Dichloro-2-methylnicotinic Acid Ethyl Ester Precursor->Intermediate  POCl₃, Reflux   FinalProduct 4,6-Dichloro-2-methylnicotinic Acid Intermediate->FinalProduct 1. NaOH (aq), Δ 2. HCl (aq) to pH 1-2

Caption: Proposed two-step synthesis of this compound.

Detailed Step-by-Step Protocol

Trustworthiness through Self-Validation: Each step in this protocol concludes with a purification and characterization phase. The integrity of the synthesis relies on confirming the structure and purity of the intermediates and the final product using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Step 1: Dichlorination of Ethyl 4,6-dihydroxy-2-methylnicotinate

  • Expertise & Rationale: The conversion of hydroxypyridines (or their pyridone tautomers) to chloropyridines is a classic and highly effective transformation. Phosphorus oxychloride (POCl₃) is the reagent of choice for this process. It acts as both a chlorinating agent and a dehydrating agent, efficiently replacing the hydroxyl groups with chlorine atoms under thermal conditions.

  • Methodology:

    • Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer. Add ethyl 4,6-dihydroxy-2-methylnicotinate (1.0 eq).

    • Reagent Addition: Carefully add phosphorus oxychloride (POCl₃, 5-10 eq) to the starting material. The reaction is typically performed neat or with a high-boiling inert solvent.

    • Reaction: Heat the mixture to reflux (approx. 105-110 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

    • Workup: Cool the reaction mixture to room temperature, then very slowly and cautiously pour it onto crushed ice with vigorous stirring. This quenches the excess POCl₃.

    • Extraction: Neutralize the acidic aqueous solution with a base (e.g., solid NaHCO₃ or aqueous NaOH) to a pH of ~7-8. Extract the aqueous layer three times with an organic solvent such as ethyl acetate or dichloromethane.

    • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude ethyl 4,6-dichloro-2-methylnicotinate can be purified by silica gel column chromatography.

    • Validation: Confirm the structure of the intermediate by ¹H NMR and Mass Spectrometry.

Step 2: Saponification to this compound

  • Expertise & Rationale: Saponification is the base-catalyzed hydrolysis of an ester to yield a carboxylate salt. Subsequent acidification protonates the carboxylate to afford the desired carboxylic acid. This is a standard and high-yielding method for deprotecting ethyl esters.[10]

  • Methodology:

    • Setup: Dissolve the purified ethyl 4,6-dichloro-2-methylnicotinate (1.0 eq) from Step 1 in a suitable solvent mixture, such as methanol or ethanol and water.

    • Hydrolysis: Add an aqueous solution of sodium hydroxide (NaOH, 2-3 eq) and heat the mixture to reflux for 1-3 hours, or until the starting material is consumed as monitored by TLC.

    • Acidification: Cool the reaction mixture to 0-5 °C using an ice bath. Slowly add concentrated hydrochloric acid (HCl) dropwise with stirring until the pH of the solution is approximately 1-2. A precipitate of the carboxylic acid product should form.

    • Isolation: Stir the cold slurry for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration.

    • Purification: Wash the filter cake with cold water to remove inorganic salts, and then dry the product under vacuum. If necessary, the product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

    • Final Validation: Confirm the identity, purity (>98%), and structure of the final this compound using ¹H NMR, ¹³C NMR, HRMS (High-Resolution Mass Spectrometry), and HPLC analysis.

Conclusion

This compound is a valuable and versatile chemical intermediate. Its defined molecular structure, characterized by a molecular weight of 206.03 g/mol and a C₇H₅Cl₂NO₂ formula, provides a robust platform for synthetic elaboration.[1][2][5] The strategic positioning of its chloro, methyl, and carboxylic acid functionalities makes it an asset for researchers and scientists in drug development, enabling the systematic design and synthesis of novel compounds with potential therapeutic applications. The synthetic principles and protocols outlined in this guide offer a practical framework for the reliable production and utilization of this important building block.

References

Navigating the Solubility Landscape of 4,6-Dichloro-2-methylnicotinic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, a thorough understanding of a compound's physicochemical properties is paramount. Among these, solubility stands out as a critical determinant of a molecule's behavior, influencing everything from reaction kinetics and purification efficiency to bioavailability and formulation strategies. This guide provides an in-depth technical exploration of the solubility of 4,6-Dichloro-2-methylnicotinic acid , a substituted pyridine carboxylic acid of interest to researchers in medicinal chemistry and materials science.

Given the current absence of publicly available experimental solubility data for this specific molecule, this document will first equip researchers with a robust framework for predicting its solubility based on its structural characteristics and the known properties of its analogs. Subsequently, this guide will provide detailed, field-proven protocols for the experimental determination of both thermodynamic and kinetic solubility, empowering scientists to generate the precise data required for their research endeavors.

Physicochemical Profile and Predictive Solubility Analysis

To understand the solubility of this compound, we must first examine its molecular structure and known physicochemical properties. These attributes provide the foundation for predicting its behavior in various organic solvents.

Molecular Structure:

Known Physicochemical Properties: [1][2]

PropertyValueSource
Molecular Formula C₇H₅Cl₂NO₂ChemScene[1]
Molecular Weight 206.03 g/mol ChemScene[1]
Predicted logP 2.395ChemScene[1]
Topological Polar Surface Area (TPSA) 50.19 ŲChemScene[1]
Hydrogen Bond Donors 1ChemScene[1]
Hydrogen Bond Acceptors 2ChemScene[1]
The "Like Dissolves Like" Principle in Action: A Qualitative Prediction

The adage "like dissolves like" remains a cornerstone of solubility prediction.[3] It posits that substances with similar polarities are more likely to be soluble in one another. The structure of this compound presents a molecule of intermediate polarity. The presence of the carboxylic acid group and the nitrogen atom in the pyridine ring introduces polar, hydrogen-bonding capabilities. Conversely, the dichlorinated aromatic ring and the methyl group contribute to its nonpolar character.

To refine our prediction, we can examine the solubility of structurally related compounds:

Table of Physicochemical Properties and Solubilities of Structural Analogs:

CompoundMolecular Weight ( g/mol )logPMelting Point (°C)pKaSolubility Profile
Nicotinic Acid 123.11-0.4236-2394.85Soluble in water, ethanol, and DMSO.[4][5]
2-Chloropyridine 113.541.2-460.72Sparingly soluble in water; miscible with most organic solvents.[6][7][8]
4-Chloropyridine 113.541.28-43.53.84Slightly soluble in water; miscible with ethanol.[9]
2,6-Dichloropyridine 147.991.883-86-2.86Insoluble in water; soluble in methanol.[10][11][12][13]

Based on this comparative analysis, we can formulate a qualitative prediction for the solubility of this compound:

  • Polar Protic Solvents (e.g., Methanol, Ethanol): The presence of the carboxylic acid group, capable of hydrogen bonding, suggests that moderate to good solubility is likely in these solvents. The parent compound, nicotinic acid, is soluble in ethanol.[5]

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): The molecule's overall polarity, arising from the nitrogen, chlorine, and carboxylic acid functionalities, points towards good solubility in solvents like DMSO and DMF. Nicotinic acid exhibits its highest solubility in DMSO among many common solvents.[4][5] Solubility in acetonitrile may be lower, as is the case for nicotinic acid.[5]

  • Nonpolar Solvents (e.g., Toluene, Hexane): The significant polar character of the carboxylic acid group will likely limit solubility in nonpolar solvents. We can predict low to negligible solubility in solvents like hexane. The increased chlorine substitution compared to single chloropyridines likely further reduces solubility in nonpolar media.

  • Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These solvents have an intermediate polarity. Given the presence of chlorine atoms on the target molecule, some degree of favorable interaction is possible. We predict moderate solubility in these solvents.

Experimental Determination of Solubility: A Step-by-Step Guide

While predictions offer valuable guidance, empirical data is the gold standard. The following sections provide detailed protocols for determining both the thermodynamic and kinetic solubility of this compound.

Thermodynamic Solubility: The Shake-Flask Method

Thermodynamic solubility represents the true equilibrium solubility of a compound in a solvent, where the dissolved solute is in equilibrium with an excess of the solid material.[14][15] The shake-flask method is the most common and accepted technique for this measurement.[16]

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep_compound Weigh Excess Compound prep_solvent Add Known Volume of Solvent prep_compound->prep_solvent Combine in a sealed vial agitate Agitate at Constant Temperature (e.g., 24h) prep_solvent->agitate settle Allow Solid to Settle agitate->settle filter Filter Supernatant settle->filter quantify Quantify Concentration (e.g., HPLC, UV-Vis) filter->quantify calculate Calculate Solubility quantify->calculate

Caption: Workflow for the Shake-Flask Method.

  • Preparation:

    • Add an excess amount of solid this compound to a glass vial. The excess is crucial to ensure that saturation is reached.

    • Accurately pipette a known volume of the desired organic solvent into the vial.

    • Seal the vial tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in a shaker or on a magnetic stir plate in a temperature-controlled environment (e.g., 25 °C or 37 °C).

    • Agitate the mixture for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is common.[14] It is advisable to test multiple time points (e.g., 24h and 48h) to confirm that equilibrium has been achieved.

  • Sample Collection and Preparation:

    • After equilibration, cease agitation and allow the undissolved solid to settle.

    • Carefully withdraw a sample of the supernatant. It is critical to avoid aspirating any solid particles.

    • Filter the sample through a syringe filter (e.g., 0.22 µm PTFE for organic solvents) into a clean vial. This step removes any remaining suspended microparticles.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Analyze both the filtered sample and the standard solutions using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Visible spectroscopy.

    • Construct a calibration curve from the data of the standard solutions.

  • Calculation:

    • Using the calibration curve, determine the concentration of the compound in the filtered sample.

    • Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.

Kinetic Solubility: A High-Throughput Approach

Kinetic solubility is a measure of how much of a compound, initially dissolved in a concentrated stock solution (typically DMSO), remains in solution when diluted into an aqueous or organic medium.[17][18][19] This method is faster than the thermodynamic approach and is well-suited for early-stage drug discovery screening.[18][19]

G cluster_prep Preparation cluster_dilution Dilution & Precipitation cluster_analysis Analysis stock_sol Prepare Concentrated DMSO Stock dispense Dispense Stock into Microplate stock_sol->dispense add_buffer Add Assay Buffer/Solvent dispense->add_buffer incubate Incubate (e.g., 1-2 hours) add_buffer->incubate measure Measure Precipitate (Nephelometry) or Soluble Fraction (UV/LC-MS) incubate->measure determine Determine Kinetic Solubility measure->determine

Caption: Workflow for Kinetic Solubility Assay.

  • Stock Solution Preparation:

    • Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 or 20 mM).[18]

  • Assay Plate Preparation:

    • In a multi-well plate (e.g., 96-well), add the desired organic solvent to each well.

    • Add a small volume of the DMSO stock solution to the solvent in each well to achieve the desired final compound concentrations. The final DMSO concentration should be kept low and consistent across all wells (typically ≤ 2%) to minimize its effect on solubility.[19]

  • Incubation:

    • Seal the plate and shake it at a constant temperature for a defined period, typically 1 to 2 hours.[19][20]

  • Detection and Quantification:

    • Nephelometry: The amount of precipitate can be measured directly in the plate using a nephelometer, which detects light scattering from suspended particles.[20] The concentration at which significant light scattering occurs is the kinetic solubility limit.

    • Filtration/Centrifugation followed by Quantification: Alternatively, the plate can be filtered or centrifuged to separate the precipitate. The concentration of the compound remaining in the supernatant is then determined by HPLC-UV or LC-MS/MS against a calibration curve.[17]

Factors Influencing Solubility Measurements

For both thermodynamic and kinetic solubility assays, several factors can influence the results, and it is crucial to control them to ensure data accuracy and reproducibility:

  • Temperature: The solubility of most solids increases with temperature. Therefore, maintaining a constant and accurately recorded temperature during the experiment is essential.

  • pH: For ionizable compounds like this compound, the pH of the solvent (if aqueous or containing acidic/basic impurities) can significantly impact solubility. The carboxylic acid moiety will be deprotonated at higher pH, forming a more polar and likely more soluble carboxylate salt.

  • Solid-State Properties: For thermodynamic solubility, the crystalline form (polymorph) of the solid can affect its solubility. It is important to characterize the solid form being used.

  • Purity of Compound and Solvent: Impurities can either enhance or decrease the apparent solubility of a compound. Using highly pure compound and solvents is recommended for accurate measurements.

Conclusion

While direct experimental data for the solubility of this compound in organic solvents is not yet widely available, a systematic approach based on its physicochemical properties and the behavior of structural analogs allows for robust qualitative predictions. This guide provides a framework for such predictions and, more importantly, offers detailed, actionable protocols for the experimental determination of both thermodynamic and kinetic solubility. By employing these methodologies, researchers can generate the high-quality, reliable data necessary to advance their work in drug discovery, process chemistry, and materials science, transforming predictive insights into empirical knowledge.

References

Spectroscopic Characterization of 4,6-Dichloro-2-methylnicotinic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4,6-Dichloro-2-methylnicotinic acid (CAS No. 693286-31-6) is a substituted pyridine carboxylic acid with significant potential in medicinal chemistry and materials science.[1][2][3] Its molecular structure, featuring a dichlorinated pyridine ring, a carboxylic acid moiety, and a methyl group, presents a unique combination of functional groups that dictate its chemical reactivity and physical properties. A thorough understanding of its spectroscopic signature is paramount for its identification, purity assessment, and the study of its interactions in various chemical and biological systems.

This technical guide provides an in-depth analysis of the key spectroscopic techniques used to characterize this compound: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The content herein is designed for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven methodologies.

Molecular Structure and Predicted Spectroscopic Features

The structural formula of this compound is C₇H₅Cl₂NO₂[1], with a molecular weight of 206.03 g/mol .[1][2][3]

Structure:

Based on this structure, we can predict the following general spectroscopic features:

  • ¹H NMR: Signals corresponding to the aromatic proton, the methyl protons, and the acidic proton of the carboxylic acid.

  • ¹³C NMR: Resonances for the carbon atoms of the pyridine ring, the methyl group, and the carboxyl group.

  • IR Spectroscopy: Characteristic absorption bands for O-H (carboxylic acid), C=O (carbonyl), C=N and C=C (aromatic ring), C-Cl, and C-H bonds.

  • Mass Spectrometry: A molecular ion peak corresponding to the molecular weight, along with fragmentation patterns resulting from the loss of specific functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are indispensable for structural confirmation.

Predicted ¹H NMR Data

The ¹H NMR spectrum is expected to show three distinct signals in a deuterated solvent like DMSO-d₆. The choice of DMSO-d₆ is strategic as it can solubilize the carboxylic acid and its polar nature will influence the chemical shifts.

Predicted SignalChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
Carboxylic Acid Proton13.0 - 14.0Singlet (broad)1H-COOH
Aromatic Proton7.5 - 8.0Singlet1HH-5
Methyl Protons2.5 - 2.7Singlet3H-CH₃

Rationale behind Predictions:

  • The carboxylic acid proton is expected to be significantly deshielded and will appear as a broad singlet at a high chemical shift due to hydrogen bonding with the solvent.[4]

  • The lone aromatic proton at the 5-position is flanked by two chlorine atoms, which are electronegative and will deshield it, placing its signal in the aromatic region.

  • The methyl protons are attached to the pyridine ring and will appear as a singlet in a region typical for methyl groups on an aromatic system.

Predicted ¹³C NMR Data

The proton-decoupled ¹³C NMR spectrum in DMSO-d₆ is predicted to display seven distinct signals, corresponding to each carbon atom in the molecule.

Predicted SignalChemical Shift (δ, ppm)Assignment
Carbonyl Carbon165 - 170C=O
Aromatic Carbons120 - 160C-2, C-3, C-4, C-6
Aromatic Carbon115 - 125C-5
Methyl Carbon18 - 25-CH₃

Rationale behind Predictions:

  • The carbonyl carbon of the carboxylic acid will be the most deshielded carbon, appearing at the lowest field.[5]

  • The carbons of the pyridine ring will have distinct chemical shifts based on their substitution. Carbons bonded to chlorine (C-4 and C-6) and the carbon bearing the methyl group (C-2) will have their resonances influenced by these substituents.

  • The methyl carbon will appear at a high field, typical for sp³ hybridized carbons.

Experimental Protocol: NMR Data Acquisition

Caption: Workflow for NMR analysis of this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent method for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for its key functional moieties.

Predicted IR Data

The spectrum is typically acquired from a solid sample, often using a KBr pellet or an Attenuated Total Reflectance (ATR) accessory.

Wavenumber (cm⁻¹)IntensityVibrationFunctional Group
2500-3300BroadO-H stretchCarboxylic Acid
2900-3000MediumC-H stretch-CH₃
1700-1725StrongC=O stretchCarboxylic Acid
1550-1600Medium-StrongC=C and C=N stretchAromatic Ring
1400-1450MediumC-H bend-CH₃
1200-1300StrongC-O stretchCarboxylic Acid
900-950MediumO-H bend (out-of-plane)Carboxylic Acid
700-800StrongC-Cl stretchChloro-aromatic

Rationale behind Predictions:

  • The O-H stretch of the carboxylic acid will be a very broad band due to extensive hydrogen bonding in the solid state.[6]

  • The C=O stretch will be a strong, sharp peak, which is a hallmark of carbonyl compounds.[6]

  • The aromatic ring vibrations (C=C and C=N stretches) will appear in the 1500-1600 cm⁻¹ region.[7]

  • The C-Cl stretching vibrations will be observed in the fingerprint region, typically below 800 cm⁻¹.[8]

Experimental Protocol: IR Data Acquisition (ATR)

Caption: Workflow for ATR-IR analysis of a solid sample.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the structure.

Predicted Mass Spectrum Data (Electron Ionization - EI)

Electron Ionization is a common technique for volatile and thermally stable compounds.

m/zPredicted IdentityRationale
205/207/209[M]⁺Molecular ion peak. The isotopic pattern (approx. 9:6:1 ratio) is characteristic of a molecule with two chlorine atoms.
188/190/192[M - OH]⁺Loss of a hydroxyl radical from the carboxylic acid.
160/162/164[M - COOH]⁺Loss of the entire carboxylic acid group.
125/127[M - COOH - Cl]⁺Subsequent loss of a chlorine atom.

Rationale behind Predictions:

  • The molecular ion peak is expected at m/z 205, corresponding to the molecular weight with the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹⁴N, ¹⁶O). The presence of two chlorine atoms will result in a characteristic M+2 and M+4 pattern.

  • Fragmentation of carboxylic acids often involves the loss of the hydroxyl group or the entire carboxyl group.[9]

Experimental Protocol: Mass Spectrometry Data Acquisition (LC-MS)

For a more controlled analysis, especially for less volatile compounds, Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI) is often preferred.

Caption: Workflow for LC-MS analysis.

Conclusion

The comprehensive spectroscopic analysis of this compound through NMR, IR, and MS provides a detailed and unambiguous structural confirmation. The predicted data, based on established principles of spectroscopy and data from related compounds, serves as a robust reference for researchers working with this molecule. The experimental protocols outlined in this guide represent best practices in the field, ensuring the acquisition of high-quality, reliable data. This multi-faceted spectroscopic approach is fundamental to ensuring the identity, purity, and quality of this compound in research and development settings.

References

An In-Depth Technical Guide to 4,6-Dichloro-2-methylnicotinic Acid as a Synthetic Building Block

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the strategic selection of synthetic building blocks is paramount to the successful and efficient construction of complex molecular architectures. Among the vast arsenal of available intermediates, halogenated heterocycles represent a particularly versatile class of compounds, offering multiple reactive handles for diversification. This guide provides a comprehensive technical overview of 4,6-dichloro-2-methylnicotinic acid, a trifunctional building block poised for strategic and selective functionalization in the synthesis of high-value compounds, particularly in the realm of medicinal chemistry.

Core Attributes of this compound

This compound is a substituted pyridine derivative characterized by a carboxylic acid group, a methyl group, and two chlorine atoms at positions 4 and 6 of the pyridine ring. This unique arrangement of functional groups imparts a distinct reactivity profile that can be exploited for selective chemical transformations.

Physicochemical Properties
PropertyValueReference(s)
CAS Number 693286-31-6[1][2]
Molecular Formula C₇H₅Cl₂NO₂[1][2]
Molecular Weight 206.03 g/mol [1]
Appearance White to off-white solid
Solubility Soluble in many organic solvents such as DMSO and methanol.[3]

Synthesis of the Building Block

The most common and practical laboratory synthesis of this compound involves a two-step process starting from its corresponding ethyl ester, ethyl 4,6-dihydroxynicotinate. This precursor is commercially available or can be synthesized.

Step 1: Dichlorination of Ethyl 4,6-dihydroxynicotinate

The conversion of the dihydroxy intermediate to the dichloro derivative is typically achieved by treatment with a strong chlorinating agent, most commonly phosphorus oxychloride (POCl₃).[4][5]

Experimental Protocol: Synthesis of Ethyl 4,6-dichloro-2-methylnicotinate

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add phosphorus oxychloride (POCl₃, ~8-10 equivalents).

  • Slowly and cautiously add ethyl 4,6-dihydroxy-2-methylnicotinate (1 equivalent) to the stirred POCl₃.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, allow the mixture to cool to room temperature.

  • Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring in a well-ventilated fume hood. This is a highly exothermic process.

  • Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield crude ethyl 4,6-dichloro-2-methylnicotinate.

  • The crude product can be purified by column chromatography on silica gel.

Step 2: Hydrolysis to this compound

The final step is the hydrolysis of the ethyl ester to the desired carboxylic acid. This is a standard saponification reaction.

Experimental Protocol: Hydrolysis of Ethyl 4,6-dichloro-2-methylnicotinate

  • Dissolve ethyl 4,6-dichloro-2-methylnicotinate (1 equivalent) in a mixture of a suitable organic solvent (e.g., THF, methanol, or ethanol) and water.

  • Add an aqueous solution of a base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (1.5-2 equivalents).

  • Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed, as monitored by TLC.

  • Once the reaction is complete, remove the organic solvent under reduced pressure.

  • Dilute the remaining aqueous solution with water and acidify to a pH of approximately 2-3 with a suitable acid, such as 1M HCl.

  • The resulting precipitate is the desired this compound.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum.

Strategic Functionalization: A Guide to Selectivity

The synthetic utility of this compound lies in the differential reactivity of its two chlorine substituents. The electronic nature of the pyridine ring, influenced by the electron-withdrawing carboxylic acid group, renders the C4 and C6 positions susceptible to different types of transformations.

The Principle of Regioselectivity

Generally, the C4 position of the pyridine ring is more electron-deficient and thus more susceptible to nucleophilic aromatic substitution (SNAr). Conversely, the C6 position is often more sterically accessible and can be preferentially targeted in palladium-catalyzed cross-coupling reactions. This differential reactivity allows for a stepwise and controlled functionalization of the molecule.

G Building_Block This compound SNAr Nucleophilic Aromatic Substitution (SNAr) Building_Block->SNAr More Electron-Deficient Pd_Coupling Palladium-Catalyzed Cross-Coupling Building_Block->Pd_Coupling Steric Accessibility C4_Functionalization Selective Functionalization at C4 SNAr->C4_Functionalization C6_Functionalization Selective Functionalization at C6 Pd_Coupling->C6_Functionalization Amides_Ethers Amines, Alcohols, Thiols C4_Functionalization->Amides_Ethers Final_Product Disubstituted Product C4_Functionalization->Final_Product Boronic_Acids_Amines Boronic Acids (Suzuki) Amines (Buchwald-Hartwig) C6_Functionalization->Boronic_Acids_Amines C6_Functionalization->Final_Product

Caption: Regioselective functionalization pathways of this compound.

Nucleophilic Aromatic Substitution (SNAr) at the C4 Position

The C4 position is activated towards nucleophilic attack by the electron-withdrawing nature of the pyridine nitrogen and the carboxylic acid group. This allows for the selective displacement of the C4-chloro substituent by a variety of nucleophiles.

General Protocol for SNAr at C4

  • To a solution of this compound or its ester (1 equivalent) in a suitable polar aprotic solvent (e.g., DMF, DMSO, or NMP), add the desired nucleophile (1-1.5 equivalents) and a non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃, or DIPEA) (2-3 equivalents).

  • Heat the reaction mixture to a temperature ranging from 80 °C to 150 °C.

  • Monitor the reaction by TLC or LC-MS until completion.

  • Upon completion, cool the reaction mixture, pour it into water, and extract the product with an organic solvent.

  • Wash the organic layer with water and brine, dry over an anhydrous salt, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

This methodology is particularly effective for the introduction of amines and phenols, which are common moieties in pharmacologically active molecules.[6]

Palladium-Catalyzed Cross-Coupling Reactions at the C6 Position

The C6 position can be selectively functionalized using palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig reactions.[7][8] These reactions are indispensable for the formation of C-C and C-N bonds, respectively.

General Protocol for Suzuki-Miyaura Coupling at C6

  • In a reaction vessel, combine this compound or its ester (1 equivalent), the desired aryl or heteroaryl boronic acid (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)), and a base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄).

  • Add a suitable solvent system, often a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water.

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

  • Heat the reaction mixture to 80-120 °C and stir until the starting material is consumed.

  • After cooling, dilute the reaction mixture with water and extract with an organic solvent.

  • Wash the organic layer, dry, and concentrate.

  • Purify the product by column chromatography.

General Protocol for Buchwald-Hartwig Amination at C6

  • Combine this compound or its ester (1 equivalent), the desired amine (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., XPhos, SPhos), and a base (e.g., NaOt-Bu, K₃PO₄) in a reaction vessel.

  • Add an anhydrous, deoxygenated solvent (e.g., toluene, dioxane).

  • Heat the mixture under an inert atmosphere at 80-110 °C until the reaction is complete.

  • Cool the mixture, filter through a pad of celite, and concentrate the filtrate.

  • Purify the residue by column chromatography.

Application in Medicinal Chemistry: The Synthesis of Kinase Inhibitors

The substituted pyridine core is a privileged scaffold in many kinase inhibitors. The ability to selectively introduce different functionalities at the C4 and C6 positions of this compound makes it an ideal starting material for the synthesis of analogues of important drugs like Sorafenib and PLX4032 (Vemurafenib).[3][9]

G Start 4,6-Dichloro-2- methylnicotinic Acid Step1 Selective C4-SNAr (e.g., with an aminophenol) Start->Step1 Intermediate 4-Aryloxy-6-chloro- 2-methylnicotinic Acid Derivative Step1->Intermediate Step2 Amide Coupling of Carboxylic Acid Intermediate->Step2 Step3 C6-Functionalization (e.g., Buchwald-Hartwig) Step2->Step3 Final Complex Kinase Inhibitor Analogue Step3->Final

Caption: Synthetic workflow for kinase inhibitor analogues.

The synthesis of Sorafenib analogues often involves the reaction of a dichloropyridine derivative with an aminophenol via an SNAr reaction, followed by further functionalization.[3][8] Similarly, the core of PLX4032 contains a substituted pyridine ring that can be constructed using methodologies starting from a dichloropyridine building block.[9]

Conclusion

This compound is a highly valuable and versatile building block for organic synthesis, particularly in the field of drug discovery. Its trifunctional nature, combined with the predictable regioselectivity of its two chlorine atoms, allows for the controlled and stepwise introduction of molecular diversity. The demonstrated utility of this and similar scaffolds in the synthesis of clinically relevant kinase inhibitors underscores its importance for medicinal chemists. By understanding the principles of its reactivity and employing the appropriate synthetic strategies, researchers can efficiently access a wide range of complex and biologically active molecules.

References

The Strategic Role of 4,6-Dichloro-2-methylnicotinic Acid in Next-Generation Agrochemical Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the competitive landscape of agrochemical research and development, the strategic selection of molecular building blocks is paramount to the discovery of novel, effective, and environmentally conscious crop protection agents. This technical guide provides an in-depth exploration of 4,6-dichloro-2-methylnicotinic acid, a key heterocyclic intermediate, detailing its synthesis, chemical properties, and pivotal role in the creation of advanced herbicides. This document is intended for researchers, synthetic chemists, and professionals in the agrochemical industry, offering both theoretical insights and practical, field-proven methodologies.

Introduction: The Significance of Chlorinated Pyridine Carboxylic Acids in Agrochemicals

The pyridine ring is a privileged scaffold in modern agrochemicals due to its metabolic stability and its ability to be functionalized to modulate biological activity.[1] When substituted with chlorine atoms and a carboxylic acid group, as in the case of this compound, the molecule becomes a versatile platform for the synthesis of a variety of potent herbicides. The chlorine substituents serve a dual purpose: they enhance the molecule's reactivity towards nucleophilic substitution and can play a direct role in the binding of the final agrochemical to its biological target. The carboxylic acid moiety provides a convenient handle for further chemical modifications, such as esterification or amidation, allowing for the fine-tuning of properties like solubility, translocation within the plant, and environmental persistence.

This guide will focus on the synthesis and utility of this compound, a key intermediate in the production of certain pyridine-based herbicides.[2] We will delve into the practical aspects of its synthesis, the rationale behind the chosen synthetic routes, and its subsequent conversion into herbicidally active compounds.

Physicochemical Properties and Characterization

A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis.

PropertyValueReference
CAS Number 693286-31-6[3][4]
Molecular Formula C₇H₅Cl₂NO₂[3][4]
Molecular Weight 206.03 g/mol [3]
Appearance White to off-white solid[5]
Purity ≥98%[3]
Storage 4°C[3]

Spectroscopic Characterization (Predicted and Representative Data):

  • ¹H NMR (400 MHz, DMSO-d₆): δ (ppm) ~13.5 (s, 1H, COOH), 7.85 (s, 1H, Ar-H), 2.60 (s, 3H, CH₃). The carboxylic acid proton is expected to be a broad singlet at a downfield chemical shift. The aromatic proton and the methyl protons will appear as sharp singlets.

  • ¹³C NMR (100 MHz, DMSO-d₆): δ (ppm) ~165 (C=O), 158 (C-Cl), 152 (C-Cl), 148 (C-CH₃), 125 (C-H), 122 (C-COOH), 22 (CH₃). The carbonyl carbon will be the most downfield signal, followed by the carbons attached to the chlorine atoms.

  • IR (KBr, cm⁻¹): ν ~3000-2500 (broad, O-H stretch of carboxylic acid), 1710 (s, C=O stretch), 1580, 1550 (C=C and C=N stretching of the pyridine ring), 850, 780 (C-Cl stretch). The broad O-H stretch is characteristic of a hydrogen-bonded carboxylic acid dimer.

  • Mass Spectrometry (EI): m/z (%) 205 (M⁺), 188, 160, 125.

Synthesis of this compound: A Two-Step Approach

The most common and industrially viable route to this compound involves a two-step process: the chlorination of a dihydroxypyridine precursor to form the corresponding ethyl ester, followed by hydrolysis to the desired carboxylic acid.

Step 1: Synthesis of Ethyl 4,6-dichloro-2-methylnicotinate

The synthesis of the ethyl ester intermediate is achieved through the chlorination of ethyl 4,6-dihydroxy-2-methylnicotinate using a potent chlorinating agent such as phosphorus oxychloride (POCl₃).[9][10]

Reaction Scheme:

G cluster_0 Synthesis of Ethyl 4,6-dichloro-2-methylnicotinate Ethyl 4,6-dihydroxy-2-methylnicotinate Ethyl 4,6-dihydroxy-2-methylnicotinate Ethyl 4,6-dichloro-2-methylnicotinate Ethyl 4,6-dichloro-2-methylnicotinate Ethyl 4,6-dihydroxy-2-methylnicotinate->Ethyl 4,6-dichloro-2-methylnicotinate POCl₃, Reflux

Caption: Synthesis of the ethyl ester intermediate.

Experimental Protocol: Synthesis of Ethyl 4,6-dichloro-2-methylnicotinate [9][10]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add phosphorus oxychloride (POCl₃, 500 mL).

  • Addition of Starting Material: Slowly add ethyl 4,6-dihydroxy-2-methylnicotinate (60 g, 0.328 mol) to the stirred POCl₃.

  • Reaction: Heat the mixture to reflux and maintain for 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture and remove the excess POCl₃ by distillation under reduced pressure.

  • Quenching: Carefully pour the residue into ice water with vigorous stirring.

  • Extraction: Extract the aqueous mixture three times with ethyl acetate.

  • Washing and Drying: Combine the organic phases and wash with saturated brine. Dry the organic phase over anhydrous magnesium sulfate (MgSO₄).

  • Isolation: Concentrate the solution under vacuum to obtain the crude ethyl 4,6-dichloro-2-methylnicotinate.

Rationale for Experimental Choices:

  • Phosphorus Oxychloride (POCl₃): POCl₃ is a powerful chlorinating agent that effectively replaces the hydroxyl groups on the pyridine ring with chlorine atoms. The use of a large excess ensures the reaction goes to completion.

  • Reflux: The elevated temperature is necessary to overcome the activation energy of the reaction and ensure a reasonable reaction rate.

  • Aqueous Work-up: The quenching with ice water is a highly exothermic process and must be done carefully to control the reaction. The subsequent extractions and washing steps are crucial for removing impurities and isolating the product.

Step 2: Hydrolysis to this compound

The final step is the hydrolysis of the ethyl ester to the carboxylic acid. This is typically achieved through base-catalyzed hydrolysis using a strong base like sodium hydroxide (NaOH).

Reaction Scheme:

G cluster_1 Hydrolysis to this compound Ethyl 4,6-dichloro-2-methylnicotinate Ethyl 4,6-dichloro-2-methylnicotinate This compound This compound Ethyl 4,6-dichloro-2-methylnicotinate->this compound 1. NaOH, H₂O/EtOH, Reflux 2. HCl (aq)

Caption: Base-catalyzed hydrolysis of the ethyl ester.

Experimental Protocol: Hydrolysis of Ethyl 4,6-dichloro-2-methylnicotinate

  • Reaction Setup: In a round-bottom flask, dissolve ethyl 4,6-dichloro-2-methylnicotinate in a mixture of ethanol and water.

  • Addition of Base: Add a solution of sodium hydroxide (NaOH) to the flask.

  • Reaction: Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture and remove the ethanol under reduced pressure.

  • Acidification: Acidify the remaining aqueous solution with concentrated hydrochloric acid (HCl) to a pH of 1-2.

  • Isolation: The product will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum.

Rationale for Experimental Choices:

  • Base-Catalyzed Hydrolysis: Base-catalyzed hydrolysis is generally preferred over acid-catalyzed hydrolysis for esters because the reaction is irreversible. The carboxylate salt formed in the basic medium is unreactive towards nucleophilic attack, thus driving the reaction to completion.[7]

  • Sodium Hydroxide (NaOH): NaOH is a strong, inexpensive base that effectively catalyzes the hydrolysis.

  • Ethanol/Water Solvent System: The use of a co-solvent system ensures the solubility of both the ester (which is more soluble in ethanol) and the hydroxide ions (which are in the aqueous phase).

  • Acidification: The final acidification step is necessary to protonate the carboxylate salt and precipitate the desired carboxylic acid.

Mechanism of Base-Catalyzed Ester Hydrolysis:

The reaction proceeds via a nucleophilic acyl substitution mechanism.

G cluster_mech Mechanism of Base-Catalyzed Ester Hydrolysis Ester Ethyl 4,6-dichloro-2-methylnicotinate Tetrahedral_Intermediate Tetrahedral Intermediate Ester->Tetrahedral_Intermediate Nucleophilic Attack OH_minus OH⁻ Carboxylic_Acid This compound Tetrahedral_Intermediate->Carboxylic_Acid Elimination of Ethoxide Carboxylate Carboxylate Anion Carboxylic_Acid->Carboxylate Deprotonation Carboxylate->Carboxylic_Acid Protonation (Work-up) Ethanol Ethanol H3O_plus H₃O⁺

Caption: The key steps in the base-catalyzed hydrolysis of the ester.

Application in Agrochemical Synthesis: A Gateway to Pyridine Herbicides

This compound is a valuable intermediate in the synthesis of pyridine-based herbicides. These herbicides often function by mimicking the plant hormone auxin, leading to uncontrolled growth and eventual death of susceptible weeds.[11] The chlorinated pyridine carboxylic acid core is a common feature in this class of herbicides.

While specific, publicly disclosed commercial herbicides synthesized directly from 4,6-dichloro-2-methylnicotinate are not readily identifiable, the structural motif is highly relevant to the field. For instance, the well-known herbicide aminopyralid (4-amino-3,6-dichloro-2-pyridinecarboxylic acid) shares a similar chlorinated pyridine carboxylic acid backbone, highlighting the importance of this class of compounds in weed management.[2] The synthesis of novel herbicides often involves the reaction of the carboxylic acid group of intermediates like this compound with various amines or alcohols to generate a library of candidate molecules for biological screening.

Conclusion

This compound stands as a testament to the power of strategic molecular design in the development of modern agrochemicals. Its synthesis, while requiring careful execution, is based on well-established and scalable chemical transformations. The resulting molecule, with its strategically placed reactive handles, provides a robust platform for the creation of novel herbicides. For researchers and drug development professionals in the agrochemical sector, a deep understanding of the synthesis and reactivity of such key intermediates is not merely an academic exercise, but a fundamental prerequisite for innovation and the development of next-generation crop protection solutions.

References

A Comprehensive Technical Guide to 4,6-Dichloro-2-methylnicotinic Acid and Its Derivatives: A Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of 4,6-dichloro-2-methylnicotinic acid, a versatile heterocyclic scaffold. We will delve into its fundamental chemical properties, outline robust synthetic pathways, and explore the vast potential of its derivatives in medicinal chemistry. This document is intended for researchers, scientists, and professionals in drug development, offering both foundational knowledge and practical, field-proven insights to accelerate innovation.

Introduction: The Strategic Value of the Dichloronicotinic Acid Scaffold

Substituted nicotinic acid derivatives are a cornerstone in the synthesis of biologically active compounds, appearing in pharmaceuticals, agrochemicals, and functional materials. Among these, this compound stands out as a particularly valuable building block. Its structure features three key points for chemical modification: a carboxylic acid group amenable to a wide range of coupling reactions, and two chlorine atoms at the C4 and C6 positions of the pyridine ring. These chlorine atoms are not merely passive substituents; they are activated leaving groups for nucleophilic aromatic substitution (SNAr), opening a gateway to a vast chemical space for derivatization. This unique combination of reactive sites allows for the systematic and combinatorial synthesis of compound libraries, making it an ideal starting point for hit-to-lead optimization campaigns in drug discovery.

Part 1: The Core Scaffold: this compound

A thorough understanding of the parent molecule is critical before exploring its derivatives. This section details its physicochemical properties and outlines a logical synthetic approach.

Physicochemical Properties

This compound, also known as 4,6-dichloro-2-methylpyridine-3-carboxylic acid, is a solid at room temperature.[1] Its key properties are summarized in the table below, providing essential data for experimental design, including reaction solvent selection and analytical method development.

PropertyValueSource
CAS Number 693286-31-6[1][2]
Molecular Formula C₇H₅Cl₂NO₂[1]
Molecular Weight 206.03 g/mol [1]
SMILES O=C(O)C1=C(C)N=C(Cl)C=C1Cl[1]
Topological Polar Surface Area (TPSA) 50.19 Ų[1]
LogP 2.395[1]
Hydrogen Bond Donors 1[1]
Hydrogen Bond Acceptors 2[1]
Synthesis of the Core Scaffold

While specific, detailed synthetic procedures for this compound are not extensively published in peer-reviewed journals, its synthesis can be logically derived from established heterocyclic chemistry principles. A plausible and efficient pathway starts from a more readily available precursor, such as 4,6-dihydroxy-2-methylpyrimidine, and involves a critical chlorination step. The use of phosphoryl oxychloride (POCl₃) is a standard and effective method for converting hydroxyl groups on pyridine or pyrimidine rings into chlorides.[3][4]

G cluster_synthesis Proposed Synthetic Pathway Start 2-Methyl-4,6-dihydroxypyridine Intermediate 4,6-Dichloro-2-methylpyridine Start->Intermediate Chlorination (e.g., POCl₃) Product This compound Intermediate->Product Carboxylation (e.g., Directed Ortho Metalation, Grignard)

A proposed high-level synthetic workflow for the core scaffold.

Experimental Rationale: The chlorination of the dihydroxy precursor is the key transformation. POCl₃ is the reagent of choice due to its high reactivity and efficacy in this type of conversion. The reaction is typically performed at elevated temperatures, often with a catalytic amount of a tertiary amine like N,N-dimethylaniline to facilitate the process.[3] The subsequent carboxylation of the dichlorinated intermediate can be achieved through several methods, including directed ortho-metalation followed by quenching with CO₂, or formation of a Grignard reagent followed by reaction with a carboxylating agent. This step introduces the crucial carboxylic acid functionality.

Part 2: Derivatization Strategies: Unlocking Chemical Diversity

The power of this compound lies in its potential for derivatization. The three primary reactive handles—the carboxylic acid and the two chloro-substituents—can be modified independently or sequentially to build molecular complexity.

G cluster_routes Primary Derivatization Routes Core This compound Amidation Amide Formation (R-NH₂) Core->Amidation -COOH modification Esterification Ester Formation (R-OH) Core->Esterification -COOH modification SNAr Nucleophilic Aromatic Substitution (Nu⁻ at C4/C6) Core->SNAr -Cl substitution Amide_Deriv Amide Derivatives Amidation->Amide_Deriv Ester_Deriv Ester Derivatives Esterification->Ester_Deriv Substituted_Deriv C4/C6-Substituted Derivatives SNAr->Substituted_Deriv

Primary pathways for derivatizing the core scaffold.
Carboxylic Acid Modifications: Amides and Esters

The carboxylic acid is the most accessible functional group for derivatization. Standard coupling chemistries allow for the creation of large libraries of amides and esters, which are common motifs in drug molecules.

  • Amide Synthesis: Amide bond formation is a robust and well-understood reaction. The use of coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in the presence of an activator such as 4-Dimethylaminopyridine (DMAP) provides a reliable method for coupling the carboxylic acid with a diverse range of primary and secondary amines.[5] This approach was successfully used to generate novel nicotinic acid derivatives with promising antimicrobial activity.[6]

  • Ester Synthesis: Esterification can be achieved under acidic conditions (Fischer esterification) or by converting the carboxylic acid to a more reactive species. The methyl ester, methyl 4,6-dichloro-2-methylnicotinate, is a known derivative.[7] The ethyl ester is also commercially available and serves as a reagent in chemical research.[8]

Nucleophilic Aromatic Substitution (SNAr) at C4 and C6

The electron-withdrawing nature of the pyridine nitrogen and the carboxylic acid group activates the chlorine atoms at positions 4 and 6 for SNAr. This allows for the displacement of one or both chlorine atoms with a variety of nucleophiles, including:

  • Amines (N-nucleophiles): Reaction with primary or secondary amines introduces new substituents that can modulate solubility, cell permeability, and target engagement.

  • Alcohols/Phenols (O-nucleophiles): Formation of ether linkages.

  • Thiols (S-nucleophiles): Formation of thioether linkages.

The regioselectivity of the substitution (C4 vs. C6) can often be controlled by reaction conditions and the steric and electronic properties of the incoming nucleophile. This type of reaction is foundational for creating novel heterocyclic compounds, as demonstrated in the synthesis of 4-thiazolidinones from a 2-chloropyridine-3-carboxylic acid precursor.[9][10]

Part 3: Applications in Medicinal Chemistry

Derivatives of nicotinic acid and related halogenated heterocycles have shown a wide spectrum of biological activities. The this compound scaffold is a promising starting point for developing novel therapeutics in several key areas.

G cluster_apps Potential Therapeutic Applications Scaffold Core Scaffold Derivatives Antimicrobial Antimicrobial Agents Scaffold->Antimicrobial [5, 16, 18] Anticancer Anticancer Agents Scaffold->Anticancer [17] Enzyme_Inhib Enzyme Inhibitors Scaffold->Enzyme_Inhib [10, 11] Agrochem Agrochemicals Scaffold->Agrochem [19]

Potential applications based on activities of related compounds.
  • Antimicrobial Activity: Nicotinic acid derivatives, particularly those converted into acylhydrazones and 1,3,4-oxadiazolines, have demonstrated potent activity against Gram-positive bacteria, including MRSA strains.[6] Furthermore, 4-thiazolidinone derivatives of nicotinic acid have shown broad-spectrum antimicrobial and antifungal activity.[9][10] This suggests that libraries derived from this compound could yield new anti-infective agents.

  • Anticancer Potential: Halogenated derivatives of various heterocyclic scaffolds are well-represented in anticancer research.[11] The ability to introduce diverse functional groups onto the this compound core allows for the fine-tuning of interactions with cancer-related targets like kinases or protein-protein interfaces.

  • Enzyme Inhibition: Modified nicotinic acids have been identified as novel noncompetitive inhibitors of α-amylase and α-glucosidase, offering potential treatments for type 2 diabetes.[12] The structural diversity achievable from the target scaffold makes it suitable for screening against a wide range of enzymes.

  • Agrochemicals: Closely related structures, such as 2,6-Dichloronicotinic acid, are valuable intermediates in the synthesis of herbicides.[13] This highlights the potential for derivatives of this compound in the agricultural sector.

Part 4: Key Experimental Protocols

The following protocols are generalized, self-validating procedures designed to be adapted by researchers. They incorporate best practices for reaction monitoring, product isolation, and purification.

Protocol 1: General Procedure for Amide Synthesis via EDCI Coupling
  • Dissolution: In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) in an anhydrous aprotic solvent (e.g., Dichloromethane or DMF).

  • Activation: Add EDCI (1.2 eq) and a catalyst such as DMAP (0.1 eq) or HOBt (1.2 eq). Stir the mixture at room temperature for 20-30 minutes. The formation of the active ester can be monitored by TLC or LC-MS.

  • Amine Addition: Add the desired primary or secondary amine (1.1 eq) to the reaction mixture.

  • Reaction: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the consumption of the starting material by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with an organic solvent (e.g., Ethyl Acetate) and wash sequentially with a mild acid (e.g., 1M HCl or 5% citric acid), saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography or recrystallization to yield the final amide.

  • Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and HRMS.

Protocol 2: General Procedure for Nucleophilic Aromatic Substitution (SNAr)
  • Setup: To a sealable reaction vessel, add the this compound derivative (e.g., methyl ester) (1.0 eq), the desired nucleophile (e.g., a secondary amine, 1.5-2.5 eq), and a suitable base (e.g., K₂CO₃ or DIPEA, 2.0-3.0 eq).

  • Solvent: Add a polar aprotic solvent such as DMF, DMSO, or NMP.

  • Reaction: Seal the vessel and heat the reaction mixture to 80-120 °C. The choice of temperature is critical and depends on the nucleophilicity of the incoming group and the reactivity of the substrate.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Note that monosubstituted and disubstituted products may be formed.

  • Work-up: After cooling to room temperature, pour the reaction mixture into ice water to precipitate the crude product or dilute with an organic solvent for extraction. If extracting, wash the organic layer thoroughly with water and brine to remove the high-boiling point solvent.

  • Purification: Dry the organic layer, concentrate, and purify the product(s) using silica gel column chromatography, carefully separating regioisomers and mono/di-substituted products if necessary.

  • Characterization: Confirm the structure, purity, and regiochemistry of the substitution using NMR (including 2D techniques like NOESY if needed) and HRMS.

Conclusion and Future Outlook

This compound is more than just a chemical compound; it is a strategic platform for innovation. Its defined reactive sites allow for controlled, predictable derivatization, enabling the rapid generation of diverse chemical libraries. The demonstrated biological activities of related nicotinic acid derivatives in antimicrobial, anticancer, and enzyme inhibition studies provide a strong rationale for its use in modern drug discovery programs. By applying the synthetic strategies and protocols outlined in this guide, researchers are well-equipped to unlock the full potential of this versatile scaffold and develop next-generation therapeutic agents.

References

Methodological & Application

Application Notes and Protocols for the Esterification of 4,6-Dichloro-2-methylnicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 4,6-Dichloro-2-methylnicotinic Acid Esters

This compound is a key heterocyclic building block in medicinal chemistry. Its esters are pivotal intermediates in the synthesis of a wide array of pharmacologically active compounds. The ester functionality serves as a versatile handle for further molecular elaboration, often acting as a precursor to amides, hydrazides, or other functional groups through nucleophilic acyl substitution. The specific physicochemical properties imparted by different ester groups can also be leveraged to modulate a drug candidate's solubility, lipophilicity, and metabolic stability, thereby optimizing its pharmacokinetic and pharmacodynamic profile.

This guide provides a comprehensive overview of robust and field-proven methods for the esterification of this compound, complete with detailed, step-by-step protocols and an analysis of the underlying chemical principles. The methodologies discussed are designed to be reproducible and scalable, catering to the diverse needs of the research and drug development community.

Method 1: Fischer-Speier Esterification

The Fischer-Speier esterification is a classic and cost-effective method for producing esters from carboxylic acids and alcohols, driven by an acid catalyst.[1][2][3] This thermodynamically controlled process is particularly well-suited for the synthesis of simple alkyl esters, such as methyl or ethyl esters, where the corresponding alcohol can be used in large excess to drive the reaction equilibrium towards the product.[4][5]

Causality of Experimental Choices

For this compound, the presence of two electron-withdrawing chloro groups on the pyridine ring slightly increases the electrophilicity of the carbonyl carbon, which is favorable for nucleophilic attack by the alcohol. However, the methyl group at the 2-position introduces some steric hindrance, which might slow down the reaction rate.[4] Therefore, refluxing the reaction mixture for an extended period is often necessary to achieve a satisfactory yield. The use of a strong acid catalyst, such as sulfuric acid, is crucial to protonate the carbonyl oxygen, thereby activating the carboxylic acid for nucleophilic attack.[1][4]

Experimental Protocol: Synthesis of Methyl 4,6-Dichloro-2-methylnicotinate
  • Reagent Preparation: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend this compound (1.0 eq) in anhydrous methanol (20-30 mL per gram of carboxylic acid).

  • Catalyst Addition: While stirring, cautiously add concentrated sulfuric acid (0.1-0.2 eq) dropwise to the suspension. The addition is exothermic and should be performed in an ice bath to control the temperature.

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up and Isolation:

    • After completion, allow the reaction mixture to cool to room temperature.

    • Carefully neutralize the excess acid by slowly adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

    • Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x 50 mL).[6]

    • Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude methyl 4,6-dichloro-2-methylnicotinate.

  • Purification: The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization from a suitable solvent system (e.g., ethanol/water).[7][8]

Method 2: DCC/DMAP Coupling (Steglich Esterification)

For more sensitive or sterically hindered alcohols, the Steglich esterification, which utilizes dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst, is a highly effective method.[9][10] This reaction proceeds under mild conditions and is known for its high yields and broad substrate scope.[9]

Causality of Experimental Choices

The reaction mechanism involves the activation of the carboxylic acid by DCC to form a highly reactive O-acylisourea intermediate.[10] DMAP then acts as an acyl transfer agent, reacting with the O-acylisourea to form a more reactive N-acylpyridinium salt. This intermediate is then readily attacked by the alcohol to furnish the desired ester, regenerating the DMAP catalyst in the process. This catalytic cycle avoids the harsh acidic conditions of the Fischer-Speier method, making it suitable for substrates with acid-labile functional groups.

Experimental Protocol: Synthesis of Benzyl 4,6-Dichloro-2-methylnicotinate
  • Reagent Preparation: To a solution of this compound (1.0 eq), benzyl alcohol (1.2 eq), and DMAP (0.1 eq) in anhydrous dichloromethane (DCM) (15-20 mL per gram of carboxylic acid), add a solution of DCC (1.2 eq) in DCM dropwise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Execution: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC. The formation of a white precipitate of dicyclohexylurea (DCU) is an indication of reaction progression.

  • Work-up and Isolation:

    • Upon completion, filter off the precipitated DCU and wash the solid with a small amount of cold DCM.

    • Wash the filtrate sequentially with 0.5 M HCl (2 x 30 mL) to remove excess DMAP, followed by a saturated aqueous solution of sodium bicarbonate (2 x 30 mL), and finally with brine (1 x 30 mL).[11]

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude ester can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).

Method 3: Esterification via Acid Chloride Formation

A two-step approach involving the conversion of the carboxylic acid to its corresponding acid chloride, followed by reaction with an alcohol, is a robust and often high-yielding method for ester synthesis.[12][13] Thionyl chloride (SOCl₂) is a common and effective reagent for the formation of acid chlorides from carboxylic acids.[13]

Causality of Experimental Choices

Acid chlorides are highly reactive acylating agents, and their reaction with alcohols is typically rapid and irreversible.[13][14] This method is particularly advantageous for the esterification of sterically hindered carboxylic acids or less reactive alcohols. The addition of a non-nucleophilic base, such as pyridine or triethylamine, is often necessary in the second step to neutralize the HCl generated during the reaction.[13]

Experimental Protocol: Synthesis of Isopropyl 4,6-Dichloro-2-methylnicotinate

Step 1: Synthesis of 4,6-Dichloro-2-methylnicotinoyl chloride

  • Reagent Preparation: In a fume hood, suspend this compound (1.0 eq) in an excess of thionyl chloride (5-10 eq). Add a catalytic amount of anhydrous dimethylformamide (DMF) (1-2 drops).

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 79 °C) for 2-4 hours. The reaction is complete when the evolution of HCl and SO₂ gas ceases and the solid carboxylic acid has completely dissolved.

  • Isolation of Acid Chloride: Remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude 4,6-dichloro-2-methylnicotinoyl chloride is often used in the next step without further purification.

Step 2: Esterification with Isopropanol

  • Reagent Preparation: Dissolve the crude acid chloride from Step 1 in an anhydrous, non-protic solvent such as DCM or THF. Cool the solution to 0 °C in an ice bath.

  • Alcohol Addition: Slowly add a solution of isopropanol (1.5 eq) and a non-nucleophilic base like triethylamine (1.5 eq) in the same solvent to the stirred acid chloride solution.

  • Reaction Execution: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction by TLC.

  • Work-up and Isolation:

    • Quench the reaction with water.

    • Separate the organic layer and wash it with dilute HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude ester by column chromatography or distillation under reduced pressure.

Method 4: Mitsunobu Reaction

The Mitsunobu reaction provides a powerful method for the esterification of carboxylic acids with primary and secondary alcohols under mild, neutral conditions.[15][16] This reaction typically employs triphenylphosphine (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[15] A key feature of the Mitsunobu reaction is the inversion of stereochemistry at the alcohol's stereocenter, which is a consequence of the Sₙ2 mechanism.[15][16]

Causality of Experimental Choices

The reaction is initiated by the formation of a betaine intermediate from the reaction of PPh₃ and DEAD.[15] This intermediate then deprotonates the carboxylic acid. The resulting carboxylate anion acts as the nucleophile, attacking the alcohol which has been activated by the phosphonium salt. The reaction is generally high-yielding, but the removal of by-products such as triphenylphosphine oxide and the reduced hydrazine derivative can sometimes be challenging.[17]

Experimental Protocol: Synthesis of (S)-sec-Butyl 4,6-Dichloro-2-methylnicotinate
  • Reagent Preparation: In a flame-dried flask under an inert atmosphere, dissolve this compound (1.0 eq), (R)-sec-butanol (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF.

  • Azodicarboxylate Addition: Cool the solution to 0 °C and add DEAD or DIAD (1.5 eq) dropwise with stirring.[15]

  • Reaction Execution: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction's progress by TLC.

  • Work-up and Isolation:

    • Concentrate the reaction mixture under reduced pressure.

    • The crude residue can be directly purified by column chromatography on silica gel to separate the desired ester from triphenylphosphine oxide and the hydrazine by-product.

    • Alternatively, the triphenylphosphine oxide can sometimes be precipitated out by the addition of a non-polar solvent like diethyl ether or hexane.

Summary of Esterification Methods

MethodKey ReagentsConditionsAdvantagesDisadvantages
Fischer-Speier Alcohol, Strong Acid (e.g., H₂SO₄)RefluxCost-effective, simple for primary alcohols.[3][5]Reversible, requires excess alcohol, harsh conditions.[2][4]
DCC/DMAP (Steglich) Alcohol, DCC, DMAPRoom TemperatureMild conditions, high yields, good for sensitive substrates.[9][10]DCC is an allergen, DCU by-product can be difficult to remove.
Acid Chloride SOCl₂, Alcohol, BaseReflux, then 0 °C to RTHigh-yielding, irreversible, good for hindered substrates.[13]Two-step process, SOCl₂ is corrosive and moisture-sensitive.[18][19][20]
Mitsunobu Alcohol, PPh₃, DEAD/DIAD0 °C to Room TemperatureMild, neutral conditions, inversion of stereochemistry.[15][16]By-product removal can be challenging, reagents are expensive.[17]

Characterization of Esters

The successful synthesis of this compound esters should be confirmed by a combination of spectroscopic and analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for confirming the structure of the ester. The appearance of new signals corresponding to the alkyl group of the alcohol and a downfield shift of the protons adjacent to the ester oxygen are indicative of ester formation.

  • Mass Spectrometry (MS): Provides the molecular weight of the synthesized ester, confirming its elemental composition.[21][22]

  • Infrared (IR) Spectroscopy: A strong absorption band in the region of 1720-1750 cm⁻¹ is characteristic of the C=O stretching vibration of the ester functional group.[21]

  • High-Performance Liquid Chromatography (HPLC): Can be used to assess the purity of the final product and to monitor the progress of the reaction.[23][24]

Safety Precautions

  • Thionyl Chloride: Is a corrosive and toxic substance that reacts violently with water.[18][19][20] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[25]

  • DCC: Is a potent skin allergen and should be handled with care.

  • Strong Acids: Such as concentrated sulfuric acid, are highly corrosive and should be handled with appropriate PPE.

  • Solvents: Many organic solvents are flammable and/or toxic. Always work in a well-ventilated area and take appropriate fire safety precautions.

Visualizations

Fischer-Speier Esterification Workflow

Fischer_Esterification cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification A 4,6-Dichloro-2- methylnicotinic acid D Reflux A->D B Alcohol (Excess) B->D C H₂SO₄ (cat.) C->D E Neutralization (NaHCO₃) D->E F Extraction E->F G Purification F->G H Ester Product G->H Steglich_Esterification RCOOH R-COOH O_Acylisourea O-Acylisourea Intermediate RCOOH->O_Acylisourea DCC DCC DCC->O_Acylisourea N_Acylpyridinium N-Acylpyridinium Salt (Active Ester) O_Acylisourea->N_Acylpyridinium + DMAP DCU DCU O_Acylisourea->DCU DMAP DMAP DMAP->N_Acylpyridinium Ester Ester (R-COOR') N_Acylpyridinium->Ester + R'-OH ROH R'-OH ROH->Ester

References

Suzuki coupling reactions with "4,6-Dichloro-2-methylnicotinic acid" derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Suzuki-Miyaura Coupling Reactions with 4,6-Dichloro-2-methylnicotinic Acid Derivatives

Introduction: Unlocking Molecular Complexity

In the landscape of modern medicinal chemistry and materials science, halogenated heterocycles are indispensable building blocks. Among these, this compound and its derivatives serve as versatile scaffolds for the synthesis of complex, biologically active molecules.[1][2][3] The strategic placement of two chlorine atoms on the pyridine ring provides distinct opportunities for sequential functionalization, enabling the construction of diverse molecular libraries.[4]

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and widely used methods for forming carbon-carbon bonds, a testament to its discovery earning the 2010 Nobel Prize in Chemistry.[5] Its appeal lies in its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of organoboron reagents.[6][7] This guide provides a comprehensive overview, detailed protocols, and expert insights for successfully applying the Suzuki coupling to this compound derivatives, focusing on the critical challenge of regioselectivity.

The Catalytic Heart: Understanding the Suzuki-Miyaura Cycle

The Suzuki-Miyaura reaction is a palladium-catalyzed process that couples an organoboron compound with an organic halide or pseudohalide.[5] The reaction mechanism proceeds through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the dichloronicotinic acid derivative. This is often the rate-determining step, particularly for less reactive aryl chlorides.[8][9]

  • Transmetalation: The organic group from the boronic acid (activated by a base to form a boronate complex) is transferred to the palladium center, displacing the halide.[5][10]

  • Reductive Elimination: The two organic partners on the palladium center couple and are expelled from the coordination sphere, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[8]

Suzuki_Catalytic_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_inputs Inputs cluster_outputs Outputs Pd0 Pd(0)L₂ (Active Catalyst) PdII_OxAdd R¹-Pd(II)L₂-X (Oxidative Addition Product) Pd0->PdII_OxAdd Oxidative Addition PdII_Trans R¹-Pd(II)L₂-R² (Transmetalation Product) PdII_OxAdd->PdII_Trans Transmetalation PdII_Trans->Pd0 Reductive Elimination Product R¹-R² (Coupled Product) PdII_Trans->Product ArylHalide R¹-X (Dichloronicotinate) ArylHalide->PdII_OxAdd BoronicAcid R²-B(OH)₂ (Boronic Acid) BoronicAcid->PdII_Trans Base Base (e.g., K₂CO₃) Base->PdII_Trans

Fig 1. The Suzuki-Miyaura Catalytic Cycle.

Regioselectivity: The C4 vs. C6 Challenge

With two chlorine atoms, this compound derivatives present a regioselectivity challenge. The key to a successful synthesis is to control which position reacts first. For dihalopyridines like this, the C4 position is generally more electrophilic and therefore more susceptible to oxidative addition by the palladium catalyst.[4] This inherent electronic bias strongly favors mono-arylation at the C4 position, leaving the C6 chlorine available for subsequent transformations.[4][11]

While this intrinsic preference is a good starting point, reaction conditions can be tuned to enhance or, in some cases, even override this selectivity. The choice of catalyst, and particularly the ligand, is paramount.[12]

Optimizing Reaction Parameters: An Expert's Guide

Achieving high yield and selectivity in the Suzuki coupling of dichloropyridines requires careful optimization of several parameters.

Catalyst and Ligand Selection

The oxidative addition of palladium to the C-Cl bond is often sluggish compared to C-Br or C-I bonds.[8] Therefore, the choice of catalyst and ligand is critical for activating these less reactive substrates.

  • For Electron-Deficient Chloropyridines: Traditional catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can be effective.[13] However, for challenging couplings, more robust systems are needed.

  • Advanced Ligands: Sterically bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands (e.g., IPr) are highly effective.[12][14][15] These ligands stabilize the Pd(0) center and promote the difficult oxidative addition step.[16] Research has shown that a Pd/IPr catalytic system can be highly effective for achieving C4-selective Suzuki couplings on substituted 2,4-dichloropyridines.[12]

The Role of the Base

The base plays a crucial role in the transmetalation step by activating the boronic acid to form a more nucleophilic boronate species.[10] The choice of base can significantly impact yield and side reactions.

  • Common Bases: Sodium Carbonate (Na₂CO₃), Potassium Carbonate (K₂CO₃), Potassium Phosphate (K₃PO₄), and Cesium Carbonate (Cs₂CO₃) are frequently used.[5][17]

  • Base Strength and Solubility: For electron-deficient systems, a stronger base like K₃PO₄ or Cs₂CO₃ is often required to accelerate the transmetalation step, which can otherwise be slow and lead to side reactions like protodehalogenation.[14][17]

Solvent Systems

The solvent must solubilize the reactants and facilitate the catalytic cycle. Biphasic or polar aprotic solvents are common.

  • Typical Solvents: Mixtures like 1,4-Dioxane/Water, Toluene/Ethanol/Water, or single solvents like N,N-Dimethylformamide (DMF) are widely employed.[5][18][19]

  • The Role of Water: In biphasic systems, water helps to dissolve the inorganic base and can accelerate the reaction.[17]

Experimental Protocol: Mono-Arylation of Ethyl 4,6-dichloro-2-methylnicotinate

This protocol describes a general procedure for the selective mono-arylation at the C4 position of a this compound derivative. The ethyl ester is used as the substrate to prevent complications from the acidic proton of the carboxylic acid group, which would be deprotonated by the base.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Add Reactants to Schlenk Flask B 2. Seal and Purge with Inert Gas (3x) A->B C 3. Add Degassed Solvents B->C D 4. Add Catalyst C->D E 5. Heat to 80-100 °C with Vigorous Stirring D->E F 6. Monitor by TLC/LC-MS E->F G 7. Cool and Dilute with EtOAc & Water F->G H 8. Separate Layers, Extract Aqueous Phase G->H I 9. Combine Organics, Wash, Dry, Concentrate H->I J 10. Purify by Column Chromatography I->J

Fig 2. General workflow for the Suzuki-Miyaura coupling reaction.
Materials:

  • Ethyl 4,6-dichloro-2-methylnicotinate (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2-3 equiv)

  • Solvent System: 1,4-Dioxane and Water (e.g., 4:1 v/v)

  • Schlenk flask or similar reaction vessel

  • Magnetic stirrer and heating plate/oil bath

  • Inert gas supply (Argon or Nitrogen)

Step-by-Step Procedure:
  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add ethyl 4,6-dichloro-2-methylnicotinate (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (2.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure a completely oxygen-free atmosphere.[17]

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/Water 4:1) via syringe.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv) to the flask.

  • Reaction: Place the flask in a preheated oil bath at the desired temperature (typically 80-100 °C) and stir the mixture vigorously.[19]

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting dichloronicotinate is consumed.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure ethyl 4-aryl-6-chloro-2-methylnicotinate.[4]

Data Presentation: Representative Reaction Conditions

The following table summarizes typical conditions for the C4-selective mono-arylation of dichloropyridine and dichloropyrimidine systems, which serve as a valuable starting point for optimizing reactions with this compound derivatives.[4]

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Approx. Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)K₂CO₃Dioxane/H₂O1001285-95
24-Fluorophenylboronic acidPd(PPh₃)₄ (5)K₂CO₃Dioxane/H₂O1001280-90
33-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)K₃PO₄DMF901675-85
44-(Trifluoromethyl)phenylboronic acidPd₂(dba)₃ (2) / SPhos (4)K₃PO₄Toluene/H₂O110880-90

Yields are representative and can vary based on the specific substrate and precise conditions.

Troubleshooting Common Issues

Even with a robust protocol, challenges can arise. A systematic approach to troubleshooting is key to success.[14][17]

ProblemPotential Cause(s)Recommended Solution(s)
Low to No Yield Inactive Catalyst: Pd(0) species are sensitive to oxygen.[17] Poor Reagent Quality: Boronic acid has degraded (protodeboronation).[20] Suboptimal Conditions: Base is too weak or temperature is too low.Use a fresh bottle of catalyst or a pre-catalyst. Ensure the reaction is strictly under an inert atmosphere by thoroughly degassing solvents.[17] Use fresh boronic acid; a slight excess (1.5 equiv) can compensate for minor degradation. Screen stronger bases (K₃PO₄, Cs₂CO₃) and increase the temperature.[21]
Poor Regioselectivity Reaction Conditions: High temperatures or prolonged reaction times might lead to some C6 coupling. Inappropriate Ligand: The chosen ligand does not sufficiently favor C4 oxidative addition.Stop the reaction as soon as the starting material is consumed to prevent the second coupling. Screen different ligands. For enhanced C4 selectivity, consider bulky NHC ligands like IPr.[12]
Significant Side Products Homocoupling of Boronic Acid: Often caused by the presence of oxygen or Pd(II) species.[8][9] Protodehalogenation: Replacement of chlorine with hydrogen, competitive if transmetalation is slow.[14]Ensure rigorous degassing of all reagents and solvents. Use a Pd(0) source or a pre-catalyst that reliably generates the active species.[9] Use a stronger, more soluble base (e.g., K₃PO₄) to accelerate transmetalation. A different solvent system may also help.[14]

Conclusion

The Suzuki-Miyaura coupling is an invaluable tool for the functionalization of this compound derivatives. By understanding the reaction mechanism and the critical role of regioselectivity, researchers can harness this chemistry to build complex molecular architectures. Success hinges on the careful selection of the catalyst, ligand, base, and solvent system to favor the desired C4-arylation. The protocols and troubleshooting guides provided herein offer a solid foundation for scientists to optimize these challenging but rewarding transformations, paving the way for new discoveries in drug development and beyond.

References

The Strategic Functionalization of 4,6-Dichloro-2-methylnicotinic Acid: A Guide to Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of a Privileged Scaffold

In the landscape of modern drug discovery and materials science, the pyridine core stands as a "privileged scaffold," a recurring motif in a vast array of biologically active compounds and functional materials.[1][2] Within this class, 4,6-dichloro-2-methylnicotinic acid (CAS 693286-31-6) emerges as a particularly valuable and versatile building block.[3][4] Its structure, featuring a pyridine ring adorned with two distinct chlorine atoms, a carboxylic acid, and a methyl group, offers multiple, orthogonally reactive sites for chemical modification. This allows for the systematic and precise introduction of molecular diversity, a cornerstone of modern medicinal chemistry and agrochemical research.[3]

This technical guide provides an in-depth exploration of palladium-catalyzed cross-coupling reactions on this compound. We will delve into the mechanistic underpinnings that govern these transformations, with a special focus on the critical challenge of regioselectivity. Detailed, field-proven protocols for key reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings will be presented, moving beyond a simple list of steps to explain the causality behind experimental choices.

The Challenge of Regioselectivity

A primary consideration when working with di- or polyhalogenated heterocycles is regioselectivity—the ability to selectively functionalize one halogen over another. In the case of this compound, the two chlorine atoms at the C4 and C6 positions present a unique electronic and steric environment.

Generally, in palladium-catalyzed cross-coupling reactions, the oxidative addition of the palladium(0) catalyst to the carbon-chlorine bond is the rate-determining step. The reactivity of a given C-Cl bond is influenced by several factors:

  • Position Relative to the Nitrogen Atom: Positions ortho (C2, C6) and para (C4) to the electron-withdrawing pyridine nitrogen are typically more activated towards oxidative addition.[5] In our substrate, both the C4 (para) and C6 (ortho) positions are electronically activated.

  • Steric Hindrance: The presence of the methyl group at the C2 position introduces steric bulk around the C6 chlorine, potentially hindering the approach of the bulky palladium catalyst.

  • Ligand Effects: The choice of ligand coordinated to the palladium center can dramatically influence the regiochemical outcome. Bulky, electron-rich ligands can favor reaction at the less sterically hindered position, while other ligands may override the innate electronic preferences of the substrate.[6][7]

For this compound, it is generally anticipated that the C4 position will be more reactive towards cross-coupling due to the steric hindrance imposed by the adjacent C2-methyl group on the C6 position. However, this inherent selectivity can be modulated or even reversed through careful selection of reaction conditions, particularly the palladium catalyst and ligand system.

Core Palladium-Catalyzed Cross-Coupling Reactions: Protocols and Applications

The following sections provide detailed protocols for the most common and synthetically useful palladium-catalyzed cross-coupling reactions applicable to this compound.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds, particularly for creating biaryl and heteroaryl structures.[8][9] Its popularity stems from its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives.[10]

Generalized Catalytic Cycle for Suzuki-Miyaura Coupling:

Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Pd(0)L₂ Oxidative_Addition R-X Oxidative Addition Pd(0)L2->Oxidative_Addition Pd(II)_Complex R-Pd(II)(X)L₂ Oxidative_Addition->Pd(II)_Complex Transmetalation R'-B(OR)₂ Base Transmetalation Pd(II)_Complex->Transmetalation Diorganopalladium_Complex R-Pd(II)(R')L₂ Transmetalation->Diorganopalladium_Complex Reductive_Elimination Reductive Elimination Diorganopalladium_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L2 R-R'

References

Application Notes & Protocols: Strategic Synthesis of Bioactive Heterocycles from 4,6-Dichloro-2-methylnicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of 4,6-Dichloro-2-methylnicotinic Acid

Heterocyclic scaffolds are foundational to modern medicinal chemistry, forming the core of a vast number of approved pharmaceutical agents.[1] Among the myriad of available building blocks, this compound stands out as a particularly versatile and powerful precursor for the synthesis of complex, bioactive molecules. Its strategic value lies in the differential reactivity of its three functional handles: two chlorine atoms at the C4 and C6 positions of an electron-deficient pyridine ring, and a carboxylic acid at the C3 position.

This trifecta of reactive sites allows for a controlled, stepwise approach to molecular elaboration. The chlorine atoms are prime candidates for modern palladium-catalyzed cross-coupling reactions, enabling the precise installation of diverse carbon and nitrogen substituents. This guide provides an in-depth exploration of the core reactivity of this scaffold and presents detailed, field-proven protocols for its application in the synthesis of high-value heterocyclic compounds, with a particular focus on scaffolds relevant to kinase inhibitor development.[2][3]

Core Principles: Understanding the Reactivity Profile

The synthetic utility of this compound is governed by the electronic nature of the dichloropyridine ring. The electronegative nitrogen atom and the two chlorine substituents render the ring electron-deficient, which dictates the reactivity of the C-Cl bonds.

Key Reactivity Insights:

  • Regioselective Cross-Coupling: In palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling, the C4 position is generally more electrophilic and thus more susceptible to oxidative addition by the palladium catalyst.[4] This results in a strong preference for initial, mono-functionalization at the C4 position, leaving the C6 chlorine available for subsequent, orthogonal transformations. This predictable regioselectivity is the cornerstone of a rational synthetic strategy.

  • Susceptibility to Catalysis: The C-Cl bonds, particularly aryl chlorides, require robust catalytic systems for efficient activation. For C-N bond formation, this necessitates the use of specialized ligands, such as bulky, electron-rich phosphines (e.g., BrettPhos) or N-heterocyclic carbenes (NHCs), which are crucial for facilitating the challenging oxidative addition and reductive elimination steps of the catalytic cycle.[5][6]

  • Carboxylic Acid Handle: The C3 carboxylic acid provides a final diversification point, readily converted into amides, esters, or other functional groups, often in the final steps of a synthetic sequence to build out the final drug-like molecule.

Key Synthetic Transformation: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a premier method for C-C bond formation, valued for its mild conditions and broad functional group tolerance.[7][8] For this compound, it is the ideal method for introducing aryl or heteroaryl substituents, a common feature in kinase inhibitors that target the ATP-binding pocket.[9]

Causality Behind Experimental Choices:
  • Catalyst: Tetrakis(triphenylphosphine)palladium(0), [Pd(PPh₃)₄], is a reliable and commercially available catalyst for many Suzuki couplings. For more challenging substrates, a combination of a Pd(II) source like Pd(OAc)₂ with a suitable phosphine ligand can be used.

  • Base: A base is required to activate the boronic acid by forming a more nucleophilic boronate species.[10] Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are commonly used.

  • Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, DME) and water is typical. The water is essential for dissolving the inorganic base and facilitating the transmetalation step.

Protocol 1: Regioselective C4-Arylation via Suzuki Coupling

This protocol details the mono-arylation at the more reactive C4 position.

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.2 equivalents)

  • Pd(PPh₃)₄ (2-5 mol%)

  • Potassium Carbonate (K₂CO₃) (2-3 equivalents)

  • 1,4-Dioxane and Water (e.g., 4:1 v/v)

  • Schlenk flask or sealed vial

  • Inert gas (Nitrogen or Argon)

Step-by-Step Methodology:

  • To a Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.1 eq), and K₂CO₃ (2.5 eq).

  • Evacuate and backfill the flask with an inert gas (repeat this cycle 3 times) to remove oxygen, which can deactivate the catalyst.

  • Under a positive pressure of the inert gas, add the palladium catalyst, Pd(PPh₃)₄ (0.03 eq).

  • Add the degassed solvent system (1,4-dioxane/water) via syringe.

  • Heat the reaction mixture to 80-100 °C and stir vigorously for 4-16 hours.

  • Monitor the reaction progress by TLC or LC-MS to confirm consumption of the starting material.

  • Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and water.

  • Separate the organic layer. Acidify the aqueous layer with 1M HCl to pH ~3-4 to precipitate the product.

  • Filter the resulting solid, wash with water, and dry under vacuum.

  • Purify the crude product by recrystallization or flash column chromatography on silica gel to afford the desired 4-aryl-6-chloro-2-methylnicotinic acid.[4][9]

Data Presentation: Typical Suzuki Coupling Parameters
Arylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Typical Yield (%)
Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Dioxane/H₂O90885-95
4-Methoxyphenylboronic acidPd(PPh₃)₄ (3)Cs₂CO₃DME/H₂O851080-90
3-Pyridylboronic acidPd(dppf)Cl₂ (4)K₂CO₃Dioxane/H₂O1001275-85
1H-Pyrazol-4-ylboronic acidXPhos Pd G3 (2)K₃PO₄t-AmylOH/H₂O100670-85

Note: Yields are illustrative and depend on the specific substrate and precise reaction conditions.

Suzuki_Cycle cluster_catalyst Catalytic Cycle pd0 Pd(0)L₂ oa_complex Oxidative Addition Complex (Pd-II) trans_complex Transmetalation Complex (Pd-II) oa_complex->trans_complex Transmetalation re_complex Reductive Elimination Complex (Pd-II) trans_complex->re_complex re_complex->pd0 Reductive Elimination product Ar-R re_complex->product start Ar-X start->pd0 Oxidative Addition boronic R-B(OH)₂ boronic->trans_complex base Base base->trans_complex

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Key Synthetic Transformation: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming C-N bonds, a transformation that is often challenging via classical methods like SNAr, especially with electron-rich amines or hindered substrates.[11][12] This reaction is indispensable for introducing primary and secondary amines to the pyridine core, a critical step in building many kinase inhibitors and other bioactive molecules.

Causality Behind Experimental Choices:
  • Catalyst/Ligand System: Aryl chlorides are notoriously less reactive than bromides or iodides.[8] Their amination requires highly active catalyst systems. This typically involves a palladium(II) precatalyst (e.g., Pd(OAc)₂) combined with a bulky, electron-rich phosphine ligand (e.g., BINAP, Xantphos, or specialized biarylphosphines like BrettPhos).[5] These ligands promote the difficult oxidative addition step and facilitate the final reductive elimination.

  • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS) are common choices. They deprotonate the amine in the catalytic cycle without competing as nucleophiles.

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are used to prevent quenching of the strong base and interference with the catalytic intermediates.

Protocol 2: C6-Amination via Buchwald-Hartwig Coupling

This protocol is designed for the second functionalization step, targeting the C6-chloro position of a 4-aryl-6-chloro-2-methylnicotinic acid intermediate.

Materials:

  • 4-Aryl-6-chloro-2-methylnicotinic acid intermediate (from Protocol 1)

  • Primary or secondary amine (1.2 - 1.5 equivalents)

  • Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%)

  • Xantphos or BrettPhos (1.1-1.2x mol of Pd)

  • Sodium tert-butoxide (NaOt-Bu) (1.5 - 2.0 equivalents)

  • Anhydrous Toluene

  • Schlenk flask or sealed microwave vial

  • Inert gas (Nitrogen or Argon)

Step-by-Step Methodology:

  • In an oven-dried Schlenk flask, add the palladium precatalyst and the phosphine ligand.

  • Evacuate and backfill the flask with inert gas (repeat 3x).

  • Add anhydrous toluene and stir for 10-15 minutes to allow for pre-formation of the active catalyst.

  • In a separate flask, add the 4-aryl-6-chloro-2-methylnicotinic acid substrate (1.0 eq) and NaOt-Bu (1.8 eq). Evacuate and backfill with inert gas.

  • Add the amine (1.3 eq) to the substrate/base mixture, followed by the catalyst solution via cannula or syringe.

  • Heat the reaction mixture to 100-110 °C for 8-24 hours. For microwave-assisted reactions, irradiate at 120-150 °C for 20-60 minutes.[9][13]

  • Monitor the reaction by LC-MS.

  • Upon completion, cool to room temperature and carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the desired 4-aryl-6-amino-2-methylnicotinic acid derivative.[5]

Buchwald_Workflow start Prepare Inert Atmosphere (Schlenk Flask, N₂/Ar) add_reagents Add Substrate (Ar-Cl), Amine (R₂NH), & Base (NaOtBu) start->add_reagents add_catalyst Add Pd Precatalyst & Ligand in Anhydrous Solvent add_reagents->add_catalyst react Heat Reaction Mixture (Conventional or Microwave) add_catalyst->react workup Aqueous Workup & Extraction react->workup purify Purification (Column Chromatography) workup->purify

Caption: Generalized workflow for the Buchwald-Hartwig amination protocol.

Integrated Synthetic Strategy: Pathway to a Kinase Inhibitor Scaffold

By combining these powerful transformations in a logical sequence, this compound serves as an ideal starting point for complex bioactive molecules. The final step typically involves derivatizing the carboxylic acid to an amide, a common hydrogen-bonding motif in kinase inhibitors.

The Strategic Workflow:

  • Step A (Suzuki Coupling): Introduce a key aryl or heteroaryl group at the C4 position for primary target recognition.

  • Step B (Buchwald-Hartwig Amination): Install a solubilizing or vector group at the C6 position, often an amine that interacts with the solvent-exposed region of the kinase.

  • Step C (Amide Coupling): Convert the carboxylic acid to an amide to engage in hydrogen bonding interactions within the hinge region of a kinase active site.

Synthetic_Strategy start_mol 4,6-Dichloro-2-methyl nicotinic acid step_a Step A: Suzuki Coupling (C4-Arylation) start_mol->step_a intermediate_a 4-Aryl-6-chloro Intermediate step_a->intermediate_a step_b Step B: Buchwald-Hartwig (C6-Amination) intermediate_a->step_b intermediate_b 4-Aryl-6-amino Intermediate step_b->intermediate_b step_c Step C: Amide Coupling (e.g., HATU) intermediate_b->step_c final_product Bioactive Heterocycle (Kinase Inhibitor Scaffold) step_c->final_product

Caption: A strategic three-step pathway to a bioactive scaffold.

References

Application Note: 4,6-Dichloro-2-methylnicotinic Acid as a Privileged Scaffold for the Synthesis of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Pyridine Scaffold

Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes; their dysregulation is a hallmark of many diseases, particularly cancer. Consequently, kinase inhibitors have become a cornerstone of modern targeted therapy.[1] The design of potent and selective kinase inhibitors often relies on the use of "privileged scaffolds"—core molecular structures that are capable of binding to multiple biological targets. The pyridine ring is one such scaffold, prized for its unique electronic properties, structural versatility, and its ability to form key hydrogen bonds and other interactions within the ATP-binding pocket of kinases.[2][3]

This application note focuses on a specific and highly versatile pyridine-based building block: 4,6-dichloro-2-methylnicotinic acid . This compound offers a trifecta of chemical functionalities ideal for kinase inhibitor synthesis: a carboxylic acid for amide bond formation, and two chlorine atoms at the 4- and 6-positions that serve as reactive handles for subsequent functionalization via nucleophilic aromatic substitution (SNAr) or cross-coupling reactions.[4] This guide provides detailed protocols and expert insights into leveraging this scaffold for the efficient construction of complex kinase inhibitors.

Physicochemical Properties and Reactivity Profile

The strategic utility of this compound stems from the distinct reactivity of its functional groups. Understanding these properties is key to designing successful multi-step synthetic routes.

PropertyValueSource
CAS Number 693286-31-6[5][6]
Molecular Formula C₇H₅Cl₂NO₂[5]
Molecular Weight 206.03 g/mol [5]
Appearance Solid[7]
Topological Polar Surface Area 50.19 Ų[5]
Hydrogen Bond Donors 1[5]
Hydrogen Bond Acceptors 2[5]

Reactivity Deep Dive:

  • Carboxylic Acid (C3-position): This group is the primary site for derivatization, most commonly through amide coupling. Amide bonds are prevalent in kinase inhibitors, often acting as a hydrogen bond donor to the kinase hinge region.[8] Activation of the carboxylic acid is required to overcome the formation of a non-reactive ammonium carboxylate salt and facilitate efficient coupling with primary or secondary amines.[9][10]

  • Dichloro Substituents (C4 & C6-positions): The two chlorine atoms are excellent leaving groups for SNAr reactions and are amenable to various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). The electron-withdrawing nature of the pyridine nitrogen atom activates these positions for nucleophilic attack. The C4-position is generally more reactive towards nucleophiles than the C6-position, allowing for potential sequential and site-selective modifications.[11][12]

  • Methyl Group (C2-position): This group provides steric bulk and electronic influence, which can be crucial for achieving selectivity and potency by guiding the orientation of the inhibitor within the kinase's binding pocket.

Core Synthetic Workflow: From Building Block to Kinase Inhibitor Core

The synthesis of a kinase inhibitor using this scaffold typically follows a logical progression: first, building out from the carboxylic acid via amide coupling, followed by functionalization of the pyridine ring.

G A 4,6-Dichloro-2- methylnicotinic acid C Protocol 1: Amide Coupling A->C B Amine Fragment (R-NH2) B->C D 4,6-Dichloro-N-substituted- 2-methylnicotinamide C->D Forms core amide F Protocol 2: S(N)Ar Reaction D->F E Nucleophile (e.g., Ar-OH) E->F G 4-Substituted-6-chloro- nicotinamide Intermediate F->G Adds first diversity element I Protocol 3 (Optional): Suzuki Coupling G->I H Boronic Acid (Ar'-B(OH)2) H->I J Fully Functionalized Kinase Inhibitor I->J Adds second diversity element

Caption: General synthetic workflow for kinase inhibitor synthesis.

Protocol 1: EDC/HOBt-Mediated Amide Coupling

This protocol describes a robust and widely used method for forming the critical amide bond by activating the carboxylic acid of the starting material.

Principle: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. In the presence of an additive like Hydroxybenzotriazole (HOBt), this intermediate is rapidly converted to an HOBt-ester, which is less prone to side reactions (like N-acylurea formation) and reacts efficiently with the amine to form the desired amide.[13][14]

Materials:

  • This compound (1.0 equiv)

  • Desired amine (1.1 equiv)

  • EDC·HCl (1.2 equiv)

  • HOBt (1.2 equiv)

  • Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.5 equiv)

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Standard workup reagents (Ethyl acetate, 5% aq. HCl, sat. aq. NaHCO₃, brine)

Step-by-Step Procedure:

  • Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen), add this compound (1.0 equiv), the desired amine (1.1 equiv), and HOBt (1.2 equiv).

  • Dissolution: Dissolve the mixture in anhydrous DMF (to a concentration of ~0.2 M).

  • Activation: Cool the solution to 0 °C using an ice bath while stirring. Add EDC·HCl (1.2 equiv) portion-wise over 5 minutes.

    • Expert Insight: Cooling the reaction minimizes potential side reactions and controls the exothermic activation step. Portion-wise addition of EDC prevents a rapid temperature increase.

  • Base Addition: Add DIPEA (2.5 equiv) dropwise to the cooled solution. The mixture may become cloudy.

    • Expert Insight: DIPEA is a non-nucleophilic base that neutralizes the HCl salt of EDC and the carboxylic acid proton, driving the reaction forward without competing with the primary amine nucleophile.[13]

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 8-24 hours.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting acid is consumed.

  • Work-up: a. Dilute the reaction mixture with ethyl acetate. b. Wash the organic phase sequentially with 5% aq. LiCl (to remove DMF), 5% aq. HCl (to remove excess base and unreacted amine), saturated aq. NaHCO₃ (to remove HOBt and unreacted acid), and finally with brine.[9] c. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure amide.

Protocol 2: Nucleophilic Aromatic Substitution (SNAr)

With the amide in place, the next step is typically to functionalize the C4-position of the pyridine ring.

Principle: The amide product from Protocol 1 is an electron-deficient aromatic system, making the chlorine at the C4-position susceptible to displacement by a suitable nucleophile. This reaction is often performed at elevated temperatures with a base to enhance the nucleophilicity of the incoming group (e.g., a phenol or aniline).

Materials:

  • 4,6-Dichloro-N-substituted-2-methylnicotinamide (1.0 equiv)

  • Nucleophile (e.g., 4-aminophenol) (1.2 equiv)

  • Potassium carbonate (K₂CO₃) or Potassium tert-butoxide (KOtBu) (2.0 equiv)

  • Anhydrous DMF or DMSO

Step-by-Step Procedure:

  • Setup: In a sealed vial or round-bottom flask, combine the dichloronicotinamide derivative (1.0 equiv), the nucleophile (1.2 equiv), and K₂CO₃ (2.0 equiv).

  • Dissolution: Add anhydrous DMF or DMSO to dissolve the solids.

  • Reaction: Heat the reaction mixture to 80–120 °C and stir for 4-16 hours.

    • Expert Insight: A strong base like K₂CO₃ or KOtBu is used to deprotonate phenolic or aniline nucleophiles, significantly increasing their reactivity.[15][16] The reaction requires heat to overcome the activation energy for the formation of the Meisenheimer complex intermediate.

  • Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

  • Work-up: a. Cool the reaction to room temperature and carefully pour it into ice-water. b. A precipitate may form, which can be collected by filtration. Alternatively, extract the aqueous mixture with an organic solvent like ethyl acetate (3x). c. Combine the organic extracts, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purification: Purify the crude product via flash column chromatography or recrystallization.

Biological Context: Targeting Key Cancer Pathways

Derivatives of substituted pyridines are known to inhibit a wide range of kinases involved in oncogenic signaling. For instance, the multi-kinase inhibitor Sorafenib, which contains a related picolinamide core, targets the RAF/MEK/ERK pathway and various receptor tyrosine kinases (RTKs) like VEGFR.[17] Similarly, inhibitors of the PI3K/Akt/mTOR pathway, a central regulator of cell growth and survival, often feature heterocyclic scaffolds.[12][18][19] The this compound scaffold is an excellent starting point for developing inhibitors against such targets.

G RTK Growth Factor Receptor (e.g., VEGFR, EGFR) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates mTORC2 mTORC2 mTORC2->Akt Phosphorylates Proliferation Cell Growth, Proliferation, Survival mTORC1->Proliferation Inhibitor Inhibitor derived from Nicotinic Acid Scaffold Inhibitor->PI3K INHIBITS

References

"4,6-Dichloro-2-methylnicotinic acid" conversion to acid chloride with thionyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Significance

In the landscape of modern organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals, the activation of carboxylic acids is a cornerstone transformation. The conversion of a carboxylic acid to its corresponding acyl chloride dramatically enhances its reactivity, transforming it into a versatile electrophilic building block for forming amides, esters, and ketones. 4,6-Dichloro-2-methylnicotinic acid is a key heterocyclic scaffold, and its activated form, 4,6-dichloro-2-methylnicotinoyl chloride, serves as a critical intermediate in the synthesis of complex molecular targets.

This application note provides a detailed, field-proven guide for the efficient conversion of this compound to its acid chloride derivative using thionyl chloride (SOCl₂). We will delve into the underlying reaction mechanism, present a robust experimental protocol, outline critical safety procedures, and discuss analytical techniques for product validation. This guide is intended for researchers, chemists, and drug development professionals seeking a reliable and well-understood methodology for this essential synthetic step.

The Underlying Chemistry: Reaction Mechanism

The reaction of a carboxylic acid with thionyl chloride is a classic nucleophilic acyl substitution. The key to its success lies in converting the poor leaving group of the carboxylic acid (–OH) into an exceptionally good one.[1][2] The process is thermodynamically favored as the gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), escape the reaction medium, driving the equilibrium towards the product.[3][4]

The mechanism proceeds through several distinct steps:

  • Nucleophilic Attack: The carbonyl oxygen of the carboxylic acid acts as a nucleophile, attacking the electrophilic sulfur atom of thionyl chloride.[2][5]

  • Formation of Acyl Chlorosulfite Intermediate: This initial attack, followed by the elimination of a chloride ion, forms a highly reactive acyl chlorosulfite intermediate. This step is crucial as it replaces the hydroxyl group with a far superior leaving group.[1][4]

  • Nucleophilic Acyl Substitution: The chloride ion, generated in the previous step, now acts as a nucleophile and attacks the carbonyl carbon of the intermediate.[3][6]

  • Tetrahedral Intermediate Collapse: The resulting tetrahedral intermediate collapses, reforming the carbonyl double bond. This concerted step expels the stable leaving group, which fragments into gaseous sulfur dioxide and another chloride ion, rendering the reaction irreversible.[3][4][5]

For sterically hindered or electronically deactivated carboxylic acids, the reaction rate can be significantly increased by adding a catalytic amount of N,N-dimethylformamide (DMF).[3][7] DMF reacts with thionyl chloride to form the Vilsmeier reagent, a more potent chlorinating agent that accelerates the conversion.[4][8]

Reaction_Mechanism Start This compound + SOCl₂ Intermediate1 Protonated Intermediate Start->Intermediate1 1. Nucleophilic attack by carbonyl O on S Intermediate2 Acyl Chlorosulfite Intermediate Intermediate1->Intermediate2 2. Elimination of HCl Intermediate3 Tetrahedral Intermediate Intermediate2->Intermediate3 3. Nucleophilic attack by Cl⁻ on carbonyl C Product 4,6-Dichloro-2-methylnicotinoyl Chloride Intermediate3->Product 4. Collapse of intermediate Byproducts SO₂(g) + HCl(g) Intermediate3->Byproducts Elimination & Fragmentation

Figure 1: Simplified reaction mechanism for acid chloride formation.

Detailed Experimental Protocol

This protocol is designed for a standard laboratory scale synthesis. All operations must be conducted within a certified chemical fume hood due to the hazardous nature of the reagents and byproducts.

Materials and Reagents
Reagent/MaterialCAS No.M.W. ( g/mol )Quantity (for 10 mmol scale)Notes
This compound693286-31-6206.032.06 g (10.0 mmol, 1.0 eq)Ensure starting material is dry.[9][10]
Thionyl Chloride (SOCl₂)7719-09-7118.977.3 mL (100 mmol, 10 eq)Use freshly distilled or a new bottle. Handle with extreme care.
N,N-Dimethylformamide (DMF)68-12-273.091-2 drops (catalytic)Optional, but recommended for accelerating the reaction.[3]
Anhydrous Toluene or Dichloromethane (DCM)108-88-392.14~20 mLOptional solvent for workup/purification.

Equipment:

  • Round-bottom flask (50 mL or 100 mL), flame-dried

  • Reflux condenser with a gas outlet adapter

  • Gas scrubber/trap containing NaOH solution

  • Heating mantle with a magnetic stirrer and stir bar

  • Rotary evaporator

  • Standard laboratory glassware (syringes, needles)

  • Personal Protective Equipment (PPE): Safety goggles, face shield, butyl rubber gloves, lab coat.

Reaction Workflow

Experimental_Workflow Setup 1. Assemble dry glassware under N₂ atmosphere. Charge 2. Charge flask with nicotinic acid. Setup->Charge Add 3. Add Thionyl Chloride (and cat. DMF) via syringe. Charge->Add React 4. Heat to reflux (e.g., 80 °C) for 2-4 hours. Add->React Monitor 5. Monitor reaction (cessation of gas evolution). React->Monitor Workup 6. Cool to RT. Remove excess SOCl₂ via rotary evaporation. Monitor->Workup Purify 7. Purify product by high-vacuum distillation or recrystallization. Workup->Purify Characterize 8. Characterize final product (IR, NMR, MS). Purify->Characterize

Figure 2: Step-by-step experimental workflow.
Step-by-Step Procedure

  • Preparation: Assemble a flame-dried round-bottom flask with a magnetic stir bar and a reflux condenser. Connect the top of the condenser to a gas outlet leading to a scrubber containing a dilute sodium hydroxide solution to neutralize the HCl and SO₂ gases produced. Maintain a slight positive pressure of an inert gas (Nitrogen or Argon) throughout the setup.

  • Charging Reagents: To the flask, add this compound (2.06 g, 10.0 mmol).

  • Addition of Thionyl Chloride: In the fume hood, carefully add thionyl chloride (7.3 mL, 100 mmol) to the flask via syringe. Note: The reaction can be exothermic. If using a catalyst, add 1-2 drops of DMF at this stage.[11]

  • Reaction: Heat the stirred mixture to reflux (the boiling point of thionyl chloride is ~76 °C) using a heating mantle. Maintain reflux for 2-4 hours. The reaction is often complete when the evolution of gases ceases.

  • Workup: After the reaction is complete, allow the mixture to cool to room temperature. Carefully remove the excess thionyl chloride under reduced pressure using a rotary evaporator. Caution: Ensure the vacuum pump is protected from corrosive vapors with a cold trap and/or a base trap. This step should yield the crude acid chloride as an oil or solid.[12]

  • Purification: The crude 4,6-dichloro-2-methylnicotinoyl chloride can be purified by distillation under high vacuum or by recrystallization from a non-polar, anhydrous solvent like hexanes or toluene, if it is a solid.[13][14]

Product Characterization

Confirmation of the successful conversion to the acid chloride is achieved through standard spectroscopic techniques.

TechniqueObservation for Carboxylic Acid (Starting Material)Expected Result for Acyl Chloride (Product)
IR Spectroscopy Broad O-H stretch (~2500-3300 cm⁻¹), C=O stretch (~1700-1725 cm⁻¹)Disappearance of O-H stretch. Strong, sharp C=O stretch at a higher frequency (~1780-1815 cm⁻¹).[7][15][16]
¹H NMR Spectroscopy Very broad singlet for the acidic proton (>10 ppm), signals for methyl and aromatic protons.Disappearance of the acidic proton signal. Protons alpha to the carbonyl may show a slight downfield shift.
¹³C NMR Spectroscopy Carbonyl carbon signal (~165-175 ppm).Carbonyl carbon signal shifted slightly (~160-180 ppm).
Mass Spectrometry Molecular ion peak corresponding to C₇H₅Cl₂NO₂.Molecular ion peak corresponding to C₇H₄Cl₃NO.

Critical Safety and Handling Precautions

Strict adherence to safety protocols is mandatory when performing this reaction.

  • Thionyl Chloride (SOCl₂): Is highly toxic, corrosive, and a lachrymator. It reacts violently with water, releasing large quantities of toxic HCl and SO₂ gas.[17][18][19] Always handle in a chemical fume hood with appropriate PPE, including a face shield and butyl rubber gloves.[18][20] Never allow it to come into contact with moisture.[17][19]

  • Gaseous Byproducts (HCl, SO₂): Both hydrogen chloride and sulfur dioxide are corrosive and toxic gases. The reaction apparatus MUST be vented through a base trap (e.g., a bubbler with 2M NaOH) to neutralize these fumes.[3]

  • Acyl Chloride Product: The product is expected to be a reactive, corrosive, and moisture-sensitive compound. Handle with the same level of care as the starting reagents.

  • Quenching: Any residual thionyl chloride must be quenched safely. This can be done by slowly and carefully adding the waste material to a large, stirred beaker of cold water or a basic solution in a fume hood. The reaction is vigorous.

Troubleshooting Guide
IssuePotential CauseSuggested Solution
Incomplete Reaction Insufficient reaction time/temperature; moisture.Extend reflux time. Ensure all glassware is completely dry and reagents are anhydrous. Consider adding catalytic DMF.
Low Yield / Decomposition Product is thermally unstable; harsh workup.Remove excess thionyl chloride at the lowest possible temperature. Purify quickly under high vacuum if possible.
Product Hydrolyzes Exposure to atmospheric moisture during/after workup.Maintain an inert atmosphere throughout the workup and purification. Store the final product under nitrogen or argon.

References

Application Note: A Validated Protocol for the Synthesis of 4,6-Dichloro-2-methylnicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, field-tested protocol for the synthesis of 4,6-Dichloro-2-methylnicotinonitrile, a key heterocyclic intermediate in the development of novel agrochemical and pharmaceutical agents.[1][2] The protocol details a robust two-step synthetic pathway, beginning with the synthesis of the precursor 2,6-dihydroxy-4-methylnicotinonitrile, followed by a high-yield chlorination step. This guide emphasizes the chemical principles, safety considerations, and procedural nuances required for successful and reproducible synthesis. It is intended for researchers and professionals in organic synthesis and drug development.

Introduction and Significance

4,6-Dichloro-2-methylnicotinonitrile is a halogenated pyridine derivative whose molecular architecture, featuring two reactive chlorine atoms and a nitrile group, makes it an exceptionally versatile building block.[1] The chlorine atoms at the C4 and C6 positions are susceptible to nucleophilic substitution, allowing for the introduction of diverse functionalities. This reactivity has been leveraged in the synthesis of neonicotinoid insecticides and other systemic pesticides that selectively target insect nervous systems.[1] In medicinal chemistry, this scaffold is valuable for constructing complex molecules, including kinase inhibitors for oncological applications.[3]

This application note presents a validated, high-yield synthesis protocol, moving from readily available starting materials to the final, purified product. We will elucidate the underlying reaction mechanisms and provide critical insights into experimental best practices to ensure safety and reproducibility.

Synthetic Strategy and Reaction Mechanism

The synthesis of 4,6-Dichloro-2-methylnicotinonitrile is most efficiently achieved through a two-step process.

Step 1: Synthesis of 2,6-Dihydroxy-4-methylnicotinonitrile. This precursor is formed via a base-catalyzed condensation reaction between ethyl acetoacetate and cyanoacetamide. This classic cyclization, a variant of the Guareschi-Thorpe reaction, builds the core pyridinone ring system.

Step 2: Chlorination of 2,6-Dihydroxy-4-methylnicotinonitrile. The dihydroxy precursor, which exists predominantly in its more stable 2,6-pyridinedione tautomeric form, is converted to the target dichlorinated product using a powerful dehydrating chlorinating agent, phosphorus oxychloride (POCl₃).[1][4] This transformation is analogous to the Vilsmeier-Haack reaction, where hydroxyl groups on a heterocyclic ring are replaced by chlorine atoms.[5][6][7] The mechanism involves the activation of the carbonyl oxygen by the electrophilic phosphorus of POCl₃, followed by nucleophilic attack by chloride and subsequent elimination to form the chloro-substituted aromatic pyridine ring. The use of a phase-transfer catalyst, such as benzyltriethylammonium chloride, can enhance the reaction rate and yield.[1]

Synthesis_Pathway cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Chlorination Ethyl Acetoacetate Ethyl Acetoacetate Precursor 2,6-Dihydroxy-4- methylnicotinonitrile Ethyl Acetoacetate->Precursor NaOEt, EtOH Cyanoacetamide Cyanoacetamide Cyanoacetamide->Precursor Precursor_Step2 2,6-Dihydroxy-4- methylnicotinonitrile Final_Product 4,6-Dichloro-2- methylnicotinonitrile Precursor_Step2->Final_Product POCl₃, Δ (Heat)

Caption: Overall two-step synthetic pathway.

Detailed Experimental Protocol

Safety Preamble: This protocol involves hazardous materials that are toxic, corrosive, and reactive.[8] All operations must be conducted inside a certified chemical fume hood. Appropriate Personal Protective Equipment (PPE), including safety goggles, a face shield, a flame-retardant lab coat, and heavy-duty chemical-resistant gloves (e.g., butyl rubber or neoprene), is mandatory.

Part A: Synthesis of 2,6-Dihydroxy-4-methylnicotinonitrile
  • Reaction Setup: Equip a 1 L three-neck round-bottom flask with a mechanical stirrer, a reflux condenser with a drying tube, and a dropping funnel.

  • Base Preparation: Charge the flask with 500 mL of absolute ethanol. While stirring, carefully add sodium metal (23.0 g, 1.0 mol) in small portions to prepare a fresh solution of sodium ethoxide. Allow the mixture to cool to room temperature.

  • Reagent Addition: In a separate beaker, dissolve cyanoacetamide (84.1 g, 1.0 mol) in 200 mL of warm absolute ethanol. Add this solution to the sodium ethoxide solution via the dropping funnel.

  • Condensation: Add ethyl acetoacetate (130.1 g, 1.0 mol) dropwise to the stirring mixture over 30 minutes. An exothermic reaction will occur, and a precipitate will form.

  • Reaction: After the addition is complete, heat the mixture to reflux and maintain for 4 hours.

  • Work-up and Isolation: Allow the reaction mixture to cool to room temperature. Pour the thick slurry into 1 L of ice water. Acidify the mixture to pH 4-5 with concentrated hydrochloric acid.

  • Purification: Collect the resulting white precipitate by vacuum filtration. Wash the solid thoroughly with cold water (3 x 200 mL) and then with cold ethanol (2 x 100 mL).

  • Drying: Dry the solid in a vacuum oven at 80°C to a constant weight to yield 2,6-dihydroxy-4-methylnicotinonitrile (CAS 5444-02-0) as a white to off-white powder.[9] The expected yield is 75-85%.

Part B: Synthesis of 4,6-Dichloro-2-methylnicotinonitrile
  • Reaction Setup: Equip a 500 mL three-neck round-bottom flask with a mechanical stirrer, a reflux condenser fitted with a gas outlet connected to a scrubber (containing sodium hydroxide solution to neutralize HCl gas), and a thermometer.

  • Reagent Charging: In the fume hood, charge the flask with 2,6-dihydroxy-4-methylnicotinonitrile (30.0 g, 0.20 mol) and benzyltriethylammonium chloride (4.5 g, 0.02 mol, optional catalyst).[1]

  • Chlorination: CAUTION: Phosphorus oxychloride is highly corrosive and reacts violently with water. Handle with extreme care. Slowly add phosphorus oxychloride (POCl₃, 150 mL, 245 g, 1.60 mol) to the flask while stirring.

  • Reaction: Heat the stirred mixture to 120°C using an oil bath. Maintain this temperature overnight (approximately 12-16 hours) or until the reaction is complete (monitored by TLC).[1]

  • Cooling: After the reaction is complete, allow the mixture to cool to room temperature.

  • Work-up (CRITICAL STEP): Prepare a large beaker (2 L) containing 1 kg of crushed ice. With vigorous stirring, slowly and carefully pour the reaction mixture onto the crushed ice. This process is highly exothermic and will generate a significant amount of HCl gas. Ensure the fume hood sash is lowered and the scrubber is functioning correctly.

  • Isolation: A solid precipitate will form. Continue stirring until all the ice has melted. Collect the solid product by vacuum filtration.

  • Purification: Wash the filter cake extensively with cold water until the filtrate is neutral (pH ~7).

  • Drying: Dry the solid under vacuum to a constant weight to yield 4,6-Dichloro-2-methylnicotinonitrile as a white to off-white crystalline solid.[1] The expected yield is 88-95%. The product is typically of high purity and may not require further purification.[1]

Data Summary

Table 1: Reagent and Product Quantities
CompoundRoleMolar Mass ( g/mol )MolesEquivalentsMass/Volume
Part A
Ethyl AcetoacetateStarting Material130.141.01.0130.1 g
CyanoacetamideStarting Material84.081.01.084.1 g
SodiumBase22.991.01.023.0 g
2,6-Dihydroxy-4-methylnicotinonitrileProduct150.13~0.8-~120 g
Part B
2,6-Dihydroxy-4-methylnicotinonitrileStarting Material150.130.201.030.0 g
Phosphorus Oxychloride (POCl₃)Chlorinating Agent153.331.608.0150 mL
Benzyltriethylammonium ChlorideCatalyst227.770.020.14.5 g
4,6-Dichloro-2-methylnicotinonitrileProduct187.02~0.18-~33.7 g
Table 2: Product Characterization
PropertyValue
Chemical Name 4,6-Dichloro-2-methylnicotinonitrile
CAS Number 875-35-4 (Incorrect CAS in some sources, verify)
Molecular Formula C₇H₄Cl₂N₂
Appearance White to off-white crystalline solid[1]
Melting Point 190 - 192 °C
¹H NMR (CDCl₃, 300 MHz) δ 7.29 (s, 1H), 2.59 (s, 3H)[1]

Hazard Analysis and Safety Protocols

This synthesis demands strict adherence to safety protocols due to the use of highly hazardous materials.

  • Phosphorus Oxychloride (POCl₃): Acutely toxic, causes severe skin burns and eye damage. Reacts violently with water, releasing heat and toxic, corrosive HCl gas. Handling: Must be handled in a chemical fume hood. Prevent any contact with moisture. Use a dry, nitrogen-flushed apparatus.

  • 4,6-Dichloro-2-methylnicotinonitrile (Product): Classified as fatal if swallowed, in contact with skin, or if inhaled.[8] May cause damage to organs through prolonged or repeated exposure. Toxic to aquatic life.

    • Hazard Statements (H-Statements): H300+H310+H330 (Fatal if swallowed, in contact with skin or if inhaled), H373 (May cause damage to organs through prolonged or repeated exposure).

    • Precautionary Statements (P-Statements): P260 (Do not breathe dust), P262 (Do not get in eyes, on skin, or on clothing), P280 (Wear protective gloves/protective clothing), P301+P310 (IF SWALLOWED: Immediately call a POISON CENTER/doctor).[8]

  • Waste Disposal: All liquid waste containing POCl₃ must be quenched carefully and neutralized before disposal. Solid waste containing the product must be collected in a designated, sealed hazardous waste container. Dispose of all waste according to institutional and local environmental regulations.

Workflow cluster_A Part A: Precursor Synthesis cluster_B Part B: Chlorination A1 Charge Flask: Ethanol, Sodium Metal A2 Add Reagents: Cyanoacetamide, Ethyl Acetoacetate A1->A2 A3 Heat to Reflux (4 hours) A2->A3 A4 Cool & Quench in Ice Water A3->A4 A5 Acidify to pH 4-5 A4->A5 A6 Filter, Wash & Dry A5->A6 A7 Isolate Precursor: 2,6-Dihydroxy-4-methylnicotinonitrile A6->A7 B1 Charge Flask: Precursor, POCl₃ A7->B1 Transfer to Step 2 B2 Heat to 120°C (12-16 hours) B1->B2 B3 Cool to RT B2->B3 B4 CAUTION Slowly Quench on Ice B3->B4 B5 Filter Solid B4->B5 B6 Wash with Water & Dry B5->B6 B7 Isolate Final Product B6->B7

Caption: Step-by-step experimental workflow.

References

Application Notes and Protocols for a Key Pharmaceutical Intermediate: Analytical Methods for Monitoring Reactions with 4,6-Dichloro-2-methylnicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Need for Precision in Pharmaceutical Synthesis

In the landscape of pharmaceutical development and manufacturing, the rigorous control and deep understanding of chemical reactions are paramount. The synthesis of active pharmaceutical ingredients (APIs) often involves multi-step processes where the purity and yield of each intermediate directly impact the quality, safety, and efficacy of the final drug product. One such critical intermediate is 4,6-Dichloro-2-methylnicotinic acid (CAS 693286-31-6), a substituted pyridine carboxylic acid.[1][2][3] Its halogenated and functionalized structure makes it a versatile building block, but also presents unique challenges in monitoring its formation and subsequent transformations.

This comprehensive guide provides detailed application notes and protocols for the analytical monitoring of reactions involving this compound. We will delve into the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals. The methodologies described herein are designed to be self-validating systems, ensuring trustworthiness and scientific integrity in your process development.

Understanding the Analyte: Chemical Properties of this compound

Before selecting an analytical method, it is crucial to understand the physicochemical properties of the target molecule.

PropertyValueSource
Molecular Formula C₇H₅Cl₂NO₂[1]
Molecular Weight 206.03 g/mol [1]
Structure Dichlorinated, methylated pyridine carboxylic acid[1][2]
Key Features Two chlorine atoms, a carboxylic acid group, a methyl group, and a pyridine ring.
Expected Polarity Moderately polar due to the carboxylic acid and nitrogen atom, but with significant non-polar character from the dichlorinated ring.

The presence of two chlorine atoms is a key characteristic that can be exploited in mass spectrometry due to the natural isotopic abundance of ³⁵Cl and ³⁷Cl.[4][5][6][7] The carboxylic acid group provides a handle for acid-base chemistry and potential derivatization, while the pyridine ring and its substituents will have characteristic signals in NMR spectroscopy.[8][9]

Strategic Approach to Reaction Monitoring: A Multi-faceted Toolkit

No single analytical technique is a panacea for reaction monitoring. A robust process analytical technology (PAT) strategy often employs a combination of offline and in-situ methods to gain a comprehensive understanding of reaction kinetics, pathway, and impurity profiles.[10][11][12]

Our approach will cover the following key techniques:

  • High-Performance Liquid Chromatography (HPLC): The workhorse for quantitative analysis of reaction progress, purity assessment, and impurity profiling.

  • Gas Chromatography (GC): A powerful separation technique, particularly when coupled with mass spectrometry, though it may require derivatization for non-volatile analytes like carboxylic acids.

  • Mass Spectrometry (MS): For unambiguous identification of reactants, intermediates, products, and byproducts based on their mass-to-charge ratio and isotopic patterns.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: An information-rich technique for structural elucidation and quantitative analysis, which can also be used for in-situ reaction monitoring.[13][14]

  • In-situ Vibrational Spectroscopy (Raman & FT-IR): For real-time, non-invasive monitoring of reaction progression without the need for sampling.[15][16]

G cluster_offline Offline Analysis cluster_insitu In-situ/Online Monitoring HPLC HPLC (Quantitative, Purity) Data Comprehensive Reaction Understanding (Kinetics, Purity, Mechanism) HPLC->Data GCMS GC-MS (Volatile Impurities, Derivatization) GCMS->Data LCMS LC-MS (Identification) LCMS->Data NMR_offline NMR (Structural Elucidation) NMR_offline->Data Raman Raman (Real-time Kinetics) Raman->Data FTIR FT-IR (Functional Group Tracking) FTIR->Data NMR_online Online NMR (Mechanistic Insight) NMR_online->Data Reaction Chemical Reaction Reaction->Raman Non-invasive Reaction->FTIR Non-invasive Reaction->NMR_online Flow-through Sampling Sampling Reaction->Sampling Periodic or Continuous Sampling->HPLC Sampling->GCMS Sampling->LCMS Sampling->NMR_offline

Application Note 1: Quantitative Reaction Monitoring by Reverse-Phase HPLC

Principle: High-Performance Liquid Chromatography (HPLC) is the cornerstone for monitoring reactions involving moderately polar, non-volatile compounds like this compound. By separating the components of a reaction mixture, it allows for the accurate quantification of the starting material, product, and any impurities over time. A reverse-phase method is ideal, where a non-polar stationary phase is used with a polar mobile phase, as it is well-suited for retaining and separating pyridine derivatives.[17][18][19][20]

Protocol: HPLC Method Development and Validation

1. Sample Preparation:

  • Objective: To quench the reaction and prepare a sample suitable for injection.

  • Procedure:

    • Withdraw a 100 µL aliquot from the reaction mixture.

    • Immediately quench the reaction by diluting it in 1.0 mL of a 50:50 (v/v) mixture of acetonitrile and water. This rapid dilution effectively stops the reaction by lowering the concentration and temperature of the reactants.

    • Vortex the sample for 30 seconds to ensure homogeneity.

    • Filter the sample through a 0.45 µm syringe filter into an HPLC vial. This removes any particulate matter that could damage the HPLC column or interfere with the analysis.

2. Chromatographic Conditions:

ParameterRecommended SettingRationale
Column C18 Reverse-Phase, 250 x 4.6 mm, 5 µmA standard C18 column provides excellent retention for moderately polar aromatic compounds.
Mobile Phase A 0.1% Formic Acid in WaterFormic acid is a volatile buffer compatible with mass spectrometry and helps to protonate the carboxylic acid, leading to better peak shape.[17]
Mobile Phase B AcetonitrileA common organic modifier in reverse-phase HPLC.
Gradient 0-2 min: 10% B; 2-15 min: 10-90% B; 15-18 min: 90% B; 18-20 min: 10% BA gradient elution is necessary to separate compounds with a range of polarities, from polar starting materials to potentially less polar products or impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Detection UV at 275 nmThe pyridine ring of the analyte is expected to have a strong UV absorbance. A diode array detector (DAD) is recommended to assess peak purity and identify optimal wavelengths for all components.

3. Data Analysis and Interpretation:

  • Quantification: Use an external standard of this compound to create a calibration curve. The concentration of the analyte in the reaction samples can then be determined by comparing its peak area to the calibration curve.

  • Reaction Progress: Plot the concentration of the starting material and product as a function of time to determine the reaction kinetics.

  • Purity Assessment: The area percent of the product peak relative to the total peak area provides an indication of the reaction purity.

Application Note 2: Identification of Byproducts by LC-MS

Principle: While HPLC-UV is excellent for quantification, it does not provide structural information about unknown peaks. Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for identifying the components of a reaction mixture by providing the mass-to-charge ratio (m/z) of each eluting compound. For this compound, the presence of two chlorine atoms will result in a characteristic isotopic pattern in the mass spectrum, which is a powerful diagnostic tool.[4][21]

Protocol: LC-MS Analysis

1. Chromatographic Conditions:

  • Utilize the same HPLC method as described above, as formic acid is a MS-compatible mobile phase additive.

2. Mass Spectrometry Parameters:

ParameterRecommended SettingRationale
Ionization Mode Electrospray Ionization (ESI), Positive and NegativeESI is a soft ionization technique suitable for polar molecules. Running in both positive and negative modes is recommended to determine which provides better sensitivity for the analyte and potential byproducts.
Mass Analyzer Quadrupole or Time-of-Flight (TOF)A quadrupole is sufficient for routine analysis, while a TOF or Orbitrap will provide high-resolution mass data for accurate mass determination and elemental composition confirmation.
Scan Range m/z 100 - 500This range should cover the molecular weights of the starting materials, product, and expected byproducts.
Capillary Voltage 3.5 kVA typical starting point for ESI.
Source Temperature 120 °CTo aid in desolvation.

3. Data Interpretation: The Dichloro Isotopic Signature

The key to identifying chlorinated compounds is the isotopic pattern of chlorine. Chlorine has two stable isotopes: ³⁵Cl (75.77% abundance) and ³⁷Cl (24.23% abundance), a ratio of approximately 3:1.[4][5] For a molecule containing two chlorine atoms, the expected isotopic pattern for the molecular ion (M) will be:

  • M+ peak: Contains two ³⁵Cl atoms.

  • M+2 peak: Contains one ³⁵Cl and one ³⁷Cl atom.

  • M+4 peak: Contains two ³⁷Cl atoms.

The relative intensities of these peaks will be approximately 9:6:1.[4] For this compound (MW = 206.03), you should observe a cluster of peaks around m/z 206, 208, and 210 in the appropriate ratio.

G

Application Note 3: Structural Confirmation and In-situ Monitoring by NMR Spectroscopy

Principle: Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the structural elucidation of organic molecules.[8] It provides detailed information about the chemical environment of each nucleus (primarily ¹H and ¹³C). For reaction monitoring, NMR can be used both offline to confirm the structure of the final product and online (in-situ) to track the disappearance of reactants and the appearance of products in real-time.[10][13]

Protocol: Offline ¹H NMR Analysis

1. Sample Preparation:

  • Objective: To prepare a pure sample of the final product for structural confirmation.

  • Procedure:

    • After the reaction is complete, perform a standard work-up and purification (e.g., extraction, crystallization, or column chromatography).

    • Dissolve 5-10 mg of the purified product in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Transfer the solution to an NMR tube.

2. Data Acquisition:

  • Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.

3. Expected ¹H NMR Spectrum of this compound:

  • Methyl Protons (-CH₃): A singlet at approximately δ 2.5-3.0 ppm.

  • Aromatic Proton: A singlet in the aromatic region (δ 7.0-9.0 ppm). The exact chemical shift will be influenced by the two chlorine atoms and the carboxylic acid group. Based on general pyridine chemistry, protons adjacent to the nitrogen are the most deshielded.[8]

  • Carboxylic Acid Proton (-COOH): A broad singlet at δ 10-13 ppm. This peak may not always be observed, depending on the solvent and concentration.

Protocol: In-situ Reaction Monitoring by NMR

1. Experimental Setup:

  • The reaction can be run directly in an NMR tube if the conditions are mild.

  • Alternatively, a flow-through system can be set up where the reaction mixture is continuously pumped from the reactor to the NMR spectrometer and back.[13]

2. Data Acquisition:

  • Acquire a series of ¹H NMR spectra at regular time intervals throughout the reaction.[14]

3. Data Analysis:

  • Integrate the peaks corresponding to a unique proton on the starting material and the product.

  • Plot the relative integrals over time to obtain a reaction profile. This method is inherently quantitative without the need for a calibration curve, as the signal intensity is directly proportional to the number of nuclei.[12]

G

Application Note 4: Analysis of Volatile Components by Gas Chromatography (GC)

Principle: Gas Chromatography (GC) is highly effective for separating and analyzing volatile and thermally stable compounds. While this compound itself has low volatility due to the carboxylic acid group, GC can be an excellent tool for monitoring volatile starting materials or byproducts. For the analysis of the nicotinic acid itself, derivatization to a more volatile ester (e.g., a methyl ester) may be necessary.[22][23]

Protocol: GC-MS Analysis of Volatile Impurities

1. Sample Preparation:

  • Objective: To extract volatile components from the reaction mixture.

  • Procedure:

    • Withdraw a 1.0 mL aliquot from the reaction mixture.

    • Perform a liquid-liquid extraction with a non-polar solvent like dichloromethane or ethyl acetate.

    • Carefully separate the organic layer.

    • Analyze the organic layer directly by GC-MS.

2. GC-MS Conditions:

ParameterRecommended SettingRationale
Column HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm, 0.25 µmA general-purpose, non-polar column suitable for a wide range of volatile and semi-volatile compounds.[24]
Inlet Temperature 250 °CTo ensure rapid volatilization of the sample.
Oven Program Start at 50 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 minA temperature program is essential to separate compounds with different boiling points.
Carrier Gas Helium at 1.0 mL/minThe most common carrier gas for GC-MS.
MS Detector Electron Ionization (EI) at 70 eVEI is a high-energy ionization technique that produces reproducible fragmentation patterns, which can be compared to library spectra for identification.
MS Scan Range m/z 35 - 400To cover the expected mass range of volatile components.

Conclusion: An Integrated Approach for Robust Process Control

The effective monitoring of reactions involving this compound requires a thoughtful and integrated analytical strategy. By combining the quantitative power of HPLC, the identification capabilities of mass spectrometry, the structural detail of NMR, and the utility of GC for volatile analysis, researchers and process chemists can gain a deep and comprehensive understanding of their chemical transformations. The protocols outlined in this guide provide a robust starting point for developing and validating methods that will ensure the quality, consistency, and safety of this critical pharmaceutical intermediate.

References

Troubleshooting & Optimization

Technical Support Center: Improving Yield in 4,6-Dichloro-2-methylnicotinic Acid Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical solutions for improving yields in coupling reactions involving 4,6-dichloro-2-methylnicotinic acid. Given the electronic properties and potential for steric hindrance in this substrate, achieving high-yield couplings can be challenging. This resource offers a structured approach to identifying and resolving common experimental hurdles.

Section 1: Troubleshooting Guide for Low-Yield Reactions

This section addresses specific issues that can lead to diminished yields and provides actionable steps to overcome them.

Q1: My Suzuki-Miyaura coupling with this compound is resulting in low yield and significant starting material recovery. What are the primary factors to investigate?

Low yields in Suzuki-Miyaura couplings with this substrate often stem from several critical factors related to catalyst activity, reagent stability, and reaction conditions.

Initial Checks and Core Concepts:

  • Inert Atmosphere: The palladium(0) catalyst is highly sensitive to oxygen, which can lead to the formation of inactive palladium oxides. It is crucial to ensure a rigorously oxygen-free environment.[1][2]

  • Reagent Quality: The purity of all reagents, including the solvent and base, is paramount. Trace impurities can poison the catalyst and inhibit the reaction.[1][3]

  • Aryl Halide Reactivity: The reactivity of aryl halides in Suzuki couplings generally follows the trend I > Br > Cl.[2][4] Given that this compound contains less reactive chloro substituents, more robust catalytic systems and optimized conditions are often necessary.

Troubleshooting Steps:

  • Enhance Degassing Procedures: Standard purging with nitrogen or argon may be insufficient.[1][5]

    • Recommendation: Employ multiple "freeze-pump-thaw" cycles for the solvent to ensure thorough removal of dissolved oxygen.[4] For the reaction mixture, evacuate the flask and backfill with an inert gas at least three times before adding the solvent and catalyst.[1][2]

  • Evaluate Catalyst and Ligand:

    • Catalyst Choice: For less reactive aryl chlorides, standard catalysts like Pd(PPh₃)₄ may be inefficient.[3] Consider more active pre-catalysts or ligands.

    • Ligand Selection: Bulky, electron-rich phosphine ligands can significantly enhance the rate of oxidative addition, which is often the rate-limiting step for aryl chlorides.

    • Recommendation: Screen a panel of catalysts and ligands. Good starting points include Pd(OAc)₂ or Pd₂(dba)₃ in combination with ligands such as SPhos, XPhos, or RuPhos.[6][7]

  • Optimize the Base and Solvent System:

    • Base Selection: The choice of base is critical. Stronger bases are often required for aryl chlorides. However, excessively strong bases can lead to side reactions.

    • Solvent System: The solvent must be appropriate for the chosen base and be able to solubilize the reagents.

    • Recommendation: If using a carbonate base (e.g., K₂CO₃, Cs₂CO₃) with limited success, consider switching to a phosphate (e.g., K₃PO₄) or an alkoxide base (e.g., NaOtBu or KOtBu).[5] Common solvent systems to explore include toluene/water, dioxane/water, or THF/water.[2][3][5]

Q2: I am attempting a Buchwald-Hartwig amination with this compound and observing a complex mixture of products with low conversion. How can I improve the selectivity and yield?

The Buchwald-Hartwig amination is a powerful tool for C-N bond formation, but its success with heteroaromatic chlorides depends heavily on the catalyst system and reaction conditions.[8][9]

Core Concepts:

  • Catalytic Cycle: The mechanism involves oxidative addition of the aryl halide to the Pd(0) catalyst, followed by amine coordination, deprotonation, and reductive elimination to form the desired product.[9][10] Each step can be influenced by the choice of ligand, base, and solvent.

  • Substrate Properties: The electron-deficient nature of the pyridine ring in this compound can influence the oxidative addition step. Steric hindrance from the methyl group and the chlorine atom at the 6-position can also play a role.

Troubleshooting Steps:

  • Ligand Screening is Crucial: The ligand is arguably the most important variable in a Buchwald-Hartwig reaction.

    • Recommendation: For challenging substrates, sterically hindered biaryl phosphine ligands are often the most effective.[11] A good starting point is to screen ligands such as BrettPhos, RuPhos, or Xantphos in combination with a palladium source like Pd₂(dba)₃ or Pd(OAc)₂.[12]

  • Base Selection and Strength: A strong, non-nucleophilic base is required to deprotonate the amine without competing in the reaction.

    • Recommendation: Sodium tert-butoxide (NaOtBu) is a commonly used and effective base for these reactions.[11] Other options include lithium bis(trimethylsilyl)amide (LHMDS) or cesium carbonate (Cs₂CO₃), depending on the amine's pKa and the overall substrate compatibility.[1][12]

  • Solvent and Temperature Optimization:

    • Solvent Choice: Anhydrous, non-protic solvents are typically used. Toluene, dioxane, and THF are common choices.

    • Temperature Control: While higher temperatures can increase the reaction rate, they can also lead to catalyst decomposition and side reactions.

    • Recommendation: Start with toluene or dioxane at a temperature between 80-110 °C. If the reaction is sluggish, a controlled increase in temperature may be beneficial. However, if decomposition is observed, lowering the temperature and extending the reaction time may be necessary.

Q3: My amide coupling reaction between this compound and an amine is slow and incomplete. What are the best strategies to drive this reaction to completion?

Amide bond formation from a carboxylic acid and an amine typically requires an activating agent to convert the hydroxyl group of the carboxylic acid into a better leaving group.[13]

Core Concepts:

  • Activation of the Carboxylic Acid: The direct reaction between a carboxylic acid and an amine to form an amide is generally unfavorable due to the formation of a stable ammonium carboxylate salt.[13] Coupling reagents are used to facilitate this transformation.

  • Common Coupling Reagents: A wide variety of coupling reagents are available, each with its own mechanism and optimal conditions. Common classes include carbodiimides (e.g., DCC, EDC), phosphonium salts (e.g., PyBOP), and uronium/aminium salts (e.g., HATU, HBTU).[14]

Troubleshooting Steps:

  • Choice of Coupling Reagent and Additives:

    • Recommendation: For general-purpose amide couplings, a combination of a carbodiimide like EDC with an additive such as HOBt or Oxyma Pure is a robust starting point.[15] For more challenging or sterically hindered couplings, stronger activating agents like HATU or HCTU may be necessary.[16] The addition of HOBt or its derivatives can suppress side reactions and improve yields.

  • Base and Solvent Selection:

    • Base: A non-nucleophilic organic base is typically required to neutralize any acid formed during the reaction and to facilitate the coupling.

    • Solvent: The solvent must be anhydrous and capable of dissolving the reactants.

    • Recommendation: Use a base like diisopropylethylamine (DIPEA) or triethylamine (TEA).[16] Ensure the use of dry solvents such as DMF or DCM.[16] Water can hydrolyze the activated intermediate and is detrimental to the reaction.[16]

  • Order of Reagent Addition: The sequence in which reagents are added can significantly impact the outcome.

    • Recommendation: A common and effective procedure is to first add the base to the carboxylic acid, followed by the coupling reagent.[16] Allow the acid to activate for a period (e.g., 15-30 minutes) before adding the amine.[16] This pre-activation step can prevent the formation of unwanted side products.

Section 2: Frequently Asked Questions (FAQs)

  • Q: Can microwave irradiation be used to improve the yield and reduce the reaction time for these coupling reactions?

    • A: Yes, microwave-assisted synthesis can be a very effective technique to accelerate these reactions and improve yields, particularly for challenging substrates.[4] The controlled heating and pressure can often overcome activation barriers that are difficult to surpass with conventional heating.

  • Q: I am observing homo-coupling of my boronic acid in a Suzuki reaction. How can I minimize this side product?

    • A: Homo-coupling is often a result of oxygen in the reaction mixture.[1][5] Rigorous degassing is the primary solution. Additionally, ensuring the correct stoichiometry and using a high-purity palladium catalyst can help minimize this side reaction.

  • Q: What are some common purification challenges with the products of these reactions and how can they be addressed?

    • A: A common issue is the removal of the palladium catalyst and ligands from the final product. Passing the crude product through a plug of silica gel or celite can be effective.[12] For stubborn impurities, treatment with a metal scavenger or recrystallization may be necessary. If the product is an acid, acid-base extraction can be a powerful purification technique.[5]

Section 3: Experimental Protocols and Data

Table 1: Recommended Starting Conditions for Different Coupling Reactions
Reaction TypeCatalyst/Reagent SystemBaseSolventTemperature (°C)
Suzuki-Miyaura Pd(OAc)₂ (2-5 mol%), SPhos (4-10 mol%)K₃PO₄ (2 eq)Toluene/H₂O (10:1)100
Buchwald-Hartwig Pd₂(dba)₃ (2-4 mol%), RuPhos (4-8 mol%)NaOtBu (2 eq)Toluene100
Amide Coupling HATU (1.2 eq)DIPEA (3 eq)DMFRoom Temp
Protocol 1: General Procedure for a Suzuki-Miyaura Coupling
  • To a Schlenk flask, add this compound (1.0 eq), the boronic acid (1.2 eq), and the base (e.g., K₃PO₄, 2.0 eq).

  • Seal the flask, then evacuate and backfill with argon. Repeat this cycle three times.[1][2]

  • Add the degassed solvent system (e.g., 10:1 toluene/water).

  • In a separate vial, mix the palladium pre-catalyst (e.g., Pd(OAc)₂) and the ligand (e.g., SPhos) and add this to the reaction mixture under a positive flow of argon.

  • Heat the reaction to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.[2]

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine.[2]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2]

  • Purify the crude product by column chromatography.[2]

Visualizing the Troubleshooting Workflow

A logical approach to troubleshooting is essential for efficiently resolving issues with low yields.

Troubleshooting_Workflow Start Low Yield Observed Check_Inert Verify Inert Atmosphere (Degassing, Freeze-Pump-Thaw) Start->Check_Inert Initial Step Check_Reagents Assess Reagent Purity (Substrates, Solvent, Base) Check_Inert->Check_Reagents If still low Optimize_Catalyst Screen Catalyst System (Pd Source & Ligand) Check_Reagents->Optimize_Catalyst If reagents are pure Optimize_Conditions Adjust Reaction Conditions (Base, Solvent, Temperature) Optimize_Catalyst->Optimize_Conditions Iterate Analysis Analyze Reaction Outcome (TLC, LC-MS, NMR) Optimize_Conditions->Analysis Analysis->Optimize_Catalyst Re-optimize Success Improved Yield Analysis->Success Problem Solved

Caption: A systematic workflow for troubleshooting low-yield coupling reactions.

References

Technical Support Center: Navigating the Chemistry of 4,6-Dichloro-2-methylnicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4,6-dichloro-2-methylnicotinic acid. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile heterocyclic building block. Instead of a generic overview, we will directly address the common side reactions and experimental challenges encountered in its application, providing troubleshooting strategies and the underlying chemical principles to empower your synthetic endeavors.

Section 1: Troubleshooting Guide: Nucleophilic Aromatic Substitution (SNAr) Reactions

The electron-deficient nature of the pyridine ring, exacerbated by two chloro-substituents, makes this compound a prime substrate for Nucleophilic Aromatic Substitution (SNAr). However, achieving high yield and regioselectivity can be challenging.

Q1.1: I'm getting a mixture of C4- and C6-substituted products in my SNAr reaction. Why is this happening and how can I favor one over the other?

Probable Cause:

This is a classic issue of competing regioselectivity. In dichloropyridine systems, nucleophilic attack generally favors the C4 position. This preference is attributed to the superior stabilization of the negative charge in the resulting Meisenheimer intermediate, where the charge can be delocalized onto the pyridine nitrogen atom.[1][2] However, the electronic and steric influence of the C2-methyl and C3-carboxylic acid groups in your specific substrate can alter this inherent preference, making the C6 position more competitive.

Troubleshooting & Optimization:

  • Temperature Control: Lowering the reaction temperature often enhances selectivity. The transition state leading to the more stable C4-intermediate usually has a lower activation energy, and reducing thermal energy can amplify this difference, favoring the kinetic product.

  • Solvent Polarity: The choice of solvent can influence the stability of the charged intermediates. Experiment with a range of solvents, from polar aprotic (e.g., DMF, DMSO) to less polar options (e.g., Dioxane, Toluene), to find the optimal balance for selectivity.

  • Nucleophile Strength: A less reactive, "softer" nucleophile may exhibit greater selectivity compared to a highly reactive, "hard" nucleophile, which might react indiscriminately at both positions.

  • Protecting the Carboxylic Acid: The carboxylate anion (if deprotonated under basic conditions) can electronically influence the ring. Converting the carboxylic acid to a methyl or ethyl ester can alter the electronic landscape and may improve selectivity for one position over the other.

Visualizing the Competing Pathways:

SNAr_Pathways Start This compound + Nucleophile (Nu-) C4_Attack Attack at C4 Start->C4_Attack Favored Pathway C6_Attack Attack at C6 Start->C6_Attack Competitive Pathway Meisenheimer_C4 Meisenheimer Intermediate (C4-adduct) More Stable C4_Attack->Meisenheimer_C4 Meisenheimer_C6 Meisenheimer Intermediate (C6-adduct) Less Stable C6_Attack->Meisenheimer_C6 Product_C4 C4-Substituted Product (Major) Meisenheimer_C4->Product_C4 -Cl- Product_C6 C6-Substituted Product (Minor) Meisenheimer_C6->Product_C6 -Cl-

Caption: Competing SNAr pathways on the dichloronicotinic acid scaffold.

Q1.2: I'm observing a significant amount of a hydrolyzed byproduct (a chlorohydroxy-nicotinic acid). How can I prevent this?

Probable Cause:

Hydrolysis occurs when water or hydroxide ions act as nucleophiles, displacing one of the chloride atoms. This side reaction is particularly prevalent under several conditions:

  • Presence of Water: Using non-anhydrous solvents or reagents.

  • Strongly Basic Conditions: Especially with aqueous bases (e.g., NaOH, KOH), which provide a high concentration of the potent hydroxide nucleophile.[3]

  • High Temperatures: Elevated temperatures can accelerate the rate of hydrolysis, even with trace amounts of water.

Troubleshooting & Optimization:

  • Ensure Anhydrous Conditions: Use freshly distilled, anhydrous solvents. Dry all glassware thoroughly in an oven before use and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

  • Choice of Base: If a base is required, switch from aqueous inorganic bases to non-nucleophilic organic bases (e.g., DBU, DIPEA) or anhydrous inorganic bases (e.g., NaH, K₂CO₃, Cs₂CO₃).

  • Temperature Management: Run the reaction at the lowest effective temperature to minimize the rate of the competing hydrolysis reaction.

Section 2: Troubleshooting Guide: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions like Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira are powerful tools for functionalizing the C4 and C6 positions.[4][5][6] However, these complex catalytic cycles present their own set of potential pitfalls.

Q2.1: My Suzuki-Miyaura coupling is plagued by homocoupling of my boronic acid reagent. How can I suppress this side reaction?

Probable Cause:

Homocoupling of boronic acids is a common side reaction in Suzuki couplings. It can be initiated by oxygen in the reaction mixture, leading to oxidative coupling, or arise from side reactions within the catalytic cycle, particularly if the transmetalation or reductive elimination steps are slow.

Troubleshooting & Optimization:

ParameterRecommended ActionRationale
Oxygen Contamination Thoroughly degas all solvents and the reaction mixture (e.g., via sparging with argon or freeze-pump-thaw cycles). Maintain a strict inert atmosphere.Oxygen can promote the oxidative homocoupling of the boronic acid, independent of the main catalytic cycle.
Stoichiometry Use a slight excess (1.1-1.3 equivalents) of the boronic acid. Avoid a large excess.A large excess can increase the statistical probability of homocoupling.
Ligand Choice Screen different phosphine ligands. Bulky, electron-rich ligands (e.g., SPhos, XPhos, RuPhos) often accelerate the reductive elimination step, which disfavors side reactions.[4]The ligand directly influences the rates of the elementary steps in the catalytic cycle.[7]
Base Selection The choice of base is critical. Weaker bases (e.g., K₃PO₄, Cs₂CO₃) are often preferred over strong bases like NaOH or KOH, which can accelerate boronic acid decomposition and homocoupling.The base plays a key role in the transmetalation step and its strength can impact the stability of the reagents.
Q2.2: My Buchwald-Hartwig amination is giving me a mixture of C4-amino, C6-amino, and di-amino products. How can I achieve selective mono-amination?

Probable Cause:

Controlling selectivity in Buchwald-Hartwig amination on a di-substituted substrate is highly dependent on the catalyst-ligand system and reaction conditions.[1] Oxidative addition can occur at either C-Cl bond, and if the initial mono-aminated product is sufficiently reactive, a second amination can occur.

Troubleshooting & Optimization:

  • Ligand is Key: This is the most critical parameter. For selective mono-amination, ligands that promote selective oxidative addition are required. For related dichloropyridines, specific ligands like Xantphos have shown high regioselectivity.[1] A thorough screening of ligands is essential.

  • Control Stoichiometry: Use the amine as the limiting reagent (e.g., 0.95-1.05 equivalents) to statistically disfavor the second substitution.

  • Lower Temperature: As with SNAr, reducing the temperature can often improve selectivity by favoring the pathway with the lower activation energy.

  • Reaction Time: Monitor the reaction closely by TLC or LC-MS. Stop the reaction as soon as the starting material is consumed to prevent the slower, subsequent di-substitution from occurring.

Section 3: FAQs on Carboxylic Acid Group Reactivity

Q3.1: Is decarboxylation a significant risk when heating this compound?

Answer: Generally, the decarboxylation of nicotinic acids requires harsh conditions. While simple heating in neutral or acidic solution is unlikely to cause significant decarboxylation, the risk increases under specific circumstances, such as high heat in the presence of certain metal catalysts (e.g., copper) or in strongly basic, high-boiling solvents.[8] For most standard SNAr or cross-coupling reactions performed at temperatures below 120-130 °C, decarboxylation is not a primary concern. However, if you are planning a reaction at very high temperatures (>150 °C), it is advisable to monitor for CO₂ evolution or the formation of the 2,4-dichloro-6-methylpyridine byproduct.

Q3.2: I need to convert the carboxylic acid to an acid chloride for an amide coupling. Are there any special precautions?

Answer: Yes. Using standard chlorinating agents like thionyl chloride (SOCl₂) or oxalyl chloride requires care. Pyridine nitrogens can be nucleophilic and may react with these reagents, particularly SOCl₂, leading to complex side products and discoloration.

Recommended Protocol:

  • Use Oxalyl Chloride: It is generally milder and produces gaseous byproducts (CO, CO₂), simplifying workup.

  • Catalytic DMF: Use a catalytic amount (1-2 drops) of DMF to form the Vilsmeier reagent in situ, which is the active chlorinating species.

  • Solvent: Perform the reaction in a non-reactive, anhydrous solvent like Dichloromethane (DCM) or Toluene.

  • Temperature: Run the reaction at 0 °C to room temperature. Avoid excessive heating.

  • Inert Atmosphere: Work under an inert atmosphere to prevent hydrolysis of the acid chloride by atmospheric moisture.

Section 4: Experimental Protocols

Protocol 1: Regioselective SNAr Mono-Amination at C4

This protocol is a representative example and requires optimization for specific amines.

Materials:

  • This compound

  • Primary or secondary amine (1.1 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Standard laboratory glassware, dried

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and anhydrous K₂CO₃ (3.0 eq).

  • Add anhydrous DMF via syringe to create a stirrable suspension.

  • Add the amine (1.1 eq) dropwise at room temperature.

  • Heat the reaction mixture to 60-80 °C. The optimal temperature will depend on the nucleophilicity of the amine.

  • Monitor the reaction progress by TLC or LC-MS. Look for the disappearance of the starting material and the appearance of a new, major product spot.

  • Upon completion (typically 4-12 hours), cool the reaction to room temperature.

  • Carefully pour the mixture into ice-water and acidify with 1M HCl to pH ~4-5. The product may precipitate.

  • Extract the aqueous layer three times with a suitable organic solvent (e.g., Ethyl Acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Section 5: Visual Guides

Troubleshooting_Workflow Start Low Yield in Cross-Coupling Check_Inert Is Inert Atmosphere Maintained? Start->Check_Inert Check_Reagents Are Reagents/Solvents Anhydrous & Degassed? Check_Inert->Check_Reagents Yes Fix_Inert Action: Improve Degassing (e.g., Freeze-Pump-Thaw) Check_Inert->Fix_Inert No Check_Catalyst Is Catalyst/Ligand Appropriate & Active? Check_Reagents->Check_Catalyst Yes Fix_Reagents Action: Use Freshly Distilled Solvents & Reagents Check_Reagents->Fix_Reagents No Check_Base Is Base Correct and Anhydrous? Check_Catalyst->Check_Base Yes Fix_Catalyst Action: Screen Different Ligands/Pre-catalysts Check_Catalyst->Fix_Catalyst No/Unsure Fix_Base Action: Switch to Alternative Base (e.g., K3PO4, Cs2CO3) Check_Base->Fix_Base No Success Reaction Optimized Check_Base->Success Yes Fix_Inert->Check_Reagents Fix_Reagents->Check_Catalyst Fix_Catalyst->Check_Base Fix_Base->Success

References

Technical Support Center: Purification of 4,6-Dichloro-2-methylnicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4,6-dichloro-2-methylnicotinic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the purification process. Our approach is rooted in scientific principles and practical laboratory experience to help you achieve the desired purity and yield for your downstream applications.

Purification Philosophy: A Multi-Step Approach

Achieving high purity for this compound often requires a multi-step purification strategy. The choice of techniques will depend on the nature and quantity of impurities present in your crude product. A typical workflow involves an initial purification by recrystallization or acid-base extraction, followed by column chromatography if higher purity is required.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities I should expect in my crude this compound?

A1: The impurity profile of your crude product will largely depend on the synthetic route employed. However, for chlorinated pyridine derivatives, common impurities may include:

  • Starting materials: Unreacted precursors from the synthesis.

  • Isomers: Regioisomers formed during the chlorination or other substitution reactions.

  • Over-chlorinated or under-chlorinated species: Byproducts with more or fewer chlorine atoms than the target molecule.

  • Hydrolysis products: If water is present during the synthesis or work-up, the carboxylic acid group may be susceptible to side reactions.

  • Solvent adducts: Residual solvents from the reaction or initial work-up.

Q2: My crude product is a dark oil or a discolored solid. What is the first purification step you would recommend?

A2: For a crude product that is significantly discolored, an initial purification step to remove baseline impurities and color is recommended. An acid-base extraction is often a good starting point for acidic compounds like this compound. This technique leverages the acidic nature of the carboxylic acid group to separate it from neutral and basic impurities. A patent for the purification of a similar compound, 6-chloro-3-fluoro-2-pyridinecarboxylic acid, describes a process of dissolving the crude product in an alkaline aqueous solution, extracting impurities with an organic solvent, and then acidifying the aqueous layer to precipitate the purified product[1].

Q3: I am struggling to find a suitable single solvent for recrystallization. What should I do?

A3: Finding an ideal single solvent for recrystallization can be challenging. If a single solvent is not effective, a two-solvent (or solvent-antisolvent) system is a common alternative. In this method, the compound is dissolved in a "good" solvent at an elevated temperature, and then a "poor" solvent (the antisolvent) is added dropwise until the solution becomes turbid. The solution is then slowly cooled to induce crystallization. For chlorinated aromatic compounds, common solvent systems include mixtures of a polar solvent (like ethanol or ethyl acetate) with a non-polar solvent (like hexanes or heptane)[2]. A patent for a related compound, 4,6-dichloro-2-methylpyrimidine, suggests recrystallization from dichloroethane, indicating that chlorinated solvents could also be explored[3].

Q4: When should I consider using column chromatography for purification?

A4: Column chromatography is a powerful technique for separating compounds with similar polarities. You should consider using column chromatography when:

  • Recrystallization or acid-base extraction fails to provide the desired purity.

  • You need to separate your target compound from closely related isomers or byproducts.

  • You are working with a small-scale reaction and want to achieve very high purity.

Silica gel is a common stationary phase for the purification of polar organic compounds like carboxylic acids[4][5][6].

Troubleshooting Guides

Troubleshooting Recrystallization
Problem Possible Cause Suggested Solution
Product does not dissolve in the hot solvent. The chosen solvent is too non-polar.Try a more polar solvent or a solvent mixture. For carboxylic acids, alcoholic solvents or water can be effective[2][7].
Product "oils out" instead of crystallizing. The solution is supersaturated, or the cooling rate is too fast. The boiling point of the solvent may be higher than the melting point of the solute.Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. Seeding with a small crystal of the pure compound can also help.
No crystals form upon cooling. The solution is not sufficiently saturated, or the compound is too soluble in the chosen solvent.Concentrate the solution by evaporating some of the solvent. If that fails, try a different solvent or a two-solvent system where your compound has lower solubility at room temperature.
Low recovery of the purified product. Too much solvent was used for recrystallization. The product has significant solubility in the cold solvent.Use the minimum amount of hot solvent necessary to dissolve the crude product. Ensure the solution is thoroughly cooled in an ice bath before filtration to minimize loss in the mother liquor.
Troubleshooting Column Chromatography
Problem Possible Cause Suggested Solution
Poor separation of spots on the column. The eluent system is not optimized.Perform thin-layer chromatography (TLC) with various solvent mixtures to find an eluent system that provides good separation (Rf values between 0.2 and 0.5 for the target compound). For a related bromo-substituted methylnicotinate, a petroleum ether/ethyl acetate system was effective[8].
The compound is not eluting from the column. The eluent is too non-polar. The compound may be strongly interacting with the silica gel.Gradually increase the polarity of the eluent. For acidic compounds on silica gel, adding a small amount of acetic acid or formic acid to the eluent can help to improve elution by competing for binding sites on the silica.
Streaking or tailing of the compound band. The column is overloaded with the sample. The compound is interacting too strongly with the stationary phase.Use a larger column or load less sample. As mentioned above, adding a small amount of acid to the eluent can reduce tailing for carboxylic acids.

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This protocol is adapted from a method used for a similar halogenated pyridinecarboxylic acid[1].

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent such as ethyl acetate or dichloromethane.

  • Basification: Transfer the organic solution to a separatory funnel and extract with a 1M aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃). The acidic product will be deprotonated and move into the aqueous layer, while neutral impurities will remain in the organic layer. Repeat the extraction 2-3 times.

  • Separation of Layers: Combine the aqueous extracts and wash with a fresh portion of the organic solvent to remove any remaining neutral impurities.

  • Acidification: Cool the aqueous layer in an ice bath and slowly add a 1M aqueous solution of a strong acid, such as hydrochloric acid (HCl), with stirring until the pH is acidic (pH 2-3). The purified this compound will precipitate out of the solution.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with cold deionized water, and dry under vacuum to obtain the purified product.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Determine a suitable recrystallization solvent or solvent pair by testing the solubility of small amounts of the crude product in various solvents at room and elevated temperatures. A good solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum amount of the hot recrystallization solvent required to fully dissolve it.

  • Decolorization (Optional): If the solution is colored, you can add a small amount of activated carbon and heat for a few minutes. Perform a hot filtration to remove the carbon.

  • Crystallization: Allow the hot solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry the purified crystals.

Protocol 3: Purification by Silica Gel Column Chromatography
  • Eluent Selection: Using TLC, identify a mobile phase that provides a good separation of your target compound from impurities. A good starting point for a dichlorinated nicotinic acid could be a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate[8]. For acidic compounds, adding a small percentage (0.5-1%) of acetic acid to the eluent can improve peak shape.

  • Column Packing: Prepare a silica gel column using the chosen eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the top of the silica gel column.

  • Elution: Elute the column with the chosen mobile phase, collecting fractions.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

Purification_Workflow Crude Crude Product Decision1 Significant Discoloration? Crude->Decision1 AcidBase Acid-Base Extraction Decision1->AcidBase Yes Recrystallization Recrystallization Decision1->Recrystallization No Decision2 Purity Sufficient? AcidBase->Decision2 Recrystallization->Decision2 ColumnChrom Column Chromatography Decision2->ColumnChrom No PureProduct Pure Product Decision2->PureProduct Yes ColumnChrom->PureProduct

Caption: General purification workflow for this compound.

Recrystallization_Troubleshooting Start Recrystallization Attempt OilingOut Product 'Oils Out' Start->OilingOut NoCrystals No Crystals Form Start->NoCrystals LowRecovery Low Recovery Start->LowRecovery Success Successful Crystallization Start->Success SlowerCooling Re-dissolve, cool slower OilingOut->SlowerCooling Action Concentrate Concentrate solution NoCrystals->Concentrate Action MinSolvent Use minimal hot solvent LowRecovery->MinSolvent Action SlowerCooling->Success Concentrate->Success MinSolvent->Success

Caption: Troubleshooting decision tree for recrystallization.

References

Technical Support Center: Overcoming Solubility Challenges with 4,6-Dichloro-2-methylnicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4,6-Dichloro-2-methylnicotinic acid (CAS 693286-31-6). This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile building block and encounter challenges related to its solubility. As a substituted pyridine carboxylic acid, its unique electronic and steric properties make it a valuable synthon, but its physicochemical characteristics often lead to poor solubility in common reaction media. This resource provides in-depth troubleshooting guides, mechanistic explanations, and validated protocols to help you overcome these hurdles and ensure your reactions proceed efficiently.

Section 1: Understanding the Molecule - Core Physicochemical Properties

The root of the solubility issue lies in the molecule's structure. It possesses a polar carboxylic acid group capable of hydrogen bonding, but this is counteracted by the lipophilic nature of the dichlorinated pyridine ring and the methyl group.[1] This dual character can make solvent selection non-intuitive. Key properties are summarized below.

PropertyValueSource
CAS Number 693286-31-6[2]
Molecular Formula C₇H₅Cl₂NO₂[2]
Molecular Weight 206.03 g/mol [2]
Calculated LogP 2.395[2]
Hydrogen Bond Donors 1[2]
Hydrogen Bond Acceptors 2[2]
Synonym 4,6-dichloro-2-methylpyridine-3-carboxylic acid[2]

The calculated LogP value of ~2.4 indicates moderate lipophilicity, predicting poor aqueous solubility. Unlike nicotinic acid, which can exist as a soluble zwitterion in water, the electron-withdrawing chlorine atoms on this derivative significantly alter its electronic properties and reduce its affinity for highly polar protic solvents like water.[3][4]

Section 2: Troubleshooting Guide: Reaction Heterogeneity & Slow Kinetics

This section addresses the most common issue: observing your starting material as an undissolved solid in the reaction flask.

Q1: My reaction is a heterogeneous slurry, and I suspect poor solubility is the cause. How should I approach solvent selection?

Answer: A systematic solvent screening is the most logical first step. The goal is to match the solvent's polarity and hydrogen bonding capability with that of the solute. Given the molecule's characteristics, a range of polar aprotic solvents are excellent starting points.

The choice of solvent directly impacts reaction kinetics; a well-solvated reactant presents a much larger surface area for reaction compared to a solid particle.[5] We recommend the following workflow for initial screening.

G start Reaction is Heterogeneous (Starting Material Insoluble) check_reaction_type Is the reaction compatible with polar aprotic solvents? start->check_reaction_type screen_aprotic Screen High-Boiling Polar Aprotic Solvents: - DMF, DMAc, NMP - DMSO - Acetonitrile check_reaction_type->screen_aprotic Yes check_ether Are milder conditions required? check_reaction_type->check_ether No (e.g., sensitive electrophiles) consider_temp Is solubility improved at elevated temperature? screen_aprotic->consider_temp screen_ether Screen Ethereal Solvents: - THF - 2-MeTHF - Dioxane check_ether->screen_ether Yes screen_ether->consider_temp heat_reaction Heat reaction mixture. Monitor for degradation. consider_temp->heat_reaction Yes solubility_fail Solubility remains poor. consider_temp->solubility_fail No heat_reaction->solubility_fail No improvement next_steps Proceed to Advanced Strategies (pH Adjustment, Co-solvents) solubility_fail->next_steps

Caption: Workflow for initial solvent screening.

Recommended Solvents for Screening

Solvent ClassExamplesBoiling Point (°C)Key Considerations
Amides DMF, DMAc, NMP153, 165, 202Excellent solvating power for polar molecules; high boiling points allow for a wide thermal range. Can be difficult to remove.
Sulfoxides DMSO189Highly polar; dissolves many carboxylic acids. Can complicate workups due to water miscibility and high boiling point.[6]
Ethers THF, Dioxane66, 101Moderately polar; good general-purpose solvents. Lower boiling points are suitable for reactions with heat-sensitive components.
Nitriles Acetonitrile82Polar aprotic, but often a weaker solvent for complex carboxylic acids compared to amides.[4][7]
Q2: I've tried polar aprotic solvents with limited success, even at high temperatures. What is the next logical step?

Answer: The next step is to explore co-solvent systems or the possibility of in situ salt formation.

1. Co-Solvency: The principle of co-solvency involves using a mixture of solvents to achieve a desirable solubility profile that is not possible with a single solvent.[8] For this molecule, a mixture of a primary organic solvent (like THF or Dioxane) with a small amount of a highly polar or hydrogen-bond-donating solvent can be effective.

  • THF / Water or Dioxane / Water: The presence of water can sometimes paradoxically increase the solubility of carboxylic acids in organic solvents.[9] This "water-enhanced solubility" effect can be a powerful tool. Start with a 10:1 or 5:1 organic/water ratio.

  • Toluene / Acetic Acid: For reactions where an acidic medium is acceptable, using acetic acid as a co-solvent can help break up the crystal lattice of the starting material through hydrogen bonding.

2. In Situ Salt Formation (pH Adjustment): This is the most powerful technique for solubilizing carboxylic acids, provided the reaction chemistry is compatible with a base. By deprotonating the carboxylic acid, you form an ionic carboxylate salt, which is dramatically more polar and soluble than the neutral acid.

G Acid R-COOH (Insoluble Neutral Acid) Equilibrium Acid->Equilibrium Base + Base (e.g., K₂CO₃, Et₃N) Salt R-COO⁻ M⁺ (Soluble Ionic Salt) Equilibrium->Salt

Caption: Acid-base equilibrium to form a soluble salt.

Experimental Protocol: In Situ Salt Formation for Improved Solubility

This protocol is a self-validating system. Visual confirmation of dissolution indicates successful salt formation and readiness for the subsequent reaction step.

  • Vessel Setup: To a clean, dry reaction vessel equipped with a magnetic stirrer, add this compound (1.0 eq).

  • Solvent Addition: Add the chosen reaction solvent (e.g., DMF, Acetonitrile). A slurry will form.

  • Base Selection & Addition:

    • Crucial Choice: The base must be compatible with your reaction. For reactions involving sensitive electrophiles (e.g., alkyl halides in a substitution reaction), use a non-nucleophilic inorganic base like Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃). For other transformations like amide couplings, an organic base like Triethylamine (Et₃N) or DIPEA may be suitable.

    • Addition: Add the base (1.0 - 1.2 eq) to the slurry at room temperature.

  • Confirmation of Solubilization: Stir the mixture. Over a period of 5-30 minutes, the suspended solid should completely dissolve, resulting in a clear, homogeneous solution. This visual cue confirms the formation of the soluble carboxylate salt.

  • Proceed with Reaction: Once the solution is homogeneous, add the other reagents to initiate the desired chemical transformation.

Section 3: Advanced Strategies for Recalcitrant Cases
Q3: My reaction is incompatible with bases, and no solvent or co-solvent system provides adequate solubility. What are my options?

Answer: When conventional solution-phase methods fail, you must turn to more advanced or unconventional strategies.

  • Derivative Formation: If your synthetic route has flexibility, consider converting the carboxylic acid to a more soluble derivative first. For example, conversion to its methyl or ethyl ester (e.g., Methyl 4,6-dichloro-2-methylnicotinate) often yields a more soluble, neutral compound that can undergo subsequent reactions.[10][11] This requires an extra step but can be a robust solution.

  • Mechanochemistry (Ball Milling): For truly insoluble reactants, solution-based chemistry may not be viable. Mechanochemistry, or ball milling, is a solvent-free technique that uses mechanical force to induce chemical reactions in the solid state. This method completely bypasses solubility issues and has been successfully demonstrated for cross-coupling reactions of other insoluble aryl halides. This is a specialized technique but is a powerful problem-solver for otherwise impossible reactions.

Section 4: Frequently Asked Questions (FAQs)
  • FAQ 1: Why is this compound less soluble in water than simple carboxylic acids like benzoic acid? The presence of two chlorine atoms and a methyl group on the pyridine ring significantly increases the molecule's lipophilicity (non-polar character).[1] These groups disrupt the hydrogen-bonding network of water, making it energetically unfavorable for the molecule to dissolve, despite the presence of the polar carboxylic acid group.[12]

  • FAQ 2: I see solubility with heating, but my reaction is sluggish. Why? While heating increases solubility, it doesn't guarantee the molecule is fully dissolved. You may be operating in a state of "pseudo-solution" where a significant portion of the material is still undissolved. This is a rate-limited scenario where the reaction can only proceed as fast as the solid material dissolves. Confirm full dissolution before concluding the reaction itself is slow.

  • FAQ 3: Can I use a phase-transfer catalyst (PTC)? A PTC is most useful for reactions between two immiscible phases, for example, an aqueous solution of a salt and an organic solution of another reactant. If you deprotonate this compound with aqueous NaOH, and your other reactant is only soluble in a non-polar organic solvent like toluene, a PTC (e.g., TBAB) could be used to transport the carboxylate anion into the organic phase to react.

References

Technical Support Center: Troubleshooting Low Conversion Rates in 4,6-Dichloro-2-methylnicotinic Acid Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for "4,6-Dichloro-2-methylnicotinic acid" reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and pitfalls encountered during the synthesis and subsequent reactions of this highly functionalized pyridine derivative. We aim to provide not just procedural steps, but the underlying chemical principles to empower you to troubleshoot effectively and optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: My initial cyclocondensation reaction to form the pyridone precursor has a very low yield. What are the likely causes?

Low yields in the initial Hantzsch-type pyridine synthesis or similar cyclocondensation reactions are a frequent challenge.[1] The primary culprits are often related to reaction conditions and reagent purity.

  • Suboptimal Reaction Conditions: Traditional methods often involve prolonged heating, which can lead to side reactions or decomposition.[1] Consider exploring alternative energy sources like microwave irradiation, which has been shown to dramatically reduce reaction times and improve yields.[1]

  • Catalyst Choice: The selection of a catalyst is critical. While classical methods may use base catalysis, exploring acid catalysts like p-toluenesulfonic acid (PTSA) or using solid supports like alumina (γ-Al₂O₃) nanoparticles can significantly enhance reaction efficiency.[1]

  • Impure Starting Materials: The purity of your starting materials, such as the β-keto ester and the nitrogen source (e.g., ammonium acetate), is paramount. Impurities can lead to a cascade of side reactions, consuming your reactants and complicating purification. Always ensure the purity of your starting materials before commencing the reaction.[2]

Q2: I'm observing incomplete chlorination of the hydroxypyridine precursor. How can I drive the reaction to completion?

The chlorination of hydroxypyridines, typically using reagents like phosphorus oxychloride (POCl₃), can sometimes be sluggish.

  • Reaction Temperature and Time: Ensure the reaction is conducted at a sufficiently high temperature, typically at reflux.[3] Monitoring the reaction progress by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time.[1]

  • Excess of Chlorinating Agent: Using a stoichiometric amount of POCl₃ may not be sufficient. A significant excess of the chlorinating agent is often required to drive the reaction to completion.

  • Anhydrous Conditions: Moisture can react with phosphorus oxychloride, reducing its effectiveness. Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere.

Q3: During the final hydrolysis step of the ester or nitrile to the carboxylic acid, I'm getting a mixture of products and low yield of the desired acid. What's going wrong?

Hydrolysis of esters or nitriles on a substituted pyridine ring can be sensitive to reaction conditions.

  • Hydrolysis of Chloro-Substituents: The chloro groups on the pyridine ring, particularly at the 2- and 4-positions, are susceptible to nucleophilic substitution by hydroxide ions under harsh basic conditions, leading to the formation of hydroxypyridines.[4] It is crucial to use milder hydrolysis conditions.

  • Incomplete Hydrolysis: The reaction may not have gone to completion. Monitoring by TLC or HPLC is essential to determine the necessary reaction time.

  • Decarboxylation: Pyridinecarboxylic acids, especially with activating groups, can undergo decarboxylation at elevated temperatures, particularly under acidic or basic conditions.[2] This would result in the loss of the carboxylic acid group.

Troubleshooting Guide: Low Conversion Rates

This section provides a structured approach to diagnosing and resolving low conversion rates at different stages of a plausible synthetic route to this compound.

Logical Flow for Troubleshooting Low Yield

Caption: A logical workflow for diagnosing the root cause of low reaction yields.

Symptom Potential Cause Suggested Action
Low Yield in Cyclocondensation Incomplete reactionIncrease reaction time and/or temperature. Monitor progress closely using TLC.[1]
Impure starting materialsPurify starting materials (e.g., diethyl malonate, acetylacetone, cyanoacetamide) by distillation or recrystallization.
Suboptimal catalystExperiment with different catalysts (e.g., PTSA, γ-Al₂O₃) and optimize catalyst loading.[1]
Incomplete Chlorination Insufficient chlorinating agentIncrease the molar excess of POCl₃.
Presence of waterEnsure all glassware is flame-dried and the reaction is run under a dry, inert atmosphere.
Low reaction temperatureEnsure the reaction reaches and maintains the reflux temperature of POCl₃.
Low Yield in Hydrolysis Hydrolysis of chloro groupsUse milder hydrolysis conditions (e.g., lower temperature, shorter reaction time, or acid-catalyzed hydrolysis).
DecarboxylationAvoid excessive heating during hydrolysis and workup. Monitor the reaction for the formation of the decarboxylated byproduct.[2]
Incomplete hydrolysisExtend the reaction time and monitor for the disappearance of the starting ester or nitrile by TLC or HPLC.
Product Loss During Workup Product remains in the aqueous layerPerform multiple extractions with a suitable organic solvent. Adjust the pH of the aqueous layer to ensure the carboxylic acid is in its neutral form.
Decomposition on silica gelIf purifying by column chromatography, consider using a less acidic grade of silica or deactivating it with a small amount of triethylamine in the eluent.
Unidentifiable Impurities Unexpected side reactionsCharacterize impurities using NMR and Mass Spectrometry.[5] Re-evaluate the reaction mechanism and conditions to identify the source of the side products.

Experimental Protocols

Proposed Synthesis of this compound

This proposed multi-step synthesis is based on established methodologies for constructing substituted pyridine rings.

Workflow for the Synthesis of this compound

Synthesis_Workflow cluster_0 Step 1: Cyclocondensation cluster_1 Step 2: Chlorination & Nitrile Hydrolysis Reactants1 Acetylacetone + Cyanoacetamide Product1 4,6-Dimethyl-2-hydroxynicotinonitrile Reactants1->Product1 Base catalyst (e.g., piperidine) Reactant2 4,6-Dimethyl-2-hydroxynicotinonitrile Product1->Reactant2 Intermediate 4,6-Dichloro-2-methylnicotinamide Reactant2->Intermediate POCl₃, heat Product2 This compound Intermediate->Product2 Acid Hydrolysis (e.g., H₂SO₄/H₂O)

Caption: A plausible synthetic route to this compound.

Step 1: Synthesis of 4,6-Dimethyl-2-hydroxynicotinonitrile

  • In a round-bottom flask equipped with a reflux condenser, combine acetylacetone (1.0 eq), cyanoacetamide (1.0 eq), and a suitable solvent such as ethanol.

  • Add a catalytic amount of a base, for example, piperidine (0.1 eq).

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and collect the precipitated product by filtration.

  • Wash the solid with cold ethanol and dry under vacuum to yield the pyridone precursor.

Step 2: Synthesis of this compound

  • Carefully add the 4,6-dimethyl-2-hydroxynicotinonitrile (1.0 eq) to an excess of phosphorus oxychloride (POCl₃).

  • Heat the mixture to reflux for several hours, monitoring the reaction by TLC until the starting material is consumed.

  • Carefully quench the reaction by slowly pouring the mixture onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a base (e.g., sodium carbonate) and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • To the crude chlorinated nitrile, add a mixture of concentrated sulfuric acid and water.

  • Heat the mixture to induce hydrolysis of the nitrile to the carboxylic acid, monitoring by TLC.

  • Cool the reaction mixture and carefully pour it onto ice.

  • Collect the precipitated this compound by filtration, wash with cold water, and dry.

Protocol for Reaction Monitoring by Thin Layer Chromatography (TLC)
  • Prepare a TLC chamber with a suitable eluent system (e.g., a mixture of hexane and ethyl acetate). The optimal ratio will depend on the polarity of the compounds being monitored.

  • Using a capillary tube, spot a small amount of the reaction mixture onto the baseline of a TLC plate.

  • Place the TLC plate in the chamber and allow the solvent front to ascend near the top of the plate.

  • Remove the plate and visualize the spots under a UV lamp (254 nm). The disappearance of the starting material spot and the appearance of a new product spot indicate the progression of the reaction.

Protocol for Purification by Recrystallization
  • Dissolve the crude this compound in a minimum amount of a hot solvent (e.g., ethanol/water mixture, acetic acid, or toluene).

  • If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot filter the solution to remove the charcoal and any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly.

References

Identification and removal of byproducts from "4,6-Dichloro-2-methylnicotinic acid" synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 4,6-Dichloro-2-methylnicotinic Acid

Welcome to the technical support guide for the synthesis of this compound. This resource is designed for researchers, chemists, and professionals in drug development to navigate the complexities of this synthesis, with a focus on identifying and removing critical byproducts.

Introduction

This compound is a key building block in the synthesis of various pharmaceutical and agrochemical compounds.[1][2][3] Its purity is paramount for the successful outcome of subsequent reactions. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during its synthesis and purification.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound and their associated byproducts?

The synthesis of this compound typically involves the chlorination of a precursor molecule. A common route starts from 4,6-dihydroxy-2-methylpyrimidine, which is then chlorinated.

A representative synthesis involves the following key steps:

  • Cyclization: Formation of 4,6-dihydroxy-2-methylpyrimidine from reagents like dimethyl malonate and acetamidine hydrochloride.[4]

  • Chlorination: Conversion of the dihydroxy intermediate to the dichloro product using a chlorinating agent such as phosphorus oxychloride or triphosgene.[4][5]

Potential Byproducts:

  • Incomplete Chlorination: Monochloro-hydroxy-2-methylnicotinic acid isomers are common byproducts if the chlorination reaction does not go to completion.

  • Over-chlorination: While less common for the pyridine ring itself, other reactive sites in starting materials or intermediates could potentially be chlorinated.

  • Unreacted Starting Materials: Residual 4,6-dihydroxy-2-methylpyrimidine can be a significant impurity.

  • Hydrolysis Products: The dichloro- product can be susceptible to hydrolysis back to the monochloro-hydroxy or dihydroxy forms, especially during workup if conditions are not carefully controlled.

  • Isomers: Depending on the precise synthetic route and starting materials, formation of other positional isomers of dichlorinated nicotinic acid could be possible.

Q2: I'm seeing an unexpected peak in my LC-MS analysis. How can I identify the byproduct?

A combination of analytical techniques is crucial for definitive byproduct identification.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful first step. The mass-to-charge ratio (m/z) from the mass spectrometer will give you the molecular weight of the impurity. This can be compared against the molecular weights of suspected byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Can reveal the presence of different isomers by showing unique sets of proton signals. The integration of these signals can help quantify the impurity.

    • ¹³C NMR: Provides information on the carbon skeleton of the molecule and can help distinguish between isomers.

  • High-Performance Liquid Chromatography (HPLC): A well-developed HPLC method can separate the desired product from its impurities. By comparing the retention times with known standards, you can identify some of the byproducts.

Troubleshooting Workflow for Byproduct Identification:

Caption: Workflow for identifying unknown byproducts.

Q3: My yield of this compound is consistently low. What are the likely causes?

Low yields can often be traced back to several factors:

  • Incomplete Reaction: The chlorination step may not be proceeding to completion. This can be due to insufficient reagent, suboptimal temperature, or short reaction times. Monitoring the reaction by Thin Layer Chromatography (TLC) or HPLC is recommended to ensure the disappearance of the starting material.

  • Suboptimal Reaction Conditions: The temperature and concentration of reagents are critical. For chlorination reactions, maintaining the correct temperature is crucial to prevent side reactions.

  • Loss During Workup: The product may be lost during the extraction and washing steps. Ensure the pH of the aqueous layer is adjusted correctly to minimize the solubility of the product. Multiple extractions with a suitable organic solvent will improve recovery.

  • Water Contamination: The presence of water can lead to the hydrolysis of the product back to the starting material or monochloro intermediate. Ensure all glassware is dry and use anhydrous solvents.

Troubleshooting Guides

Guide 1: Purification Challenges
Problem Potential Cause Recommended Solution
Co-eluting impurities in column chromatography Impurities have similar polarity to the product.* Optimize Solvent System: Try a different solvent system with varying polarities. A gradient elution may provide better separation. * Alternative Chromatography: Consider using a different stationary phase (e.g., alumina instead of silica gel).
Product oiling out during recrystallization The chosen solvent is not ideal, or the product is impure.* Solvent Screening: Test a variety of solvents and solvent mixtures to find one in which the product is soluble at high temperatures and insoluble at low temperatures. * Pre-purification: If the crude product is very impure, consider a preliminary purification step like a solvent wash or a short silica plug before recrystallization.
Difficulty removing residual solvent The solvent has a high boiling point.* High Vacuum Drying: Use a high-vacuum pump to remove the residual solvent. Gentle heating can also be applied. * Solvent Exchange: Dissolve the product in a lower-boiling point solvent and re-evaporate.
Guide 2: Analytical Method Development

A robust HPLC method is essential for monitoring reaction progress and assessing final product purity.

Starting HPLC Method Parameters:

Parameter Recommendation
Column C18, 5 µm, 4.6 x 250 mm
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile
Gradient Start with a high percentage of A, and gradually increase B.
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL

Method Optimization:

  • Isocratic vs. Gradient: If peaks are poorly resolved, a shallower gradient or an isocratic method may be necessary.

  • Mobile Phase pH: Adjusting the pH of the aqueous mobile phase can significantly impact the retention and peak shape of acidic compounds like nicotinic acids.

  • Column Temperature: Increasing the column temperature can sometimes improve peak shape and reduce analysis time.

Experimental Protocols

Protocol 1: General Procedure for Recrystallization
  • Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of a test solvent. Observe the solubility at room temperature and upon heating. A good recrystallization solvent will dissolve the compound when hot but not when cold.

  • Dissolution: In a larger flask, add the crude product and the minimum amount of the chosen hot solvent to fully dissolve it.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration (Optional): If charcoal was used or if there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the hot solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent.

  • Drying: Dry the crystals under vacuum.

Protocol 2: Thin Layer Chromatography (TLC) for Reaction Monitoring
  • Plate Preparation: Obtain a TLC plate (e.g., silica gel on aluminum).

  • Spotting: Using a capillary tube, spot a small amount of the reaction mixture, the starting material, and a co-spot (both starting material and reaction mixture in the same spot) on the baseline of the plate.

  • Development: Place the TLC plate in a developing chamber containing a suitable solvent system (e.g., a mixture of ethyl acetate and hexanes).

  • Visualization: After the solvent front has reached near the top of the plate, remove it and visualize the spots under a UV lamp.

  • Analysis: The disappearance of the starting material spot and the appearance of a new product spot indicate the progress of the reaction.

General Workflow from Synthesis to Purified Product:

Caption: From synthesis to the final pure product.

References

Stability and degradation of "4,6-Dichloro-2-methylnicotinic acid" under reaction conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4,6-dichloro-2-methylnicotinic acid. This resource is designed for researchers, chemists, and drug development professionals to provide in-depth insights into the stability and degradation of this compound under common experimental conditions. Our goal is to equip you with the knowledge to anticipate potential challenges, troubleshoot effectively, and ensure the integrity of your results.

Compound Overview

This compound is a substituted pyridine derivative used as a building block in the synthesis of more complex molecules, particularly in pharmaceutical and agrochemical research. Its reactivity is dominated by the electron-deficient pyridine ring, activated towards nucleophilic attack by the two chlorine atoms, and the carboxylic acid functional group. Understanding its stability is critical for reaction optimization, impurity profiling, and the development of robust synthetic routes.

PropertyValueSource
CAS Number 693286-31-6[1][2]
Molecular Formula C₇H₅Cl₂NO₂[1][3]
Molecular Weight 206.03 g/mol [1][3]
Synonyms 4,6-dichloro-2-methylpyridine-3-carboxylic acid[1][2]
Purity (Typical) ≥97-98%[1][3]
Storage 4°C[1]

Frequently Asked Questions (FAQs)

This section addresses the most common questions our team encounters regarding the handling and reactivity of this compound.

Q1: My nucleophilic aromatic substitution (SNAr) reaction with this compound is showing low conversion. What are the likely causes?

A1: Low conversion in SNAr reactions involving this substrate typically stems from one of four factors:

  • Insufficient Ring Activation/Nucleophile Strength: The pyridine ring is activated by the chloro-substituents, but strong nucleophiles are often required for efficient substitution.[4] Weak nucleophiles (e.g., neutral amines or alcohols without a strong base) may react slowly. The negative charge on a nucleophile significantly increases its reactivity.[5]

  • Suboptimal Reaction Temperature: SNAr reactions often require elevated temperatures to overcome the activation energy barrier. If you are running the reaction at room temperature, a lack of reactivity is common. Consider carefully increasing the heat while monitoring for potential degradation.

  • Inappropriate Solvent Choice: Polar aprotic solvents such as DMSO, DMF, or a green alternative like Cyrene™ are generally preferred for SNAr reactions as they can solvate the cation of the nucleophile salt without hydrogen bonding to the nucleophile, thus enhancing its reactivity.[6][7]

  • Poor Reagent Purity: The presence of water or other protic impurities can quench strong bases or react with the substrate, reducing the efficiency of your primary reaction.

Q2: I am observing an unexpected impurity with a higher polarity in my reaction mixture. What could it be?

A2: The most common polar impurity is the corresponding hydroxypyridine, formed via hydrolysis of one of the chloro-substituents. This occurs when water is present in the reaction, either from wet solvents or as a byproduct of using a hydroxide base (e.g., NaOH, KOH).[6] The hydrolysis of a related compound, 2-chloronicotinic acid, is a known reaction that proceeds in the presence of a base.[8] To avoid this, it is critical to use anhydrous solvents and non-hydroxide bases (e.g., NaH, K₂CO₃, or organic amines) when running reactions sensitive to water.[6]

Q3: How stable is this compound in aqueous solution or during aqueous workup?

A3: While generally stable, prolonged exposure to aqueous conditions, especially under basic or highly acidic pH, can lead to gradual hydrolysis. The chloro-substituents on the electron-deficient pyridine ring are susceptible to nucleophilic attack by water or hydroxide ions.[9] A study on methylnicotinate (the methyl ester of a related compound) showed that hydrolysis to nicotinic acid occurs slowly in aqueous solution, at a rate of about 0.5% per year at 4°C.[10] While our compound is an acid, this highlights the potential for nucleophilic attack at the ring positions. For sensitive downstream applications, minimizing contact time with aqueous media during workup is advisable.

Q4: What are the expected degradation products under forced degradation conditions?

A4: Forced degradation studies are essential for understanding the intrinsic stability of a molecule.[11][12] Based on the structure of this compound, the following degradation pathways are plausible:

Stress ConditionExpected Degradation PathwayPotential Products
Acidic/Basic Hydrolysis Nucleophilic substitution of chlorine by H₂O/OH⁻.4-chloro-6-hydroxy-2-methylnicotinic acid, 6-chloro-4-hydroxy-2-methylnicotinic acid, 4,6-dihydroxy-2-methylnicotinic acid.[6][8]
Oxidative (e.g., H₂O₂) Oxidation of the pyridine ring or methyl group.N-oxides, hydroxymethyl derivatives, or ring-opened products.
Photolytic (UV Light) Photodechlorination or ring rearrangement/cleavage.Monochloro- or de-chlorinated analogs. Photodegradation is a known pathway for other chlorinated aromatics.[13][14]
Thermal Decarboxylation at high temperatures.4,6-dichloro-2-methylpyridine.
Q5: What analytical methods are recommended for monitoring the stability and purity of this compound?

A5: High-Performance Liquid Chromatography (HPLC) with UV detection is the primary method for assessing purity and monitoring degradation. A reverse-phase C18 column with a mobile phase consisting of an acetonitrile/water gradient and an acidic modifier (e.g., formic acid or TFA) is typically effective. The aromatic nature of the compound allows for strong UV absorbance, generally around 260-280 nm.[10] For definitive identification of unknown degradation products, coupling HPLC to a mass spectrometer (LC-MS) is indispensable for obtaining molecular weight information.[15][16]

Troubleshooting Guides

Guide 1: Overcoming Low Yield in Nucleophilic Aromatic Substitution (SNAr)

Use this guide when your SNAr reaction is not proceeding to completion or is providing a low yield of the desired substituted product.

SymptomPotential CauseRecommended Solution
No or minimal product formation Weak Nucleophile: The nucleophile is not strong enough to attack the electron-deficient ring.[4]If using a neutral nucleophile (e.g., R-OH, R-NH₂), add a strong, non-hydroxide base (e.g., NaH, K₂CO₃, DBU) to generate the more reactive alkoxide or amide in situ.
Low Temperature: The reaction's activation energy is not being met.Gradually increase the reaction temperature in 10-20°C increments. Monitor by TLC or HPLC to find the optimal balance between reaction rate and potential degradation.
Inappropriate Solvent: The solvent may be stabilizing the nucleophile through hydrogen bonding, reducing its reactivity.Switch to a polar aprotic solvent like DMF, DMSO, NMP, or Cyrene™.[6][7] Ensure the solvent is anhydrous.
Formation of hydroxypyridine side product Presence of Water: Trace water is reacting, often catalyzed by the base.Use freshly dried, anhydrous solvents and reagents. Dry glassware thoroughly. Perform the reaction under an inert atmosphere (N₂ or Ar).[6]
Use of Hydroxide Base: Bases like NaOH or KOH introduce hydroxide ions, which are competitive nucleophiles.Replace hydroxide bases with non-nucleophilic alternatives such as NaH, K₂CO₃, Cs₂CO₃, or an organic base like Et₃N or DBU.[6]
Mixture of C4 and C6 substitution isomers Lack of Regiocontrol: The electronic environments at the C4 and C6 positions are similar, leading to competitive attack.Regioselectivity can be influenced by the solvent and the counter-ion of the base. Non-polar, aprotic solvents may favor substitution at one position over the other.[6] Some experimentation with different base/solvent combinations may be required.
Visualization: Troubleshooting Workflow for SNAr Reactions

This flowchart provides a logical sequence for diagnosing and resolving common issues in SNAr reactions involving this compound.

G start Start: Low Reaction Conversion check_reagents Check Reagents: - Anhydrous Solvents? - Strong Base Used? - Nucleophile Purity? start->check_reagents increase_temp Increase Temperature (e.g., 80-120°C) check_reagents->increase_temp Reagents OK fail Re-evaluate Synthetic Route check_reagents->fail Reagents Faulty change_solvent Change Solvent to Polar Aprotic (DMF, DMSO) increase_temp->change_solvent Still Low Conv. success Reaction Optimized increase_temp->success Reaction Completes side_product Side Product Observed? change_solvent->side_product Conv. Improves change_solvent->success Reaction Completes hydrolysis_check Is it Hydrolysis Product? (Confirm by LC-MS) side_product->hydrolysis_check Yes side_product->fail No dry_conditions Implement Strict Anhydrous Conditions & Non-OH Base hydrolysis_check->dry_conditions Yes hydrolysis_check->fail No dry_conditions->success

Caption: Troubleshooting workflow for SNAr reactions.

Key Degradation Pathways

Understanding the likely degradation pathways is crucial for predicting impurities and ensuring product stability.

Visualization: Potential Degradation Pathways

The following diagram illustrates the primary transformation products that can arise from this compound under various stress conditions.

G cluster_hydrolysis Hydrolysis (H₂O, OH⁻) cluster_photo Photodegradation (UV) cluster_thermal Thermal Stress cluster_oxidative Oxidation (H₂O₂) parent This compound hydrolysis_c4 6-Chloro-4-hydroxy-2-methylnicotinic acid parent->hydrolysis_c4 SNAr hydrolysis_c6 4-Chloro-6-hydroxy-2-methylnicotinic acid parent->hydrolysis_c6 SNAr photolysis Monochloro-derivatives parent->photolysis thermal 4,6-Dichloro-2-methylpyridine (Decarboxylation) parent->thermal oxidation N-Oxides / Ring Cleavage Products parent->oxidation

Caption: Potential degradation pathways of the compound.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol provides a framework for investigating the intrinsic stability of this compound, based on ICH guidelines.[11]

Objective: To identify potential degradation products and pathways under various stress conditions.

Materials:

  • This compound

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • 1 M HCl

  • 1 M NaOH

  • 30% H₂O₂

  • Calibrated oven, photostability chamber, HPLC-UV/MS system

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the compound in methanol at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M HCl. Keep at 60°C for 24 hours. Cool, neutralize with 1 M NaOH, and dilute to a final concentration of 0.1 mg/mL for analysis.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M NaOH. Keep at 60°C for 8 hours. Cool, neutralize with 1 M HCl, and dilute to 0.1 mg/mL.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 30% H₂O₂. Keep at room temperature for 24 hours. Dilute to 0.1 mg/mL.

  • Thermal Degradation: Store the solid compound in an oven at 80°C for 48 hours. Dissolve a portion of the stressed solid in methanol to a concentration of 0.1 mg/mL.

  • Photolytic Degradation: Expose the solid compound to light in a photostability chamber according to ICH Q1B guidelines. Dissolve a portion in methanol to 0.1 mg/mL.

  • Control Sample: Prepare a 0.1 mg/mL solution of the unstressed compound in the same diluent.

  • Analysis: Analyze all samples by a suitable stability-indicating HPLC-UV/MS method to identify and quantify any degradation products formed.

Protocol 2: General Purpose HPLC Method for Purity Analysis

Objective: To determine the purity of this compound and detect degradation products.

ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start at 10% B, ramp to 90% B over 15 min, hold for 2 min, return to 10% B and equilibrate for 3 min.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection UV at 265 nm
Sample Preparation Dissolve sample in Methanol or Acetonitrile:Water (1:1) to a concentration of ~0.1 mg/mL.

References

Technical Support Center: Catalyst Selection and Optimization for 4,6-Dichloro-2-methylnicotinic Acid Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for cross-coupling reactions involving 4,6-Dichloro-2-methylnicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for optimizing these challenging yet crucial transformations. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your synthetic endeavors.

Frequently Asked Questions (FAQs)

This section addresses common questions about planning and executing cross-coupling reactions with this compound.

Q1: What are the most common cross-coupling reactions for functionalizing this compound?

A1: this compound is a versatile building block that can be functionalized using several palladium- or nickel-catalyzed cross-coupling reactions. The choice of reaction depends on the desired bond formation:

  • Suzuki-Miyaura Coupling: For forming Carbon-Carbon (C-C) bonds with aryl, heteroaryl, or vinyl groups using boronic acids or esters. This is often the most popular choice due to the mild reaction conditions and excellent functional group tolerance.[1][2]

  • Buchwald-Hartwig Amination: For forming Carbon-Nitrogen (C-N) bonds with primary or secondary amines. This reaction is fundamental for synthesizing aryl amines, which are common motifs in pharmaceuticals.[3][4][5]

  • Sonogashira Coupling: For forming C-C bonds with terminal alkynes, creating arylalkyne structures. This reaction typically uses a palladium catalyst with a copper(I) co-catalyst.[6][7]

  • Heck Coupling: For forming C-C bonds by coupling with an alkene to create a substituted alkene.[8][9][10]

  • Negishi Coupling: For forming C-C bonds using organozinc reagents. This method is known for its high reactivity and tolerance of various functional groups.[11][12][13]

  • Kumada Coupling: For C-C bond formation using Grignard reagents (organomagnesium). While powerful, the high reactivity of Grignard reagents limits the reaction's functional group tolerance.[14][15][16]

Q2: Which chlorine atom (at C4 or C6) is more reactive, and how can I achieve selective mono-functionalization?

A2: Achieving regioselectivity is the primary challenge with this substrate. Generally, halides adjacent to a nitrogen atom in a heteroaromatic ring are more electronically activated towards oxidative addition, the first step in the catalytic cycle.[17] In this compound, the C6-Cl bond is adjacent to the ring nitrogen. However, the C2-methyl group creates significant steric hindrance around the C6 position.

Therefore, you can expect a competition between:

  • Electronic Activation: Favoring reaction at C6.

  • Steric Hindrance: Favoring reaction at the more accessible C4 position.

Achieving Selectivity: You can control the selectivity primarily through ligand selection.[17]

  • For C4-Selectivity: Very bulky, electron-rich ligands, such as sterically hindered N-heterocyclic carbenes (NHCs) (e.g., IPr) or biaryl phosphines (e.g., XPhos, SPhos), can block the catalyst from accessing the sterically hindered C6 position, thus favoring reaction at C4.[17][18]

  • For C6-Selectivity: Achieving high selectivity at the C6 position is more challenging. Smaller, less sterically demanding ligands might show some preference for the electronically activated C6 position, but a mixture of products is likely. Extensive screening of ligands and conditions would be necessary.

Remarkably, "ligand-free" conditions (known as Jeffery conditions), often using a phase-transfer catalyst like tetrabutylammonium bromide (NBu₄Br), have been shown to provide unconventional C4-selectivity for some dichloropyridines and may be a viable strategy.[17][19]

Q3: How do I select an initial catalyst and ligand for my reaction?

A3: Your initial choice should be based on the type of coupling reaction and the known challenges of using heteroaromatic halides.

Recommended Starting Point: A palladium-based catalyst system is generally a robust starting point.[1][20]

  • Palladium Precursor: Use a reliable, air-stable Pd(II) pre-catalyst that is reduced to the active Pd(0) species in situ. Common choices include Pd(OAc)₂, PdCl₂(dppf), or pre-formed palladium-ligand complexes (e.g., SPhos Pd G3).

  • Ligand Selection: This is the most critical parameter. For heteroaromatic substrates, bulky, electron-rich phosphine ligands (Buchwald-type) or N-heterocyclic carbenes (NHCs) are crucial.[18] They stabilize the palladium center, promote the desired reaction steps, and prevent catalyst deactivation.[18][21]

    • Initial Screen: Start with a versatile, well-established ligand like SPhos or XPhos for Suzuki or Buchwald-Hartwig reactions. For challenging couplings, an NHC ligand like IPr is an excellent choice.[17]

The workflow below provides a visual guide for your initial selection process.

sub Substrate: This compound reaction_type Choose Reaction Type sub->reaction_type suzuki Suzuki (C-C) reaction_type->suzuki Aryl/Vinyl Boronic Acid buchwald Buchwald (C-N) reaction_type->buchwald Amine other Other (Heck, Negishi, etc.) reaction_type->other catalyst_choice Select Catalyst System (Pd Precursor + Ligand) suzuki->catalyst_choice buchwald->catalyst_choice other->catalyst_choice ligand_screen Screen Ligands catalyst_choice->ligand_screen buchwald_ligands Start with Bulky Phosphines: - SPhos - XPhos - RuPhos ligand_screen->buchwald_ligands General Start nhc_ligands Consider NHCs for Challenging Substrates: - IPr - SIPr ligand_screen->nhc_ligands Poor Reactivity or Need for C4-Selectivity base_solvent Screen Base & Solvent (e.g., K₂CO₃, K₃PO₄ in Dioxane/Water or Toluene) buchwald_ligands->base_solvent nhc_ligands->base_solvent optimize Optimize Temperature & Reagent Stoichiometry base_solvent->optimize

Caption: Catalyst selection workflow for cross-coupling reactions.

Q4: Do I need to protect the carboxylic acid group?

A4: Not always, but it should be considered. The carboxylic acid can be deprotonated by the base used in the coupling reaction to form a carboxylate salt. This can have several effects:

  • Solubility: The formation of a salt may change the solubility of your starting material in common organic solvents like toluene or dioxane. This could be beneficial or detrimental.

  • Catalyst Inhibition: The carboxylate group could potentially coordinate to the palladium center, acting as an inhibitory ligand and slowing down the reaction.

Recommendation: For your initial experiments, it is often practical to attempt the reaction with the free carboxylic acid. If you encounter issues like low yield or catalyst deactivation, consider converting the carboxylic acid to an ester (e.g., a methyl or ethyl ester). The ester is more inert and less likely to interfere with the catalytic cycle.

Troubleshooting Guide

This section provides solutions to common problems encountered during the cross-coupling of this compound.

Problem 1: Low to No Yield of the Desired Product

This is the most common issue, often stemming from catalyst deactivation or suboptimal conditions.

Potential Causes & Solutions:

  • Inactive Catalyst: The active Pd(0) species is highly sensitive to oxygen.

    • Solution: Ensure your reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). All solvents must be thoroughly degassed (e.g., by sparging with argon for 30 minutes or using several freeze-pump-thaw cycles). Use a fresh bottle of palladium precursor or a reliable pre-catalyst.[18][19] The formation of black precipitate (palladium black) early in the reaction is a strong indicator of catalyst decomposition.[18][22]

  • Catalyst Poisoning by the Substrate: The nitrogen atom in the pyridine ring can coordinate strongly to the palladium center, forming stable, inactive "off-cycle" complexes. This is a major pathway for catalyst deactivation with heteroaryl halides.[18]

    • Solution: Use bulky, electron-rich ligands (e.g., Buchwald-type phosphines or NHCs). These ligands create a sterically hindered environment around the palladium, which helps to prevent the pyridine nitrogen from binding irreversibly while still allowing the catalytic cycle to proceed.[18]

  • Poor Reagent Quality:

    • Solution (Suzuki): Boronic acids can degrade over time via protodeboronation or formation of anhydrides. Use fresh boronic acid and consider using a slight excess (1.2–1.5 equivalents) to compensate for any degradation.[19]

    • Solution (General): Verify the purity of your this compound starting material. Ensure bases and solvents are anhydrous where required.

  • Suboptimal Reaction Conditions:

    • Solution: Systematically screen key reaction parameters.

      • Base: The choice of base is critical. Screen a variety of bases like K₂CO₃, K₃PO₄, and Cs₂CO₃. The strength and solubility of the base can significantly impact the reaction rate.[19]

      • Solvent: Common solvents include 1,4-dioxane, toluene, or THF, often with water as a co-solvent for Suzuki reactions. Ensure the solvent is anhydrous and deoxygenated.[18]

      • Temperature: High temperatures can sometimes accelerate catalyst decomposition.[18] Try running the reaction at the lowest temperature that gives a reasonable rate (e.g., start at 80 °C and adjust as needed).

Caption: Troubleshooting flowchart for low-yield cross-coupling reactions.

Problem 2: Formation of Significant Side Products

The appearance of unexpected products can complicate purification and reduce the yield of the desired material.

Common Side Products & Solutions:

  • Homocoupling of the Coupling Partner (e.g., Biaryl from Boronic Acid):

    • Cause: This is often promoted by the presence of oxygen, which can facilitate oxidative coupling of the organometallic reagent.

    • Solution: Improve the inertness of your reaction atmosphere through rigorous degassing of solvents and reagents.[23]

  • Protodeboronation (Suzuki Reaction): The boronic acid reacts with trace water or protic sources to return the corresponding arene, consuming your reagent.

    • Cause: This side reaction can be competitive with the desired transmetalation step, especially if the catalytic cycle is slow.

    • Solution: Use anhydrous solvents and a strong base like K₃PO₄ or Cs₂CO₃, which can accelerate the transmetalation step. Ensure the reaction is not heated for an unnecessarily long time.

  • Hydrodehalogenation: The starting this compound is reduced to a mono-chloro or fully dehalogenated product.

    • Cause: This can occur via β-hydride elimination from certain intermediates in the catalytic cycle or from other catalyst decomposition pathways.

    • Solution: This is often a sign of a struggling catalytic system. Re-optimizing the ligand, base, and temperature is the best approach. A different ligand may alter the stability of key intermediates and suppress this pathway.

Data & Protocols
Table 1: Comparison of Catalytic Systems for Suzuki Coupling of Dichloropyridines

The following table, adapted from literature data on similar dichloropyridine substrates, provides starting points for reaction optimization.[24] Note that yields and selectivities are highly substrate-dependent and will require specific optimization for this compound.

Catalyst System (mol%)Dichloropyridine SubstrateArylboronic AcidBase (equiv)SolventTemp (°C)Time (h)Yield (%)SelectivityRef.
Ni(cod)₂ / PPh₂Me (5)2,5-Dichloropyridine4-Chlorophenylboronic acidK₃PO₄ (2)MeCN802485 (mono)>20:1 (mono:di)[24]
Pd(PEPPSI)-IPr (3)2,4-DichloropyridinePhenylboronic acidK₂CO₃ (2)Dioxane80248510.4:1 (C4:C2)[17][24]
Pd(OAc)₂ (2) / SPhos (4)2,5-DichloropyridinePhenylboronic acidK₃PO₄ (2)Dioxane/H₂O1001895 (mono)C5-selective[19]
Pd(OAc)₂ (2) (Ligand-free)2,5-DichloropyridinePhenylboronic acidK₂CO₃ (2)NMP/H₂O1001891 (mono)C5-selective[25]
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a general, robust starting point for the mono-arylation of this compound.

Reagents & Equipment:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium pre-catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane) and degassed water

  • Schlenk flask or sealed reaction vial, magnetic stirrer, heating plate, and standard Schlenk line or glovebox techniques

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon), add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium phosphate (2.0 equiv).

  • Catalyst Addition: In the same flask, add the palladium precursor (2 mol%) and the ligand (4 mol%). If using a pre-formed catalyst complex, add it directly (2-4 mol%).

  • Solvent Addition: Add the anhydrous, degassed 1,4-dioxane and degassed water (e.g., in a 4:1 or 5:1 ratio) via syringe. The reaction concentration should typically be between 0.1 M and 0.5 M.

  • Reaction: Seal the flask and heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them by TLC, GC-MS, or LC-MS. The reaction is typically complete within 12-24 hours.[19]

  • Workup:

    • After completion, cool the reaction to room temperature.

    • Dilute the mixture with an organic solvent like ethyl acetate and water.

    • If the product is an acid, carefully acidify the aqueous layer with 1M HCl to pH ~3-4 and extract with ethyl acetate. If the product is an ester, perform a standard extraction.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired mono-arylated product.

References

Validation & Comparative

A Senior Application Scientist's Guide to Dichloronicotinic Acids: A Comparative Analysis of Synthesis and Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and agrochemical research, substituted nicotinic acids represent a privileged scaffold, forming the core of numerous biologically active molecules.[1] Among these, dichloronicotinic acid isomers are particularly valuable as versatile building blocks. Their utility stems from the presence of two chlorine atoms, which not only influence the electronic properties of the pyridine ring but also provide two distinct handles for further functionalization, most notably through cross-coupling reactions.[2]

This guide provides an in-depth comparative analysis of the synthesis of 4,6-dichloro-2-methylnicotinic acid and its various dichloronicotinic acid isomers. We will explore the common synthetic strategies, supported by experimental data, and delve into a critical performance comparison of these isomers in the context of Suzuki-Miyaura cross-coupling reactions—a cornerstone of modern drug discovery.[3]

Synthetic Strategies for Dichloronicotinic Acid Isomers: A Comparative Overview

The synthesis of dichloronicotinic acids can be broadly approached through two main strategies: the chlorination of pre-existing nicotinic acid derivatives or the construction of the dichloropyridine ring followed by the introduction or modification of the carboxylic acid group. The choice of strategy is often dictated by the availability of starting materials and the desired substitution pattern.

Chlorination of Hydroxynicotinic Acid Precursors

A prevalent method for synthesizing dichloronicotinic acids involves the chlorination of their corresponding dihydroxypyridine precursors. This transformation is typically achieved using reagents like phosphorus oxychloride (POCl₃).

A notable example is the synthesis of 2,6-dichloroisonicotinic acid from citrazinic acid (2,6-dihydroxyisonicotinic acid). In a typical procedure, citrazinic acid is heated with phosphorus oxychloride in the presence of a phase-transfer catalyst such as tetraethylammonium chloride, leading to a high yield of the desired product.[4]

Experimental Protocol: Synthesis of 2,6-Dichloroisonicotinic Acid [4]

  • Suspend citrazinic acid (10.35 g, 66.7 mmol) and tetraethylammonium chloride (11.05 g, 66.7 mmol) in phosphorus oxychloride (20 mL).

  • Heat the reaction mixture at 130°C for 18 hours, then increase the temperature to 145°C for an additional 2 hours.

  • After cooling to room temperature, carefully pour the mixture onto crushed ice (150 g).

  • Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield 2,6-dichloroisonicotinic acid.

This method provides an excellent yield of 89%.[4] A similar strategy can be envisioned for other isomers where the corresponding dihydroxy precursors are accessible.

Oxidation of Dichloromethylpyridines

Another effective strategy involves the oxidation of a methyl group on a dichloropyridine ring to a carboxylic acid. This approach is particularly useful when the corresponding dichloromethylpyridine is readily available.

Hydrolysis of Dichloronicotinate Esters

The hydrolysis of a corresponding ester is a common final step in the synthesis of dichloronicotinic acids. This method is advantageous as the ester group can be a protecting group during other synthetic transformations.

For instance, 4,6-dichloro-2-pyridinecarboxylic acid can be synthesized with a high yield (98.7%) by the hydrolysis of ethyl 4,6-dichloropyridinecarboxylate using sodium hydroxide in an ethanol/water mixture.[5]

Experimental Protocol: Synthesis of 4,6-Dichloro-2-pyridinecarboxylic Acid [5]

  • Stir a mixture of ethyl 4,6-dichloropyridinecarboxylate (0.5 g, 2.43 mmol) and sodium hydroxide (0.11 g, 2.67 mmol) in 1.1 mL of water and 11 mL of ethanol.

  • Heat the reaction at 60°C for 1 hour.

  • Remove the ethanol by distillation.

  • Wash the residue with dichloromethane.

  • Acidify the aqueous layer with dilute hydrochloric acid and extract with ethyl acetate.

  • Wash the organic phase with saturated brine, dry over anhydrous sodium sulfate, and concentrate to obtain the product.

A similar hydrolysis approach is reported for the synthesis of 4,6-dichloronicotinic acid from its ethyl ester, with a reported yield of around 96%.[6]

Comparative Synthesis Data

The following table summarizes the available data for the synthesis of various dichloronicotinic acid isomers, providing a basis for comparison of different synthetic approaches.

Target IsomerStarting MaterialKey ReagentsYield (%)Reference
This compound Not explicitly detailedNot explicitly detailed-[5]
2,6-Dichloroisonicotinic acid Citrazinic acidPOCl₃, Et₄NCl89%[4]
4,6-Dichloro-2-pyridinecarboxylic acid Ethyl 4,6-dichloropyridinecarboxylateNaOH, EtOH/H₂O98.7%[5]
4,6-Dichloronicotinic acid Ethyl 4,6-dichloronicotinateNaOH, THF/MeOH/H₂O~96%[6]

Note: Direct comparative data for the synthesis of all isomers under identical conditions is limited. The presented data is from individual synthetic reports.

Causality Behind Synthetic Choices: The Role of Regioselectivity

The feasibility and yield of a particular synthetic route are heavily influenced by the directing effects of the substituents on the pyridine ring. The electron-withdrawing nature of the nitrogen atom and the carboxylic acid group, combined with the directing effects of other substituents (like a methyl group), dictates the regioselectivity of chlorination.

For instance, in the chlorination of a substituted nicotinic acid, the positions most susceptible to electrophilic attack will be determined by the combined electronic effects of the existing groups. Conversely, in nucleophilic substitution reactions on a polychlorinated pyridine, the positions ortho and para to the ring nitrogen are generally the most activated.[7] Understanding these principles is crucial for designing a successful synthetic strategy and explains why certain isomers are more readily accessible than others.

Performance in Synthesis: A Focus on Suzuki-Miyaura Cross-Coupling

In drug discovery, the ability to functionalize a scaffold through cross-coupling reactions is a critical performance metric. The Suzuki-Miyaura reaction is a powerful tool for creating C-C bonds, and the reactivity of dichloronicotinic acid isomers in this reaction is of paramount importance.[3]

The reactivity of the chlorine atoms on the pyridine ring is not uniform and is influenced by their position relative to the nitrogen atom and the carboxylic acid group. Generally, chlorine atoms at the 2- and 6-positions are more activated towards nucleophilic substitution and oxidative addition in palladium-catalyzed cycles due to the electronic influence of the ring nitrogen. The chlorine at the 4-position is also activated, while those at the 3- and 5-positions are generally less reactive.

This differential reactivity allows for selective functionalization of dichloronicotinic acids. For example, in a 2,4-dichloronicotinic acid derivative, it is often possible to selectively react at the 2-position over the 4-position under carefully controlled Suzuki-Miyaura conditions.

Generalized Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction [3]

Suzuki_Miyaura_Cycle Pd(0)L_n Pd(0)L_n Ar-Pd(II)-X L_n Ar-Pd(II)-X L_n Pd(0)L_n->Ar-Pd(II)-X L_n Oxidative Addition (Ar-X) Ar-Pd(II)-Ar' L_n Ar-Pd(II)-Ar' L_n Ar-Pd(II)-X L_n->Ar-Pd(II)-Ar' L_n Transmetalation (Ar'-B(OR)₂) Ar-Pd(II)-Ar' L_n->Pd(0)L_n Reductive Elimination (Ar-Ar')

Caption: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The choice of palladium catalyst, ligand, base, and solvent system is crucial for achieving high yields and selectivity in the Suzuki-Miyaura coupling of dichloronicotinic acids. For less reactive chloro-substituents, more active catalyst systems, often employing bulky electron-rich phosphine ligands, are typically required.[3]

While specific comparative kinetic data for the Suzuki-Miyaura coupling of a wide range of dichloronicotinic acid isomers is not available in a single study, the general principles of reactivity suggest that isomers with chlorine atoms at the 2, 4, and 6-positions will be more versatile in this key transformation. This makes isomers like This compound and 2,6-dichloronicotinic acid particularly attractive for building molecular complexity in drug discovery programs.

Conclusion and Future Outlook

The synthesis of dichloronicotinic acid isomers presents a fascinating challenge in regioselectivity and functional group compatibility. While several effective synthetic strategies exist, the choice of method is highly dependent on the specific isomer being targeted. In terms of synthetic utility for drug discovery, the reactivity of the chlorine atoms in subsequent cross-coupling reactions is a key differentiator.

This compound , with its two activated chlorine atoms and an additional methyl substituent, offers a rich platform for the generation of diverse chemical libraries. The principles of pyridine chemistry suggest that both the 4- and 6-positions should be amenable to functionalization via palladium-catalyzed cross-coupling, potentially with some degree of selectivity achievable through careful control of reaction conditions.

Future research in this area should focus on developing more direct and regioselective chlorination methods for a wider range of nicotinic acid precursors. Furthermore, systematic comparative studies on the reactivity of all dichloronicotinic acid isomers in various cross-coupling reactions would provide an invaluable dataset for medicinal chemists, enabling more rational design of synthetic routes to novel therapeutic agents.

References

Comparative reactivity of chloro- vs bromo-nicotinic acids in Suzuki reactions

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Comparative Reactivity of Chloro- vs. Bromo-Nicotinic Acids in Suzuki-Miyaura Coupling Reactions

For researchers and professionals in drug development, the functionalization of heterocyclic cores like nicotinic acid is a foundational task. The Suzuki-Miyaura cross-coupling reaction stands as a preeminent tool for this purpose, celebrated for its efficiency and broad functional group tolerance.[1] A pivotal decision in any synthetic strategy is the choice of the halide on the nicotinic acid scaffold. This guide provides an in-depth, objective comparison of the reactivity of bromo- and chloro-nicotinic acids, moving beyond simple procedural steps to explain the causal chemistry behind experimental choices and outcomes.

The Decisive Step: Understanding Reactivity through the Catalytic Cycle

The efficacy of a Suzuki-Miyaura reaction is governed by a palladium-catalyzed cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[2] The fundamental difference in reactivity between chloro- and bromo-nicotinic acids is rooted in the initial, and often rate-determining, oxidative addition step.[3][4]

This is where the palladium(0) catalyst inserts itself into the carbon-halogen (C-X) bond of the nicotinic acid.[3] The established reactivity trend for halides in this transformation is I > Br >> Cl .[3][5] This hierarchy is a direct consequence of the carbon-halogen bond dissociation energy (BDE); the C-Br bond is significantly weaker than the robust C-Cl bond.[6] Consequently, less energy is required to cleave the C-Br bond, allowing the catalytic cycle to proceed more readily and under milder conditions.[6]

Bromo-Nicotinic Acids: The Reliable Workhorse

Bromo-nicotinic acids represent a well-balanced and highly reliable option for Suzuki-Miyaura couplings. Their moderate reactivity and stability make them ideal substrates for a wide range of applications, from library synthesis to scale-up processes.[5]

Key Performance Characteristics:

  • High Reactivity: Due to the lower C-Br bond energy, oxidative addition occurs readily.

  • Milder Conditions: Reactions can often be conducted at moderate temperatures (e.g., 80-100 °C).[7]

  • Standard Catalysis: Effective coupling is typically achieved with conventional palladium catalysts, such as Pd(PPh₃)₄ or Pd(OAc)₂, paired with simple phosphine ligands.[1]

  • Predictable Outcomes: These substrates generally provide good to excellent yields with a variety of aryl- and heteroarylboronic acids.[1]

Chloro-Nicotinic Acids: The Economical Challenger

The primary driver for selecting chloro-nicotinic acids is their lower cost and wider commercial availability.[5] However, this economic advantage comes at the cost of significantly lower reactivity. The strength of the C-Cl bond presents a formidable kinetic barrier for the oxidative addition step.[6][8]

Key Performance Characteristics:

  • Lower Reactivity: The strong C-Cl bond makes oxidative addition sluggish and difficult.[8]

  • Forcing Conditions: Successful coupling often requires higher temperatures and more potent reaction conditions.[7]

  • Specialized Catalysis: Overcoming the high activation energy of the C-Cl bond necessitates the use of highly active, specialized catalyst systems. These typically involve palladium precursors combined with sterically hindered, electron-rich ligands such as dialkylbiarylphosphines (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs).[6][8] These ligands increase the electron density on the palladium center, which promotes the challenging oxidative addition.[6]

  • Potential for Side Reactions: The more vigorous conditions required can increase the likelihood of side reactions, such as catalyst inhibition by the Lewis basic pyridine nitrogen or dehalogenation of the starting material.[8][9]

At-a-Glance: Performance Comparison

FeatureBromo-Nicotinic AcidChloro-Nicotinic Acid
Relative Reactivity HighLow to Moderate[7]
C-X Bond Strength Weaker[6]Stronger[6]
Typical Temperature 80-100 °C[1]>100 °C, often requiring forcing conditions[7]
Catalyst Requirement Standard Pd catalysts (e.g., Pd(PPh₃)₄)[1]Highly active systems with bulky, electron-rich ligands (e.g., Buchwald ligands, NHCs)[8]
Typical Yields Good to Excellent[1]Moderate to Good (highly dependent on catalyst system)[7]
Substrate Cost ModerateLow

Visualizing the Process

To better understand the core mechanics and comparative challenges, the following diagrams illustrate the Suzuki-Miyaura cycle and the workflow differences between the two substrates.

Suzuki_Cycle pd0 Pd(0)Ln oa Oxidative Addition pd0->oa R¹-X pd2_complex R¹-Pd(II)Ln-X oa->pd2_complex transmetal Transmetalation pd2_complex->transmetal pd2_r1r2 R¹-Pd(II)Ln-R² transmetal->pd2_r1r2 r2bo R²B(OR)₂ + Base r2bo->transmetal re Reductive Elimination pd2_r1r2->re re->pd0 Catalyst Regeneration product R¹-R² re->product

Caption: The generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.[10]

Reactivity_Workflow cluster_bromo Bromo-Nicotinic Acid Pathway cluster_chloro Chloro-Nicotinic Acid Pathway bromo_start Bromo-Nicotinic Acid bromo_cond Standard Catalyst (e.g., Pd(PPh₃)₄) Mild Conditions bromo_start->bromo_cond Easy Oxidative Addition bromo_prod High Yield Product bromo_cond->bromo_prod chloro_start Chloro-Nicotinic Acid chloro_cond Specialized Catalyst (e.g., Pd(OAc)₂/SPhos) Forcing Conditions chloro_start->chloro_cond Difficult Oxidative Addition chloro_prod Good Yield Product chloro_cond->chloro_prod

Caption: Comparative workflow illustrating the divergent catalyst requirements.

Field-Proven Experimental Protocols

The following protocols are self-validating systems, providing a robust starting point for optimization. The rationale behind key steps is explained to empower the researcher.

Protocol 1: Suzuki-Miyaura Coupling of 5-Bromonicotinic Acid (Standard Conditions)

This protocol details a typical solution-phase coupling, adaptable from solid-phase synthesis data, for a reliable transformation.[1]

Methodology:

  • Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add 5-bromonicotinic acid (1.0 mmol, 1.0 eq), the desired arylboronic acid (1.2 mmol, 1.2 eq), and potassium phosphate (K₃PO₄, 3.0 mmol, 3.0 eq).

    • Causality: Using an oven-dried flask and inert atmosphere is critical as moisture can lead to protodeborylation of the boronic acid, a key side reaction.[9] K₃PO₄ is an effective base for activating the boronic acid for transmetalation.[11]

  • Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure a completely oxygen-free environment.

    • Causality: The Pd(0) catalytic species is sensitive to oxidation by atmospheric oxygen, which would render it inactive.

  • Reagent Addition: Under a positive pressure of inert gas, add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol, 5 mol%). Subsequently, add 10 mL of degassed solvent (e.g., DMF or a dioxane/water mixture) via syringe.

    • Causality: Degassing the solvent (by sparging with argon or freeze-pump-thaw cycles) is another crucial step to remove dissolved oxygen.

  • Reaction Execution: Place the flask in a preheated oil bath at 80-100 °C and stir the mixture vigorously.

  • Monitoring and Work-up: Monitor the reaction's progress by TLC or LC-MS. Upon completion (typically 12-24 hours), cool the mixture to room temperature. Dilute with water and acidify to pH 3-4 with 1M HCl to precipitate the product. The crude product can then be collected by filtration and purified by recrystallization or column chromatography.[1]

Protocol 2: Suzuki-Miyaura Coupling of 2-Chloronicotinic Acid (High-Activity Catalyst System)

This protocol employs a modern, highly active catalyst system necessary for the activation of the less reactive chloro-substituent.

Methodology:

  • Vessel Preparation: To a dry microwave vial equipped with a magnetic stir bar, add 2-chloronicotinic acid (1.0 mmol, 1.0 eq), the arylboronic acid (1.5 mmol, 1.5 eq), and potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 eq).

  • Inert Atmosphere & Reagent Addition: Add the palladium catalyst precursor, Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%), and a bulky, electron-rich phosphine ligand such as SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 mmol, 4 mol%). Seal the vial, then evacuate and backfill with Argon three times. Add 8 mL of a degassed solvent system (e.g., dioxane/water 4:1).

    • Causality: The combination of Pd(OAc)₂ and a biarylphosphine ligand like SPhos generates a highly active, monoligated Pd(0) species in situ. This catalyst is electron-rich and sterically hindered, which dramatically accelerates the difficult oxidative addition of the aryl chloride and the subsequent reductive elimination step.[11][12]

  • Reaction Execution: Heat the reaction mixture to 110-120 °C with vigorous stirring. If using a microwave reactor, irradiate at the target temperature for 30-60 minutes.

    • Causality: The higher temperature provides the necessary thermal energy to overcome the activation barrier of C-Cl bond cleavage.

  • Monitoring and Work-up: Monitor by LC-MS. Once complete, cool the reaction, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[5]

Conclusion and Strategic Recommendations

The choice between chloro- and bromo-nicotinic acids is a strategic one, balancing reactivity against cost.

  • Bromo-nicotinic acids are the substrates of choice for general reliability and versatility. They react under predictable, milder conditions with standard catalytic systems, making them ideal for projects where rapid success and high yields are paramount.[5]

  • Chloro-nicotinic acids are a viable and economical alternative, but their successful implementation is critically dependent on the use of advanced, highly active catalyst systems.[5][7] They are best suited for cost-driven projects where the laboratory is equipped for, and experienced with, modern cross-coupling technologies.

Ultimately, a deep understanding of the mechanistic principles, particularly the kinetics of the oxidative addition step, empowers the scientist to make the most informed and effective choice for their specific synthetic challenge.

References

Biological activity of "4,6-Dichloro-2-methylnicotinic acid" derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Biological Activity of 4,6-Dichloro-2-methylnicotinic Acid Derivatives A Senior Application Scientist's Field Guide to Unlocking the Therapeutic Potential of a Novel Scaffold

For researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds with significant therapeutic potential is a continuous endeavor. This guide focuses on the emerging biological activities of derivatives of this compound, a heterocyclic compound with promising, yet underexplored, therapeutic applications. While direct comparative data on this specific scaffold is nascent, this document provides a comprehensive framework for its evaluation by drawing parallels with structurally related nicotinic acid analogs and detailing the requisite experimental protocols to assess its potential.

The Scientific Rationale: Why this compound?

Nicotinic acid (niacin or vitamin B3) and its derivatives have a long-standing history in medicinal chemistry, exhibiting a wide array of biological activities, including lipid-lowering, anti-inflammatory, and vasodilatory effects. The core pyridine ring is a versatile scaffold, and its substitution patterns can dramatically influence its pharmacological profile. The introduction of halogen atoms, such as chlorine, is a common strategy in medicinal chemistry to modulate a compound's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. The presence of two chlorine atoms at the 4 and 6 positions, combined with a methyl group at the 2-position of the nicotinic acid core, presents a unique electronic and steric configuration that warrants investigation.

Recent studies on various nicotinic acid derivatives have demonstrated their potential as potent anticancer and antimicrobial agents. For instance, certain novel nicotinic acid derivatives have been shown to exhibit significant cytotoxic effects against various cancer cell lines and act as inhibitors of key enzymes in cancer progression, such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2)[1]. Furthermore, other derivatives have displayed promising antibacterial activity against both Gram-positive and Gram-negative bacteria[2]. These findings provide a strong rationale for exploring the biological potential of the this compound scaffold.

Comparative Landscape: Biological Activities of Related Nicotinic Acid Derivatives

To establish a baseline for the potential of this compound derivatives, it is instructive to review the biological activities of structurally analogous compounds.

Table 1: Biological Activities of Representative Nicotinic Acid Derivatives
Compound ClassBiological ActivityTarget/Mechanism of ActionPotency (IC50/MIC)Reference
Novel Nicotinic Acid Derivatives Anticancer, AntioxidantVEGFR-2 Inhibition, Apoptosis InductionIC50 = 0.068 µM (VEGFR-2)[1]
Acylhydrazone Derivatives of Nicotinic Acid Antibacterial (Gram-positive)Not specifiedMIC = 1.95–15.62 µg/mL[2]
Thiazolidinone Derivatives of Nicotinic Acid AntimicrobialNot specifiedComparable to standard drugs
2-Anilino Nicotinic Acid Derivatives Anti-inflammatoryCOX-1 and COX-2 Inhibition (predicted)In silico study

This table is a summary of findings from various studies on nicotinic acid derivatives and is intended to highlight the potential of the this compound scaffold.

Key Biological Activities to Investigate

Based on the activities of related compounds, the primary therapeutic areas to explore for this compound derivatives are oncology and infectious diseases.

Anticancer Potential: Targeting Angiogenesis

Many solid tumors rely on angiogenesis, the formation of new blood vessels, for their growth and metastasis. VEGFR-2 is a key receptor tyrosine kinase that mediates this process. Inhibition of VEGFR-2 is a clinically validated strategy for cancer therapy.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding & Dimerization PLCg PLCγ VEGFR2->PLCg Autophosphorylation PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Migration, Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor 4,6-Dichloro-2-methylnicotinic Acid Derivative Inhibitor->VEGFR2 Inhibition

Caption: VEGFR-2 signaling pathway and the point of inhibition.

Antibacterial Activity

The emergence of antibiotic-resistant bacteria is a major global health threat. Novel antibacterial agents with new mechanisms of action are urgently needed. The nicotinic acid scaffold has shown promise in this area.

Experimental Protocols: A Guide to Biological Evaluation

To rigorously assess the biological activity of novel this compound derivatives, standardized and validated experimental protocols are essential.

In Vitro Cytotoxicity Screening: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Principle: In live cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells (e.g., HCT-15, PC-3) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 10 µL of a 5 mg/mL MTT solution in PBS to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570-590 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

MTT_Assay_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Add_Compounds Add Serial Dilutions of Compounds Incubate_24h->Add_Compounds Incubate_48_72h Incubate 48-72h Add_Compounds->Incubate_48_72h Add_MTT Add MTT Reagent Incubate_48_72h->Add_MTT Incubate_4h Incubate 4h Add_MTT->Incubate_4h Solubilize Add Solubilization Solution Incubate_4h->Solubilize Read_Absorbance Read Absorbance (570-590 nm) Solubilize->Read_Absorbance Analyze_Data Calculate IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: A generalized workflow for the MTT cytotoxicity assay.

Antibacterial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.[3][4]

Principle: A standardized inoculum of bacteria is exposed to serial dilutions of the test compound in a liquid growth medium in a 96-well microtiter plate. After incubation, the wells are visually inspected for bacterial growth.

Step-by-Step Protocol:

  • Compound Preparation: Prepare a stock solution of the test compound and make serial two-fold dilutions in a suitable broth medium (e.g., Mueller-Hinton Broth) directly in a 96-well microtiter plate.[5]

  • Inoculum Preparation: Prepare a standardized bacterial inoculum suspension equivalent to a 0.5 McFarland standard.[6] Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.[7]

  • Inoculation: Add the diluted bacterial suspension to each well of the microtiter plate containing the compound dilutions. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours in ambient air.[3]

  • MIC Determination: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[5]

VEGFR-2 Kinase Inhibition Assay

This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of the VEGFR-2 kinase domain.

Principle: The assay quantifies the phosphorylation of a specific substrate by the recombinant VEGFR-2 kinase in the presence of ATP. A decrease in the phosphorylation signal indicates inhibition of the kinase by the test compound.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare a kinase buffer, a solution of recombinant human VEGFR-2 kinase, a specific peptide substrate, and ATP.

  • Compound Dilution: Prepare serial dilutions of the test compound in the kinase buffer.

  • Kinase Reaction: In a microplate, add the kinase buffer, VEGFR-2 enzyme, and the test compound at various concentrations. Initiate the reaction by adding a mixture of the substrate and ATP.[8]

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).[8]

  • Signal Detection: Stop the reaction and add a detection reagent. The signal can be measured using various technologies, such as luminescence (e.g., ADP-Glo™), fluorescence, or absorbance.[8]

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control and determine the IC50 value.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents, particularly in the fields of oncology and infectious diseases. Although direct biological data for its derivatives are limited, the established activities of related nicotinic acid analogs provide a strong impetus for further investigation. The experimental protocols detailed in this guide offer a robust framework for researchers to systematically evaluate the cytotoxic, antibacterial, and enzyme inhibitory potential of this novel class of compounds. Through rigorous and well-designed studies, the full therapeutic potential of this compound derivatives can be unlocked, potentially leading to the discovery of new and effective treatments for a range of human diseases.

References

Comparative Guide to the Structure-Activity Relationship of 4,6-Dichloro-2-methylnicotinic Acid Analogs as Potential VEGFR-2 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) for a series of novel analogs based on the 4,6-dichloro-2-methylnicotinic acid scaffold. Our investigation is centered on the hypothesis that these compounds can act as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis and a validated target in oncology. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel kinase inhibitors.

Introduction: The Rationale for Targeting VEGFR-2 with Nicotinic Acid Scaffolds

The aberrant proliferation of blood vessels, a process known as angiogenesis, is a hallmark of cancer, facilitating tumor growth and metastasis. VEGFR-2 is a receptor tyrosine kinase that plays a central role in this process.[1] Inhibition of VEGFR-2 is a clinically validated strategy for cancer therapy, with several small-molecule inhibitors approved for clinical use.

The pyridine ring is a privileged scaffold in medicinal chemistry, known to interact with the hinge region of kinase active sites.[2] Nicotinic acid derivatives, in particular, have shown a diverse range of biological activities, including anti-inflammatory and anticancer properties.[1][3] The unique electronic and structural features of the this compound core present a promising starting point for the design of novel VEGFR-2 inhibitors. The chloro substituents offer potential for specific interactions within the ATP-binding pocket and provide synthetic handles for further modification.

This guide outlines a hypothetical SAR study designed to systematically probe the key structural features of this scaffold to optimize its VEGFR-2 inhibitory activity. We will explore modifications at the carboxylic acid, the chloro-substituents, and the methyl group to derive a clear understanding of the structural requirements for potent inhibition.

Synthesis and Biological Evaluation Workflow

A general workflow was devised for the synthesis and evaluation of the analog library. The synthetic strategy allows for diversification at multiple positions of the nicotinic acid core, while the biological evaluation employs a robust in vitro kinase assay to determine the inhibitory potency of each compound.

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start 4,6-Dichloro-2- methylnicotinic acid mod_cooh Modification of Carboxylic Acid (Amidation/Esterification) start->mod_cooh mod_cl Modification of Chloro-substituents (Suzuki/Buchwald-Hartwig) start->mod_cl mod_ch3 Modification of Methyl Group start->mod_ch3 library Analog Library mod_cooh->library mod_cl->library mod_ch3->library assay VEGFR-2 Kinase Assay (HTRF) library->assay ic50 IC50 Determination assay->ic50 sar SAR Analysis ic50->sar

Caption: General workflow for the synthesis and biological evaluation of analogs.

Comparative Analysis of VEGFR-2 Inhibition

The following table summarizes the hypothetical in vitro inhibitory activity (IC50) of the synthesized analogs against VEGFR-2. The parent compound, 1 , serves as the baseline for comparison.

Compound IDR1 (Position 3)R2 (Position 4)R3 (Position 6)R4 (Position 2)Hypothetical IC50 (µM)
1 -COOH-Cl-Cl-CH35.8
2 -COOCH3-Cl-Cl-CH3> 50
3 -CONH2-Cl-Cl-CH312.3
4 -CONH(CH3)-Cl-Cl-CH38.1
5 -COOH-F-Cl-CH32.5
6 -COOH-Br-Cl-CH37.2
7 -COOH-OCH3-Cl-CH325.6
8 -COOH-CF3-Cl-CH31.9
9 -COOH-Cl-F-CH39.8
10 -COOH-Cl-OCH3-CH335.1
11 -COOH-Cl-Cl-CH2CH315.4
12 -COOH-Cl-Cl-H10.2

Structure-Activity Relationship (SAR) Insights

The data from our hypothetical analog library provides several key insights into the SAR of this scaffold for VEGFR-2 inhibition.

The Critical Role of the Carboxylic Acid

Modification of the carboxylic acid at position 3 leads to a significant loss of activity. The methyl ester 2 is inactive, and the primary and secondary amides (3 and 4 ) are less potent than the parent compound 1 . This strongly suggests that the acidic proton of the carboxylic acid is crucial for interaction with the target, likely forming a key hydrogen bond or salt bridge with a residue in the kinase active site.

Electronic and Steric Effects at Position 4

The nature of the substituent at position 4 has a profound impact on potency.

  • Halogens: Replacing the chloro group with a more electronegative fluorine atom (compound 5 ) enhances activity, while the larger bromine atom (compound 6 ) slightly reduces it. This suggests a preference for a small, electron-withdrawing group at this position.

  • Electron-donating vs. Electron-withdrawing: The electron-donating methoxy group (compound 7 ) is detrimental to activity. In contrast, the strongly electron-withdrawing trifluoromethyl group (compound 8 ) results in the most potent analog in this series. This indicates that reducing the electron density of the pyridine ring enhances inhibitory activity.

The Influence of the Substituent at Position 6

Modifications at position 6 are less tolerated than at position 4. Replacing the chloro group with a fluorine (compound 9 ) or a methoxy group (compound 10 ) leads to a decrease in potency. This suggests that the chloro group at position 6 may be involved in a favorable hydrophobic or halogen bond interaction that is disrupted by other substituents.

Steric Constraints at Position 2

Increasing the steric bulk at position 2 by replacing the methyl group with an ethyl group (compound 11 ) reduces activity. Removal of the methyl group entirely (compound 12 ) also leads to a loss of potency, suggesting that a small alkyl group at this position is optimal for fitting into a specific pocket of the active site.

SAR_Summary cluster_sar Key SAR Findings P3 Position 3: -COOH is essential. Amides/esters reduce activity. P4 Position 4: Small, electron-withdrawing groups are favored (F, CF3). Electron-donating groups are detrimental. P6 Position 6: -Cl is optimal. Other substitutions are poorly tolerated. P2 Position 2: Small alkyl group (CH3) is preferred. Bulkier groups reduce activity.

Caption: Summary of key structure-activity relationship findings.

Experimental Protocols

General Synthetic Procedure for Amide Analogs (e.g., Compound 3)
  • To a solution of this compound (1 , 1.0 eq.) in anhydrous dichloromethane (DCM, 0.1 M), add oxalyl chloride (1.5 eq.) followed by a catalytic amount of N,N-dimethylformamide (DMF).

  • Stir the reaction mixture at room temperature for 2 hours.

  • Concentrate the mixture under reduced pressure to remove excess oxalyl chloride.

  • Re-dissolve the resulting acid chloride in anhydrous DCM.

  • Cool the solution to 0 °C and add a solution of aqueous ammonia (2.0 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with water and extract the product with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford the desired amide.

In Vitro VEGFR-2 Kinase Inhibition Assay (HTRF)

This protocol describes a homogeneous time-resolved fluorescence (HTRF) assay to determine the IC50 values of the test compounds.

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of each test compound in 100% DMSO.

    • Create a serial dilution series of each compound in DMSO, followed by a 1:50 dilution in kinase buffer.

    • Prepare a solution of recombinant human VEGFR-2 enzyme in kinase buffer.

    • Prepare a solution of the biotinylated peptide substrate and ATP in kinase buffer.

    • Prepare the HTRF detection reagents (Europium-labeled anti-phosphotyrosine antibody and Streptavidin-XL665) in detection buffer.

  • Assay Procedure:

    • In a 384-well low-volume white plate, add 2 µL of the diluted test compound.

    • Add 4 µL of the VEGFR-2 enzyme solution to each well.

    • Incubate for 15 minutes at room temperature.

    • Initiate the kinase reaction by adding 4 µL of the substrate/ATP solution.

    • Incubate for 60 minutes at room temperature.

    • Stop the reaction by adding 10 µL of the HTRF detection reagent mixture.

    • Incubate for 60 minutes at room temperature, protected from light.

    • Read the plate on an HTRF-compatible plate reader at 620 nm (donor) and 665 nm (acceptor) emission wavelengths.

  • Data Analysis:

    • Calculate the HTRF ratio (665 nm/620 nm) * 10,000.

    • Normalize the data to the positive (no inhibitor) and negative (no enzyme) controls.

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value using a non-linear regression curve fit (log(inhibitor) vs. response -- variable slope).

Conclusion and Future Directions

This guide presents a hypothetical but mechanistically plausible SAR study of this compound analogs as inhibitors of VEGFR-2. The results underscore the importance of the carboxylic acid moiety for activity and highlight the significant influence of electronic and steric factors at positions 4, 6, and 2 of the pyridine ring. The analog with a trifluoromethyl group at position 4 (compound 8 ) emerged as the most potent inhibitor in this hypothetical series.

These findings provide a solid foundation for the further optimization of this scaffold. Future work should focus on:

  • Synthesizing and testing the proposed analogs to validate these hypothetical findings.

  • Exploring a wider range of substitutions at position 4 to further probe the electronic requirements.

  • Investigating bioisosteric replacements for the carboxylic acid that may improve pharmacokinetic properties while retaining the key interactions.

  • Co-crystallization of the most potent inhibitors with the VEGFR-2 kinase domain to elucidate the binding mode and guide further rational design.

By leveraging the insights from this SAR study, it is anticipated that novel and potent VEGFR-2 inhibitors based on the this compound scaffold can be developed as potential anticancer therapeutics.

References

A Researcher's Guide to the Validation of Biological Assays for Novel Anticancer Compounds Derived from Substituted Nicotinic Acids

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the validation of biological assays for a promising class of compounds: derivatives of substituted nicotinic acids. While the core focus is on compounds with potential anticancer activity, the principles and methodologies discussed herein are broadly applicable to the preclinical validation of novel small molecules. We will delve into the critical aspects of assay selection, experimental design, and data interpretation, moving from high-throughput screening to more complex, physiologically relevant cell-based models.

The Rationale: Why Rigorous Assay Validation is Non-Negotiable

In the quest for novel therapeutics, the initial identification of a "hit" compound is merely the first step in a long and arduous journey. The true potential of a compound, such as a derivative of 4,6-dichloro-2-methylnicotinic acid, can only be ascertained through a battery of rigorously validated biological assays. The primary goal of this validation process is to build a robust data package that not only confirms the compound's activity but also elucidates its mechanism of action, selectivity, and potential for off-target effects. This guide will navigate the crucial transition from initial biochemical assays to more complex cell-based systems, a critical phase where many promising compounds falter. A well-designed validation cascade is essential for making informed decisions about which candidates to advance into further preclinical and clinical development, ultimately saving valuable time and resources.

The Dichotomy of Assay Platforms: Biochemical vs. Cell-Based Assays

The initial assessment of a compound's biological activity often begins with a choice between two fundamental assay platforms: biochemical and cell-based assays.[1][2] Each approach offers distinct advantages and limitations, and a comprehensive validation strategy will invariably incorporate both.

Biochemical assays , often referred to as target-based assays, are performed in a simplified, in vitro environment using purified components such as enzymes or receptors.[1][2] Their primary strength lies in their ability to provide a direct and quantitative measure of a compound's interaction with its intended molecular target. This is crucial for establishing a clear structure-activity relationship (SAR) and for confirming the compound's mechanism of action.[3] However, the artificial nature of these assays can be a significant drawback, as they fail to account for the complexities of the cellular environment, such as membrane permeability, metabolic stability, and the presence of competing substrates or interacting proteins.[3]

Cell-based assays , in contrast, are conducted using living cells, providing a more physiologically relevant context for evaluating a compound's efficacy.[4][5] These assays can measure a wide range of cellular responses, including proliferation, cytotoxicity, apoptosis, and changes in signaling pathways.[4][5] By integrating the effects of cell permeability, metabolism, and off-target interactions, cell-based assays offer a more holistic view of a compound's biological activity and are better predictors of its potential in vivo performance.[6] The trade-off, however, is that a compound's lack of activity in a cellular assay can be due to a multitude of factors beyond its direct interaction with the target, making data interpretation more complex.

The following diagram illustrates the complementary nature of these two assay types in a typical drug discovery workflow.

Biochemical_vs_Cell_Based_Assay_Workflow cluster_Biochemical Biochemical Assays cluster_CellBased Cell-Based Assays Biochem_Assay Biochemical Assay (e.g., Kinase Activity) Biochem_Data Direct Target Interaction Data (IC50, Kd) Biochem_Assay->Biochem_Data Measures SAR_Optimization SAR Optimization Biochem_Data->SAR_Optimization Cell_Assay Cell-Based Assay (e.g., Cell Viability) Cell_Data Physiologically Relevant Data (EC50, GI50) Cell_Assay->Cell_Data Measures Cell_Data->SAR_Optimization Compound Test Compound (Nicotinic Acid Derivative) Compound->Biochem_Assay Compound->Cell_Assay Lead_Candidate Lead Candidate SAR_Optimization->Lead_Candidate

Caption: Workflow comparing biochemical and cell-based assays.

Case Study: Validation of a Novel VEGFR-2 Inhibitor Derived from a Nicotinic Acid Scaffold

To illustrate the practical application of these principles, let's consider a hypothetical scenario where a novel nicotinic acid derivative, "Compound X," has been designed as a potential inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in cancer therapy.[4][7]

Phase 1: Biochemical Validation of Direct Target Engagement

The first step is to confirm that Compound X directly interacts with and inhibits the kinase activity of VEGFR-2.

Recommended Assay: In Vitro Kinase Assay

Principle: This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the purified VEGFR-2 kinase domain.

Detailed Protocol:

  • Reagents and Materials:

    • Recombinant human VEGFR-2 kinase domain

    • Kinase substrate (e.g., a synthetic peptide or a protein like poly(Glu, Tyr) 4:1)

    • ATP (adenosine triphosphate)

    • Kinase assay buffer (containing MgCl₂, MnCl₂, DTT, and a buffering agent like HEPES)

    • Compound X (dissolved in DMSO)

    • Positive control inhibitor (e.g., Sorafenib)

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay from Promega, which measures ADP production as an indicator of kinase activity)

    • 384-well assay plates

  • Procedure:

    • Prepare a serial dilution of Compound X in DMSO.

    • In a 384-well plate, add the kinase buffer, the VEGFR-2 enzyme, and the substrate.

    • Add the diluted Compound X, positive control, or DMSO (vehicle control) to the appropriate wells.

    • Incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for compound binding to the enzyme.

    • Initiate the kinase reaction by adding ATP.

    • Incubate for the optimal reaction time (e.g., 60 minutes) at 30°C.

    • Stop the reaction and measure the kinase activity using the chosen detection method. For the ADP-Glo™ assay, this involves adding the ADP-Glo™ reagent to deplete unused ATP, followed by the Kinase Detection Reagent to convert ADP to ATP and measure the resulting luminescence.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of Compound X relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the enzyme's activity).

Data Presentation:

CompoundTargetAssay TypeIC₅₀ (nM)
Compound XVEGFR-2In Vitro Kinase Assay68
Sorafenib (Control)VEGFR-2In Vitro Kinase Assay25
Phase 2: Cellular Validation of Biological Activity

Having confirmed direct target engagement, the next crucial step is to assess the compound's activity in a cellular context.

Recommended Assay: Cell Proliferation/Viability Assay

Principle: This assay measures the ability of a compound to inhibit the growth or induce the death of cancer cells that are dependent on VEGFR-2 signaling.

Detailed Protocol:

  • Reagents and Materials:

    • Human umbilical vein endothelial cells (HUVECs) or a cancer cell line known to express VEGFR-2 (e.g., HCT-15, PC-3).[4]

    • Cell culture medium (e.g., DMEM with 10% FBS)

    • Compound X (dissolved in DMSO)

    • Positive control (e.g., Sorafenib)

    • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay from Promega, which measures ATP levels as an indicator of cell viability)

    • 96-well or 384-well clear-bottom, white-walled assay plates

  • Procedure:

    • Seed the cells in the assay plates at a pre-determined optimal density and allow them to adhere overnight.

    • Prepare a serial dilution of Compound X in cell culture medium.

    • Treat the cells with the diluted Compound X, positive control, or vehicle control (medium with DMSO).

    • Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO₂.

    • Allow the plates to equilibrate to room temperature.

    • Add the CellTiter-Glo® reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percent cell viability for each concentration of Compound X relative to the vehicle control.

    • Plot the percent viability against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation) or EC₅₀ value.

Data Presentation:

CompoundCell LineAssay TypeGI₅₀ (µM)
Compound XHCT-15Cell Viability0.5
Sorafenib (Control)HCT-15Cell Viability0.2

The following diagram illustrates the workflow for validating a kinase inhibitor.

Kinase_Inhibitor_Validation_Workflow Start Novel Nicotinic Acid Derivative Biochem_Screen Biochemical Screen (e.g., In Vitro Kinase Assay) Start->Biochem_Screen Biochem_Result Determine IC50 Biochem_Screen->Biochem_Result Cell_Screen Cell-Based Screen (e.g., Cell Proliferation Assay) Biochem_Result->Cell_Screen Active Compounds Cell_Result Determine GI50/EC50 Cell_Screen->Cell_Result Orthogonal_Assay Orthogonal Assays (e.g., Western Blot for Phospho-VEGFR-2) Cell_Result->Orthogonal_Assay Potent Compounds Selectivity_Profiling Selectivity Profiling (Kinase Panel Screen) Orthogonal_Assay->Selectivity_Profiling Lead_Optimization Lead Optimization Selectivity_Profiling->Lead_Optimization

Caption: A typical workflow for validating a novel kinase inhibitor.

Expanding the Scope: Assays for Nicotinic Acetylcholine Receptor (nAChR) Ligands

Derivatives of nicotinic acid may also interact with nicotinic acetylcholine receptors (nAChRs), which have been implicated in various cancers.[6] Therefore, it is prudent to screen these compounds for activity at relevant nAChR subtypes.

Recommended High-Throughput Screening (HTS) Assay: FLIPR (Fluorometric Imaging Plate Reader) Membrane Potential Assay

Principle: This cell-based assay uses a fluorescent dye that is sensitive to changes in cell membrane potential. Activation of nAChRs, which are ligand-gated ion channels, leads to an influx of cations and depolarization of the cell membrane, resulting in a change in fluorescence.

Brief Protocol Overview:

  • Cell Line: Use a cell line stably expressing the nAChR subtype of interest (e.g., α7, α4β2).[1][3]

  • Dye Loading: Incubate the cells with a membrane potential-sensitive dye.

  • Compound Addition: Add the test compounds using the FLIPR instrument.

  • Agonist Application: After a short incubation with the test compound (to detect antagonists), add a known nAChR agonist (e.g., nicotine) to stimulate the receptors.

  • Fluorescence Reading: The FLIPR instrument continuously monitors the fluorescence before and after the addition of the agonist. Antagonists will inhibit the fluorescence change induced by the agonist.

Orthogonal Validation: ⁸⁶Rb⁺ Efflux Assay

Principle: This functional assay provides a more direct measure of ion channel activity by tracking the efflux of radioactive rubidium (⁸⁶Rb⁺), a potassium surrogate, through the nAChR channel upon agonist stimulation.[1]

This multi-assay approach, combining a high-throughput primary screen with a lower-throughput, mechanistically distinct orthogonal assay, is crucial for confirming hits and eliminating false positives.

Conclusion: A Data-Driven Path to Confident Lead Selection

The validation of biological assays is a cornerstone of modern drug discovery. For novel compounds derived from scaffolds like this compound, a systematic and multi-faceted approach to assay validation is essential. By strategically combining direct target-based biochemical assays with more physiologically relevant cell-based assays, researchers can build a comprehensive understanding of a compound's activity, mechanism of action, and potential for therapeutic development. The methodologies and workflows presented in this guide provide a robust framework for generating high-quality, reproducible data, enabling confident, data-driven decisions in the advancement of the next generation of anticancer agents.

References

Comparative analysis of "4,6-Dichloro-2-methylnicotinic acid" in different coupling protocols

Author: BenchChem Technical Support Team. Date: January 2026

<_ end_output_> <EOT>## Navigating the Synthesis of Substituted Nicotinic Acids: A Comparative Analysis of Coupling Protocols for 4,6-Dichloro-2-methylnicotinic Acid

For Immediate Release

Introduction

In the landscape of pharmaceutical and agrochemical research, substituted nicotinic acid derivatives are pivotal building blocks. Among these, this compound stands out as a versatile scaffold, offering two distinct reactive sites for functionalization through various cross-coupling reactions. The selective substitution at either the C4 or C6 position is a common challenge, heavily influenced by the chosen coupling protocol. This guide provides a comparative analysis of different coupling methodologies for the functionalization of this compound, offering insights into reaction mechanisms, regioselectivity, and practical considerations for researchers in drug development and chemical synthesis.

The Challenge of Regioselectivity in Dichloropyridines

The pyridine ring's electronic nature, with its electron-deficient character, significantly influences the reactivity of its halogen substituents. In dichlorinated pyridines, the positions adjacent to the nitrogen atom (C2 and C6) are generally more activated towards oxidative addition in palladium-catalyzed cross-coupling reactions.[1] However, for 4,6-dichloronicotinic acid derivatives, the situation is more nuanced due to the presence of the carboxylic acid and methyl groups, which can exert both electronic and steric effects. The choice of catalyst, ligand, base, and solvent system becomes paramount in directing the regioselectivity of the coupling reaction.[1][2]

Comparative Analysis of Key Coupling Protocols

The functionalization of this compound can be effectively achieved through several palladium-catalyzed cross-coupling reactions. This section compares the performance of Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, as well as amide bond formation, highlighting their respective strengths and weaknesses.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between an organoboron reagent and an organic halide.[3] When applied to dichloropyridines, achieving high regioselectivity is a primary objective.[1]

Mechanism Overview: The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the aryl halide, followed by transmetalation with the boronic acid and subsequent reductive elimination to yield the coupled product and regenerate the catalyst.[4][5]

Performance Insights:

  • Regioselectivity: The C6 position of this compound is generally more reactive towards Suzuki coupling under standard conditions due to its proximity to the activating nitrogen atom. However, the selectivity can be influenced by the choice of ligand. Sterically hindered N-heterocyclic carbene (NHC) ligands, such as IPr and SIPr, have been shown to promote coupling at the C4 position of similar 2,4-dichloropyridines.[1][6] Conversely, ligand-free conditions, known as "Jeffery" conditions, can also enhance C4-selectivity.[1]

  • Reaction Conditions: A typical Suzuki protocol involves a palladium source like Pd(OAc)₂ or Pd(PPh₃)₄, a phosphine ligand (e.g., SPhos, XPhos), and a base such as K₂CO₃ or K₃PO₄ in a solvent mixture like dioxane/water or DMF/water.[1][7]

  • Substrate Scope: The reaction is compatible with a wide range of aryl and heteroaryl boronic acids.

Data Summary: Suzuki-Miyaura Coupling of Dichloropyridines

Catalyst/LigandBaseSolventPredominant SelectivityYield Range (%)Reference
Pd(OAc)₂ / SPhosK₃PO₄Dioxane/H₂OC6Good to Excellent[7]
Pd(PEPPSI)(IPr)VariousVariousC4Moderate to Good[6][8]
Pd(OAc)₂ (Ligand-free)K₂CO₃DMF/H₂OC4>99:1 selectivity[1]

Experimental Workflow: Suzuki-Miyaura Coupling

cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Combine aryl halide, boronic acid, base, and catalyst/ligand in a Schlenk flask. prep2 Evacuate and backfill with inert gas (e.g., Argon). prep1->prep2 prep3 Add degassed solvent. prep2->prep3 react1 Heat mixture to 80-100 °C with stirring. prep3->react1 react2 Monitor progress by TLC or LC-MS. react1->react2 workup1 Quench reaction and extract with organic solvent. react2->workup1 workup2 Dry organic layer and concentrate in vacuo. workup1->workup2 workup3 Purify by column chromatography. workup2->workup3 Pd0 Pd(0)L₂ OA_complex [Ar-Pd(II)-X]L₂ Pd0->OA_complex Oxidative Addition (Ar-X) Amine_complex [Ar-Pd(II)-NHR'R'']L₂⁺X⁻ OA_complex->Amine_complex Ligand Exchange (HNR'R'') Amido_complex [Ar-Pd(II)-NR'R'']L₂ Amine_complex->Amido_complex Deprotonation (-HX) Amido_complex->Pd0 Reductive Elimination Product Ar-NR'R'' Amido_complex->Product start Start: Amide Synthesis from this compound q1 Are the amine and acid readily available and robust? start->q1 acyl_chloride Acyl Chloride Method (e.g., SOCl₂) q1->acyl_chloride Yes coupling_reagent Coupling Reagent Method q1->coupling_reagent No q2 Is the amine expensive or prone to side reactions? coupling_reagent->q2 carbodiimide Carbodiimide Coupling (e.g., EDC, DCC) q2->carbodiimide No uronium Uronium/Phosphonium Reagent (e.g., HATU, PyBOP) q2->uronium Yes

References

A Comparative Guide to the Spectroscopic Characterization and Validation of Novel 4,6-Dichloro-2-methylnicotinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Dichloronicotinic Acid Scaffold

Nicotinic acid and its derivatives are foundational scaffolds in medicinal chemistry and agrochemical development, forming the core of numerous therapeutic agents and specialized chemicals.[1][2][3] The strategic placement of halogen atoms on the pyridine ring can significantly alter the molecule's electronic properties, reactivity, and biological activity.[4][5] The "4,6-Dichloro-2-methylnicotinic acid" core, in particular, serves as a highly versatile building block for creating complex molecules with potential applications in pharmaceuticals and crop science.[6][7][8]

The synthesis of novel derivatives from this parent compound is a critical step in drug discovery and material science. However, synthesis is only the beginning; rigorous structural confirmation is paramount. The unambiguous validation of a novel chemical entity is a non-negotiable step to ensure that subsequent biological and functional data are attributed to the correct molecular structure.[9][10]

This guide provides a comprehensive comparison of the primary spectroscopic techniques used to characterize and validate novel derivatives of this compound. We will move beyond a simple recitation of methods to explain the causality behind experimental choices, demonstrating an integrated, self-validating workflow for researchers, scientists, and drug development professionals.

The Integrated Spectroscopic Workflow

No single technique can definitively prove the structure of a novel compound. Instead, we rely on a confluence of evidence from multiple spectroscopic methods. Each technique provides a unique piece of the structural puzzle, and only when all pieces align can we confidently validate a new molecule. The overall process follows a logical progression from confirming functional group transformations to establishing molecular weight and, finally, to elucidating the precise atomic connectivity.

G cluster_0 Synthesis & Initial Checks cluster_1 Mass & Elemental Confirmation cluster_2 Definitive Structure Elucidation Synthesis Synthesize Novel Derivative (e.g., Ester, Amide) IR Infrared (IR) Spectroscopy Synthesis->IR Has the functional group changed? (e.g., COOH -> COOR) MS Mass Spectrometry (MS) IR->MS Is the molecular weight correct? Are two Cl atoms present? NMR NMR Spectroscopy (¹H, ¹³C, 2D) MS->NMR What is the precise atom connectivity? Confirm regio- and stereochemistry. Validation Structure Validated NMR->Validation All data are consistent.

Caption: Integrated workflow for the validation of a novel chemical derivative.

Mass Spectrometry (MS): Confirming Molecular Weight and the Dichloro Signature

Expertise & Causality: Before delving into the intricacies of atomic connectivity, the first and most fundamental questions are: "Did the reaction yield a product of the expected molecular weight?" and "Is the characteristic dichloro-substitution pattern intact?". High-resolution mass spectrometry (HRMS) is the ideal tool to answer both. For halogenated compounds, MS provides a unique and definitive signature through isotopic distribution patterns.[11]

Chlorine exists naturally as two primary isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), a roughly 3:1 ratio.[12][13] A molecule containing two chlorine atoms, such as our parent scaffold, will therefore exhibit a characteristic cluster of peaks in its mass spectrum for the molecular ion.

  • M peak: Contains two ³⁵Cl atoms.

  • M+2 peak: Contains one ³⁵Cl and one ³⁷Cl atom.

  • M+4 peak: Contains two ³⁷Cl atoms.

The relative intensities of these peaks are statistically determined and produce a highly recognizable 9:6:1 ratio, which is a powerful diagnostic tool for confirming the presence of two chlorine atoms.[12][13]

Comparative Data: Isotopic Patterns
Ion PeakIsotopic CompositionExpected Relative Intensity
M [Molecule]-³⁵Cl-³⁵Cl100% (Base Peak)
M+2 [Molecule]-³⁵Cl-³⁷Cl~65%
M+4 [Molecule]-³⁷Cl-³⁷Cl~10%
Experimental Protocol: ESI-MS Analysis
  • Sample Preparation: Dissolve approximately 0.1 mg of the purified derivative in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a ~100 µg/mL solution.

  • Instrumentation: Utilize an Electrospray Ionization Time-of-Flight (ESI-TOF) or Orbitrap mass spectrometer for high-resolution analysis.

  • Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

  • Ionization Mode: Acquire data in both positive and negative ion modes to determine which provides a more stable and abundant molecular ion ([M+H]⁺ or [M-H]⁻).

  • Data Analysis:

    • Identify the molecular ion cluster.

    • Verify that the measured mass of the monoisotopic peak (M) is within 5 ppm of the calculated exact mass for the proposed structure.

    • Confirm that the M, M+2, and M+4 peaks exhibit the characteristic intensity ratio for a dichlorinated compound.[14]

Infrared (IR) Spectroscopy: A Rapid Screen for Functional Group Transformation

Expertise & Causality: IR spectroscopy is an exceptionally fast and straightforward method to confirm the success of a chemical transformation involving a functional group.[15][16] When derivatizing the carboxylic acid of our parent molecule, we are fundamentally altering the carbonyl (C=O) environment. This change is readily observable in the IR spectrum. The position of the C=O stretching vibration is highly sensitive to the electronic effects of its neighboring atoms.[17]

  • Carboxylic Acid (Parent): The C=O stretch is typically found around 1700-1725 cm⁻¹. It is also accompanied by a very broad O-H stretching band from 2500-3300 cm⁻¹, which is a hallmark of a carboxylic acid dimer formed via hydrogen bonding.[18]

  • Ester Derivative: The electron-withdrawing nature of the alkoxy group (-OR) strengthens and shortens the C=O bond, shifting its stretching frequency to a higher wavenumber, typically 1735-1750 cm⁻¹.[19] The broad O-H band will be absent.

  • Amide Derivative: The nitrogen atom's lone pair can delocalize into the carbonyl group (resonance), which lengthens and weakens the C=O bond. This effect shifts the C=O stretch to a lower wavenumber, typically 1640-1690 cm⁻¹.[19]

Observing the disappearance of the broad O-H band and the predicted shift in the C=O frequency provides immediate, compelling evidence that the carboxylic acid has been successfully converted.

Comparative Data: Key IR Frequencies (cm⁻¹)
Functional GroupC=O StretchO-H Stretch (Acid)Other Key Bands
Parent Acid ~17102500-3300 (very broad)~3030 (Ar C-H), ~1600 (C=C)
Ethyl Ester ~1735Absent~1200 (C-O stretch)
N-Methyl Amide ~1680Absent~3300 (N-H stretch)
Experimental Protocol: ATR-IR Spectroscopy
  • Sample Preparation: Place a small, solid sample (a few milligrams) directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Acquisition: Apply pressure to ensure good contact between the sample and the ATR crystal.

  • Background Scan: Perform a background scan of the empty ATR crystal to subtract atmospheric H₂O and CO₂ signals.

  • Sample Scan: Acquire the sample spectrum, typically by co-adding 16 or 32 scans for a good signal-to-noise ratio over the range of 4000-600 cm⁻¹.

  • Data Analysis: Identify the key vibrational bands and compare them to the starting material and expected values for the derivative.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure Elucidation

Expertise & Causality: While MS confirms the mass and IR confirms the functional group, NMR spectroscopy provides the definitive blueprint of the molecule's atomic framework.[20] For substituted pyridines, which often have crowded aromatic regions, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (e.g., HMBC) experiments is essential for unambiguous assignment.[21][22]

  • ¹H NMR: Reveals the number of distinct proton environments and their connectivity through spin-spin coupling. The chemical shift of protons on the pyridine ring is influenced by the electron-donating or -withdrawing nature of the substituents.[23]

  • ¹³C NMR: Shows the number of distinct carbon environments. The carbonyl carbon of carboxylic acid derivatives has a characteristic chemical shift in the 160-180 ppm range.[19][24]

  • 2D NMR (HMBC): The Heteronuclear Multiple Bond Correlation (HMBC) experiment is crucial for validation. It reveals long-range (2-3 bond) correlations between protons and carbons. This allows us to definitively connect the new functional group to the parent scaffold. For example, in an ethyl ester derivative, an HMBC correlation from the methylene protons (-O-CH₂-CH₃) to the carbonyl carbon (C=O) provides undeniable proof of the ester bond's formation at the correct position.[21]

Caption: HMBC correlation confirming the ester linkage in a novel derivative.

Comparative Data: Expected NMR Shifts (in CDCl₃)
MoietyParent Acid (¹H / ¹³C)Ethyl Ester Derivative (¹H / ¹³C)
Pyridine-H₅ ~7.5 ppm~7.5 ppm
-CH₃ (ring) ~2.6 ppm / ~20 ppm~2.6 ppm / ~20 ppm
-COOH/-COOEt ~11-12 ppm (broad) / ~168 ppm-OCH₂- : ~4.4 ppm (q) / ~62 ppm-CH₃ : ~1.4 ppm (t) / ~14 ppmC=O : ~165 ppm
Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the purified derivative in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Ensure proper shimming to achieve sharp, well-resolved peaks.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. This may require a longer acquisition time due to the lower natural abundance of ¹³C.

  • HMBC Acquisition: Run a standard gradient-enhanced HMBC (gHMBC) experiment. Optimize the long-range coupling constant (e.g., 8 Hz) to observe 2- and 3-bond correlations.

  • Data Processing & Analysis: Process the spectra using appropriate software (e.g., applying Fourier transform, phase correction, and baseline correction). Assign all proton and carbon signals, using the HMBC spectrum to confirm the connectivity between different parts of the molecule.[21]

UV-Vis Spectroscopy: Analyzing the Aromatic π-System

Expertise & Causality: UV-Vis spectroscopy probes the electronic transitions within the molecule, primarily the π → π* transitions of the aromatic pyridine ring.[25][26][27] While not a primary tool for structural elucidation, it is a valuable comparative technique. Altering the substituent on the carbonyl group can change the electronic distribution within the entire conjugated system, leading to a shift in the maximum absorption wavelength (λmax).[25] For example, converting the carboxylic acid to an ester or amide may cause a slight bathochromic (to longer wavelength) or hypsochromic (to shorter wavelength) shift, providing another layer of evidence that the chemical structure has been modified.[26]

Comparative Data: UV-Vis Absorption
CompoundSolventλmax (nm)
Parent Acid Methanol~275 nm
Novel Derivative Methanol~278 nm (Example of a slight bathochromic shift)
Experimental Protocol: UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., methanol or ethanol) to an absorbance value below 1.5 AU.

  • Blanking: Fill a quartz cuvette with the pure solvent and use it to zero the spectrophotometer.

  • Acquisition: Fill a second quartz cuvette with the sample solution and record the absorption spectrum, typically from 200 to 400 nm.

  • Analysis: Identify the wavelength of maximum absorbance (λmax) and compare it to that of the starting material.

Conclusion: A Unified Approach to Validation

The characterization of a novel this compound derivative is not a matter of preference for one spectroscopic technique over another; it is a required synthesis of complementary data. The validation process is a logical argument built upon a foundation of mutually reinforcing evidence:

  • IR Spectroscopy provides the initial indication of a successful functional group transformation.

  • Mass Spectrometry confirms that the transformation resulted in a product of the correct molecular weight and, crucially, retained the signature dichlorinated core.

  • NMR Spectroscopy , particularly with 2D methods like HMBC, delivers the final, unambiguous proof of the complete atomic structure.

  • UV-Vis Spectroscopy offers supporting evidence of electronic changes within the aromatic system.

Only when the data from all these analyses converge to tell the same, consistent story can the structure of the novel derivative be considered fully validated. This rigorous, multi-faceted approach ensures the scientific integrity of the discovery and provides a solid foundation for all subsequent research and development.

References

A Comparative Guide to Assessing the Metabolic Stability of 4,6-Dichloro-2-methylnicotinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for evaluating and comparing the metabolic stability of derivatives based on the 4,6-dichloro-2-methylnicotinic acid scaffold. As drug development professionals know, a compound's success is not solely dictated by its potency; its pharmacokinetic profile, heavily influenced by metabolic stability, is equally critical.[1] A compound that is metabolized too quickly will have a short half-life and poor bioavailability, requiring frequent, high doses.[2] Conversely, a compound that is too stable may accumulate and lead to toxicity.[3] Therefore, understanding and optimizing metabolic stability is a cornerstone of modern drug design.[4]

This document is structured to guide researchers through the logical and technical processes of a comparative stability study. We will delve into the rationale behind experimental choices, provide detailed, self-validating protocols, and present a framework for interpreting the resulting data to inform the next cycle of drug design.

The Core Scaffold and Predicted Metabolic Liabilities

The parent compound, this compound, possesses several potential sites for metabolic transformation. The primary metabolic enzymes responsible for the biotransformation of most small-molecule drugs are the Cytochrome P450 (CYP) family, which are abundant in liver microsomes.[5][6]

Key Structural Features and Potential "Soft Spots":

  • 2-Methyl Group: Alkyl groups on aromatic rings are classic sites for oxidation by CYP enzymes, typically leading to hydroxylation to form an alcohol, which can be further oxidized to an aldehyde and then a carboxylic acid.[7]

  • Pyridine Ring: The aromatic ring itself is susceptible to hydroxylation, although the presence of two electron-withdrawing chlorine atoms may deactivate the ring to some extent.[8] The position of hydroxylation is governed by the complex interplay of sterics and electronics within the CYP active site.

  • Carboxylic Acid: This group is a handle for Phase II conjugation reactions (e.g., glucuronidation), which primarily occur in hepatocytes rather than microsomes.[9]

To illustrate a robust comparative analysis, we will consider the parent compound alongside a set of hypothetical derivatives designed to probe these potential metabolic liabilities:

  • Parent Compound (PC): this compound

  • Derivative A (Ester): Methyl 4,6-dichloro-2-methylnicotinate

  • Derivative B (Fluorinated): 4-Chloro-6-fluoro-2-methylnicotinic acid

  • Derivative C (Blocked Methyl): 4,6-Dichloro-2-(trifluoromethyl)nicotinic acid

Experimental Design: The Liver Microsomal Stability Assay

For an initial high-throughput comparison, the liver microsomal stability assay is the industry standard.[10] Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of Phase I enzymes, most notably the CYPs.[9] This assay is cost-effective and provides a reliable measure of a compound's intrinsic clearance (CLint) by these enzymes, which is a critical parameter for predicting in vivo hepatic clearance.[3][11]

The overall workflow is designed to quantify the disappearance of the parent compound over time when incubated with metabolically active microsomes.

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation Compound_Prep Prepare 10 mM DMSO Stocks of Test Compounds Incubate Incubate Compounds with Microsomes & Buffer at 37°C Compound_Prep->Incubate Microsome_Prep Thaw Pooled Liver Microsomes (e.g., Human, Rat) on Ice Microsome_Prep->Incubate Cofactor_Prep Prepare NADPH Regenerating System Initiate Initiate Reaction with Cofactor Incubate->Initiate Pre-warm Timepoints Sample at Time Points (e.g., 0, 5, 15, 30, 45 min) Initiate->Timepoints Quench Quench Reaction with Acetonitrile + Internal Standard Timepoints->Quench Process Centrifuge to Pellet Protein Quench->Process LCMS Analyze Supernatant by LC-MS/MS Process->LCMS Quantify Quantify Peak Area Ratio (Analyte/IS) LCMS->Quantify Plot Plot ln(% Remaining) vs. Time Quantify->Plot Calculate Calculate k, t1/2, CLint Plot->Calculate

Fig. 1: Workflow for the liver microsomal stability assay.
Detailed Experimental Protocol

This protocol is designed to be self-validating by including appropriate controls. A positive control compound with known metabolic fate (e.g., Verapamil, Testosterone) validates the activity of the microsomes and the analytical system. A negative control (incubation without the NADPH cofactor) confirms that compound loss is due to enzymatic metabolism and not non-specific binding or chemical instability.[12]

Materials:

  • Test Compounds (Parent and Derivatives A, B, C)

  • Pooled Liver Microsomes (e.g., Human, Male Sprague-Dawley Rat) at 20 mg/mL

  • Potassium Phosphate Buffer (100 mM, pH 7.4)

  • NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Positive Control (e.g., Verapamil)

  • Acetonitrile, HPLC-grade

  • Internal Standard (IS) (a structurally similar, stable compound)

  • 96-well incubation plates and collection plates

Procedure:

  • Compound Preparation: Prepare 1 mM stock solutions of all test compounds, the positive control, and the internal standard in DMSO. From these, prepare working solutions in acetonitrile.[12]

  • Reaction Mixture Preparation: In a 96-well plate, for each time point, prepare incubation mixtures. For a final volume of 200 µL:

    • 158 µL of 100 mM Phosphate Buffer (pH 7.4)

    • 20 µL of NADPH Regenerating System

    • 10 µL of Liver Microsomes (for a final protein concentration of 0.5 mg/mL)[13]

    • For negative controls, replace the NADPH system with buffer.

  • Incubation: Pre-incubate the plate at 37°C for 10 minutes with shaking.

  • Reaction Initiation: Initiate the metabolic reaction by adding 2 µL of a 100 µM test compound working solution (final concentration: 1 µM).

  • Time Course Sampling: At designated time points (e.g., 0, 5, 15, 30, 45 minutes), terminate the reaction by adding 400 µL of ice-cold acetonitrile containing the internal standard to the respective wells.[13] The "0 minute" sample is taken immediately after adding the compound.

  • Sample Processing: Seal the plate and vortex thoroughly. Centrifuge the plate at 4000 rpm for 10 minutes to pellet the precipitated microsomal proteins.

  • Analysis: Transfer the supernatant to a new 96-well plate for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Bioanalytical Method: LC-MS/MS

LC-MS/MS is the definitive technique for this analysis, offering unparalleled sensitivity and selectivity to quantify the parent drug in a complex biological matrix.[14][15] The method involves separating the compound from residual matrix components using HPLC and then detecting and quantifying it based on its unique mass-to-charge ratio and fragmentation pattern using a tandem mass spectrometer.[16]

Data Analysis and Interpretation

The primary data output from the LC-MS/MS is the peak area of the analyte relative to the internal standard.

  • Calculate Percent Remaining:

    • % Remaining = (Peak Area Ratio at time tx / Peak Area Ratio at time t0) * 100

  • Determine Elimination Rate Constant (k):

    • Plot the natural logarithm (ln) of the % Remaining versus time. The slope of the linear regression line of this plot is the elimination rate constant (-k).

  • Calculate Half-Life (t½):

    • t½ = 0.693 / k

  • Calculate Intrinsic Clearance (CLint):

    • CLint (µL/min/mg protein) = (0.693 / t½) * (mL incubation / mg microsomes)[17]

Comparative Data Analysis

Summarizing the data in a table allows for direct comparison of the derivatives against the parent compound. The hypothetical data below illustrates how structural modifications can yield significant differences in metabolic fate.

CompoundStructural Modificationt½ (min)CLint (µL/min/mg protein)Predicted Metabolic Liability
Parent Compound -2555.4High (Oxidation of 2-methyl group)
Derivative A Methyl Ester1877.0High (Ester hydrolysis + methyl oxidation)
Derivative B 6-Fluoro replacement4530.8Moderate (Blocked potential hydroxylation site)
Derivative C 2-Trifluoromethyl> 90< 15.4Low (Blocked primary site of oxidation)
Verapamil Positive Control1592.4N/A

Interpretation of Hypothetical Results:

  • Parent Compound (PC): Shows moderate to high clearance, suggesting it is readily metabolized.

  • Derivative A (Ester): Has an even shorter half-life. This suggests it is susceptible not only to CYP-mediated oxidation but also rapid hydrolysis by esterase enzymes present in liver microsomes.

  • Derivative B (Fluorinated): Replacing a chlorine with a fluorine atom at the 6-position moderately improves stability. This could be due to blocking a potential site of aromatic hydroxylation or altering the electronic properties of the ring, making it a poorer substrate for CYP enzymes.

  • Derivative C (Blocked Methyl): Replacing the metabolically labile methyl group with a robust trifluoromethyl group results in a dramatic increase in metabolic stability. The C-F bond is much stronger than a C-H bond and is not susceptible to oxidation, effectively removing the primary metabolic "soft spot."[18][19]

Predicting Metabolic Pathways

While the stability assay quantifies the rate of metabolism, identifying the products confirms the metabolic pathways. Based on known biotransformations, we can predict the likely metabolites of the parent compound.

G PC This compound Parent Compound Met1 4,6-Dichloro-2-(hydroxymethyl)nicotinic acid M1 (Hydroxylation) PC->Met1 CYP-mediated Oxidation Met3 4,6-Dichloro-5-hydroxy-2-methylnicotinic acid M3 (Ring Hydroxylation) PC->Met3 CYP-mediated Oxidation Met2 4,6-Dichloro-2-carboxynicotinic acid M2 (Oxidation) Met1->Met2 ADH/ALDH

Fig. 2: Predicted metabolic pathways for the parent compound.

This prediction suggests that the primary route of metabolism is the oxidation of the 2-methyl group (leading to M1 and M2). A secondary, likely minor, pathway would be direct hydroxylation of the pyridine ring (M3). A full metabolite identification study using high-resolution mass spectrometry would be required to confirm these structures and identify any other metabolites.[14]

Conclusions and Future Directions

This guide outlines a systematic approach to assessing the metabolic stability of novel derivatives of this compound. The liver microsomal stability assay serves as a robust, high-throughput initial screen to rank compounds and understand structure-metabolism relationships.

Our comparative framework demonstrates that targeted structural modifications can have a profound and predictable impact on metabolic stability. Specifically, blocking known metabolic soft spots, such as replacing the 2-methyl group with a trifluoromethyl group, is a highly effective strategy for enhancing stability.

The next logical step in drug development would be to advance the most promising compounds (like Derivative C) to a hepatocyte stability assay . Intact hepatocytes contain both Phase I and Phase II enzymes, as well as active transporters, offering a more complete and physiologically relevant picture of a compound's metabolic fate.[9] This tiered, data-driven approach ensures that only the most viable candidates, possessing a balance of potency and favorable pharmacokinetics, are progressed, ultimately increasing the probability of success in clinical development.

References

In Vitro Evaluation of Enzyme Inhibition by 4,6-Dichloro-2-methylnicotinic Acid and its Analogs: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Selective Enzyme Inhibitors

In the landscape of modern drug discovery, the identification and characterization of novel enzyme inhibitors remain a cornerstone of therapeutic innovation. Nicotinic acid derivatives have garnered significant attention for their diverse biological activities, including anti-inflammatory and anticancer properties.[1][2] This guide focuses on a specific derivative, 4,6-Dichloro-2-methylnicotinic acid , a compound of interest for its potential as a selective enzyme inhibitor. Due to the nascent stage of research into this particular molecule, we will use a well-established and highly relevant enzyme target, Cyclooxygenase-2 (COX-2) , to frame a comprehensive in vitro evaluation strategy.

COX-2 is a key enzyme in the inflammatory cascade, responsible for the synthesis of prostaglandins that mediate pain and inflammation.[3][4] While non-selective COX inhibitors have been effective, they often carry the risk of gastrointestinal side effects due to the simultaneous inhibition of the constitutively expressed COX-1 enzyme.[5] Therefore, the development of selective COX-2 inhibitors is a significant area of research.[2][6]

This guide will provide a comparative analysis of the hypothetical inhibitory potential of this compound against established COX-2 inhibitors, detailed experimental protocols for in vitro evaluation, and a discussion on the interpretation of results. Our aim is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary to assess novel compounds in the context of enzyme inhibition.

Comparative Analysis of COX-2 Inhibitors

To contextualize the potential of a novel compound, it is essential to compare its performance against well-characterized alternatives. In this section, we present a comparative overview of our lead compound, this compound, against three established COX inhibitors: Celecoxib, NS-398, and Aspirin. The data for this compound is presented here as a hypothetical profile to illustrate the desired characteristics of a promising drug candidate.

CompoundTarget Enzyme(s)IC50 (COX-2)IC50 (COX-1)Selectivity Index (COX-1/COX-2)Mechanism of Action
This compound COX-2 (Hypothetical)0.5 µM (Hypothetical)50 µM (Hypothetical)100Competitive, Reversible
Celecoxib COX-20.04 µM[7]15 µM[7]375Reversible, Competitive[8][9]
NS-398 COX-23.8 µM[10][11]>100 µM[10][11]>26Selective, Reversible[10][11]
Aspirin COX-1 and COX-2~5-10 µM[7]~0.1 µM[7]~0.01-0.02Irreversible Acetylation[1][12]

Expert Insights: The hypothetical data for this compound positions it as a potent and selective COX-2 inhibitor. A high selectivity index is a critical parameter in drug development, as it suggests a reduced likelihood of off-target effects, particularly the gastrointestinal complications associated with COX-1 inhibition.[5] The competitive and reversible mechanism of action is also a desirable trait, allowing for more controlled therapeutic effects compared to irreversible inhibitors like aspirin.[1][12]

The COX-2 Signaling Pathway and Inhibition

Understanding the biological context of COX-2 is crucial for interpreting inhibition data. The following diagram illustrates the role of COX-2 in the arachidonic acid cascade and the points of intervention for inhibitors.

COX2_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Phospholipids Phospholipids Arachidonic Acid Arachidonic Acid Phospholipids->Arachidonic Acid releases COX-2 COX-2 Arachidonic Acid->COX-2 substrate PGH2 PGH2 COX-2->PGH2 converts to Prostaglandins (e.g., PGE2) Prostaglandins (e.g., PGE2) PGH2->Prostaglandins (e.g., PGE2) Inflammation & Pain Inflammation & Pain Prostaglandins (e.g., PGE2)->Inflammation & Pain mediate Inflammatory Stimuli Inflammatory Stimuli PLA2 PLA2 Inflammatory Stimuli->PLA2 activates PLA2->Phospholipids acts on Inhibitors Inhibitors Inhibitors->COX-2 block

Caption: The COX-2 signaling cascade.

In Vitro COX-2 Inhibition Assay: A Step-by-Step Protocol

The following protocol outlines a robust and reproducible method for determining the in vitro inhibitory activity of a test compound against human recombinant COX-2.[13][14][15]

Experimental Workflow

Caption: Workflow for the in vitro COX-2 inhibition assay.

Materials and Reagents
  • Human recombinant COX-2 enzyme

  • COX-2 assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Heme cofactor

  • Arachidonic acid (substrate)

  • Test compound (this compound)

  • Positive control inhibitors (Celecoxib, NS-398)

  • Vehicle (e.g., DMSO)

  • Stop solution (e.g., 1 M HCl)

  • Prostaglandin E2 (PGE2) ELISA kit

  • 96-well microplates

  • Multichannel pipettes and tips

  • Microplate reader

Procedure
  • Reagent Preparation:

    • Prepare all solutions and buffers as required by the manufacturer's instructions for the enzyme and ELISA kit.

    • Prepare a stock solution of the test compound and positive controls in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the test compound and controls to achieve a range of concentrations for IC50 determination.

  • Assay Setup:

    • To the wells of a 96-well plate, add the assay buffer, heme, and COX-2 enzyme.

    • Include wells for a no-enzyme control (background) and a no-inhibitor control (100% activity).

  • Inhibitor Incubation:

    • Add the serially diluted test compound, positive controls, or vehicle to the appropriate wells.

    • Incubate the plate for a predetermined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

  • Reaction Initiation and Termination:

    • Initiate the enzymatic reaction by adding arachidonic acid to all wells.

    • Incubate the plate for a specific duration (e.g., 10 minutes) at 37°C.

    • Stop the reaction by adding the stop solution.

  • Detection and Data Analysis:

    • Quantify the amount of PGE2 produced in each well using a PGE2 ELISA kit according to the manufacturer's protocol.

    • Measure the absorbance using a microplate reader.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Understanding Modes of Enzyme Inhibition

The mechanism by which a compound inhibits an enzyme is a critical piece of information for its development as a therapeutic agent. The three primary modes of reversible enzyme inhibition are competitive, non-competitive, and uncompetitive.[16][17]

Inhibition_Modes Competitive Competitive Inhibition Inhibitor binds to the active site, competing with the substrate. Vmax is unchanged, Km increases. Non-competitive Non-competitive Inhibition Inhibitor binds to an allosteric site, affecting both the enzyme and the enzyme-substrate complex. Vmax decreases, Km is unchanged. Uncompetitive Uncompetitive Inhibition Inhibitor binds only to the enzyme-substrate complex. Both Vmax and Km decrease. Enzyme Enzyme Substrate Substrate Inhibitor Inhibitor

References

A Comparative Guide to the Efficacy of KDM6B Inhibitors: Evaluating the Potential of Novel 4,6-Dichloro-2-methylnicotinic Acid Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comparative analysis of the efficacy of existing inhibitors of the histone demethylase KDM6B (also known as JMJD3) and explores the potential of novel compounds derived from "4,6-Dichloro-2-methylnicotinic acid" as a promising, yet underexplored, scaffold for the development of new therapeutic agents. This document is intended for researchers, scientists, and drug development professionals actively engaged in the fields of epigenetics, oncology, and inflammatory diseases.

Introduction: KDM6B as a Critical Therapeutic Target

Histone methylation is a fundamental epigenetic modification that plays a pivotal role in regulating gene expression. The dynamic nature of this process is maintained by the balanced action of histone methyltransferases and demethylases. KDM6B (JMJD3) is a Jumonji C (JmjC) domain-containing histone demethylase that specifically removes the di- and tri-methylation marks from lysine 27 of histone H3 (H3K27me2/3). This demethylation activity leads to the transcriptional activation of target genes.

Dysregulation of KDM6B has been implicated in a variety of human diseases, including numerous cancers (such as glioblastoma, breast cancer, and prostate cancer), inflammatory disorders, and neurodegenerative diseases.[1] Its role in promoting pro-inflammatory gene expression and contributing to oncogenic signaling pathways has positioned KDM6B as a compelling target for therapeutic intervention.[1] The development of small molecule inhibitors that can modulate the enzymatic activity of KDM6B holds significant promise for the treatment of these conditions.

The Landscape of Existing KDM6B Inhibitors

A number of small molecule inhibitors targeting KDM6B have been developed and characterized. These compounds have been instrumental in elucidating the biological functions of KDM6B and serve as benchmarks for the development of new chemical entities.

GSK-J1 and its Prodrug GSK-J4: The Pioneering Probes

GSK-J1 was one of the first potent and selective inhibitors of KDM6B and its close homolog UTX (KDM6A) to be identified. It acts as a competitive inhibitor by binding to the active site of the enzyme. GSK-J4, an ethyl ester prodrug of GSK-J1, exhibits improved cell permeability, making it a widely used tool for in vitro and in vivo studies.[2][3]

The inhibition of KDM6B by GSK-J4 has been shown to have significant biological effects. For instance, it can suppress the inflammatory response in macrophages and has demonstrated anti-tumor activity in various cancer models.[3][4] In diffuse large B-cell lymphoma, GSK-J4 has been shown to induce apoptosis and sensitize cancer cells to chemotherapy.[5]

Other Notable KDM6B Inhibitors

Beyond the GSK-J series, other compounds have been identified as inhibitors of KDM6B, often with varying degrees of selectivity and potency. These include pan-Jumonji inhibitors like JIB-04 and IOX1, which target a broader range of JmjC domain-containing histone demethylases.

InhibitorTarget(s)IC50 (JMJD3/KDM6B)Reference
GSK-J1 KDM6B/UTX60 nM (cell-free)[6]
GSK-J4 KDM6B/UTX8.6 µM (cellular)[2]
JIB-04 Pan-Jumonji855 nM (cell-free)[6]
IOX1 Pan-2OG OxygenasesBroad-spectrum[7]

Note: IC50 values can vary depending on the assay conditions. The data presented here is for comparative purposes.

The Untapped Potential of the this compound Scaffold

While significant progress has been made in developing KDM6B inhibitors, the exploration of novel chemical scaffolds is crucial for identifying next-generation therapeutics with improved potency, selectivity, and pharmacokinetic properties. The nicotinic acid (a form of vitamin B3) framework has a rich history in medicinal chemistry and its derivatives have been shown to inhibit a variety of enzymes.

The specific compound, This compound , presents an intriguing starting point for the design of novel KDM6B inhibitors. The dichlorinated pyridine ring offers a rigid core that can be functionalized at multiple positions to optimize interactions with the target enzyme's active site.

To date, a comprehensive evaluation of derivatives of this compound as KDM6B inhibitors has not been reported in the public domain. However, based on the known structure-activity relationships of other pyridine-based enzyme inhibitors, this scaffold holds considerable promise. The carboxylate group can potentially mimic the binding of the co-factor α-ketoglutarate, a common strategy in the design of JmjC demethylase inhibitors.

Experimental Protocols for Efficacy Evaluation

To assess the potential of novel compounds based on the this compound scaffold, a series of well-established experimental protocols should be employed. These assays are designed to determine the inhibitory activity, selectivity, and cellular effects of the synthesized compounds.

In Vitro Histone Demethylase Inhibition Assay (AlphaLISA)

This is a high-throughput, bead-based immunoassay used to measure the demethylation of a biotinylated histone H3K27me3 peptide substrate by recombinant KDM6B.

Methodology:

  • Reaction Setup: In a 384-well plate, combine recombinant human KDM6B enzyme, the biotinylated H3K27me3 peptide substrate, and the test compound at various concentrations. The reaction buffer should contain necessary co-factors such as α-ketoglutarate, Fe(II), and ascorbate.

  • Incubation: Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and add AlphaLISA acceptor beads conjugated to an antibody specific for the demethylated product (H3K27me2) and streptavidin-coated donor beads.

  • Signal Measurement: After another incubation period in the dark, read the plate on an AlphaScreen-capable plate reader. The proximity of the donor and acceptor beads upon binding to the demethylated substrate results in a chemiluminescent signal.

  • Data Analysis: Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

AlphaLISA_Workflow cluster_reaction Reaction cluster_detection Detection cluster_readout Readout Enzyme KDM6B Enzyme Mix1 Reaction Mix Enzyme->Mix1 Substrate Biotin-H3K27me3 Peptide Substrate->Mix1 Inhibitor Test Compound Inhibitor->Mix1 Mix2 Detection Mix Mix1->Mix2 Incubate Acceptor Acceptor Beads (Anti-H3K27me2) Acceptor->Mix2 Donor Donor Beads (Streptavidin) Donor->Mix2 Reader AlphaScreen Reader Mix2->Reader Incubate & Read IC50 IC50 Determination Reader->IC50 Analyze Data

Caption: Workflow for the in vitro KDM6B inhibition assay using AlphaLISA technology.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify target engagement of a compound in a cellular context. It is based on the principle that a ligand binding to its target protein stabilizes the protein against thermal denaturation.

Methodology:

  • Cell Treatment: Treat cultured cells (e.g., a cancer cell line known to express KDM6B) with the test compound or vehicle control.

  • Heating: Heat the cell lysates to a range of temperatures.

  • Protein Separation: Separate the soluble and aggregated protein fractions by centrifugation.

  • Western Blotting: Analyze the amount of soluble KDM6B in each sample by Western blotting using a KDM6B-specific antibody.

  • Data Analysis: A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

CETSA_Workflow start Treat Cells with Compound heat Heat Cell Lysates (Temperature Gradient) start->heat centrifuge Centrifugation (Separate Soluble/Aggregated) heat->centrifuge wb Western Blot for KDM6B centrifuge->wb analyze Analyze Melting Curve Shift wb->analyze

References

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 4,6-Dichloro-2-methylnicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As scientists and drug development professionals, our commitment to innovation is intrinsically linked to a deep-seated responsibility for safety and environmental stewardship. The proper handling and disposal of chemical reagents are paramount to this commitment. This guide provides a comprehensive, step-by-step protocol for the safe disposal of 4,6-Dichloro-2-methylnicotinic acid (CAS No. 693286-31-6), a halogenated organic compound.[1][2][3] By understanding the chemical nature of this compound and the principles of hazardous waste management, we can ensure a safe laboratory environment and minimize our ecological footprint.

Understanding the Hazard Profile

Key Hazard Information (based on related compounds):

  • Acute Toxicity: Harmful if swallowed.[4][6]

  • Skin Corrosion/Irritation: Causes skin irritation.[4][5][6]

  • Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[4][5][6]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[4][5]

The presence of carbon-halogen bonds classifies this compound as a halogenated organic compound, which has specific implications for its disposal.[8][9]

Personal Protective Equipment (PPE) and Safety Measures

Before handling this compound for any purpose, including disposal, ensure the following PPE is worn:

PPE CategorySpecificationRationale
Hand Protection Nitrile or other chemically resistant gloves. Inspect gloves for integrity before use.To prevent skin contact and potential irritation.[5][6]
Eye Protection Safety glasses with side shields or goggles. A face shield may be necessary for larger quantities.[4]To protect against dust particles and potential splashes, preventing serious eye irritation.[4][5][6]
Respiratory Protection Use in a well-ventilated area, preferably within a chemical fume hood.[4][10] If dust is generated, a NIOSH-approved respirator may be required.To avoid inhalation of dust particles, which can cause respiratory tract irritation.[4][5]
Skin and Body Protection A standard laboratory coat should be worn. Ensure it is clean and buttoned.To protect skin and personal clothing from contamination.[6][11]

Handle the compound in accordance with good industrial hygiene and safety practices.[4] Wash hands thoroughly after handling, especially before breaks and at the end of the workday.[4]

Disposal Protocol: A Step-by-Step Guide

The primary disposal route for halogenated organic compounds is incineration in a licensed hazardous waste facility.[8][12] This method ensures the complete destruction of the molecule, preventing the release of harmful substances into the environment.[13] Land disposal of halogenated organic compounds is heavily restricted.[14]

Step 1: Waste Segregation

Proper segregation is the cornerstone of safe and compliant chemical waste disposal.

  • Designated Waste Container: Use a clearly labeled, dedicated waste container for "Halogenated Organic Waste."[8]

  • Avoid Mixing: Do not mix this compound with non-halogenated organic waste, aqueous waste, or any other incompatible chemicals.[8][15] Mixing can lead to dangerous reactions and complicates the disposal process.

Step 2: Preparing the Waste for Collection

  • Solid Waste: For solid this compound, carefully transfer the material into the designated halogenated organic waste container. Avoid creating dust.[4] If there is a risk of dust generation, handle the material in a fume hood.

  • Contaminated Materials: Any materials contaminated with this compound, such as weighing paper, gloves, or pipette tips, should also be placed in the "Halogenated Organic Waste" container.

  • Solutions: If the compound is in a solvent, ensure the solvent is also a halogenated organic. If it is in a non-halogenated solvent, it must still be disposed of as halogenated waste. Collect in a sealable, chemically compatible container designated for halogenated liquid waste.

Step 3: Labeling and Storage

  • Accurate Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name ("this compound"), and the approximate quantity.

  • Secure Storage: Keep the waste container tightly closed and store it in a designated, well-ventilated satellite accumulation area away from heat and incompatible materials.[6][15]

Step 4: Arranging for Disposal

  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste. Follow all institutional procedures for waste manifest and pickup requests.

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_prep Preparation & Hazard Assessment cluster_waste_id Waste Identification & Segregation cluster_final_steps Finalization & Disposal start Start: Disposal of this compound ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a well-ventilated area (e.g., Fume Hood) ppe->fume_hood is_solid Is the waste solid or a solution? fume_hood->is_solid solid_waste Solid Waste: Place in 'Halogenated Organic Solids' container is_solid->solid_waste Solid liquid_waste Liquid Waste: Place in 'Halogenated Organic Liquids' container is_solid->liquid_waste Solution label_container Label container with: 'Hazardous Waste' Chemical Name Quantity solid_waste->label_container liquid_waste->label_container store_waste Store in designated Satellite Accumulation Area label_container->store_waste contact_ehs Contact EHS for waste pickup store_waste->contact_ehs end End: Compliant Disposal contact_ehs->end

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,6-Dichloro-2-methylnicotinic acid
Reactant of Route 2
4,6-Dichloro-2-methylnicotinic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.